4-((2-Chloroethyl)(ethyl)amino)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73020. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[2-chloroethyl(ethyl)amino]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-13(8-7-12)11-5-3-10(9-14)4-6-11/h3-6,9H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUFJCIFNHFEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181022 | |
| Record name | p-((2-Chloroethyl)ethylamino)benzaldehyde | |
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Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2643-07-4 | |
| Record name | 4-[(2-Chloroethyl)ethylamino]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2643-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-((2-Chloroethyl)ethylamino)benzaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002643074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2643-07-4 | |
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| Record name | p-((2-Chloroethyl)ethylamino)benzaldehyde | |
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| Record name | p-[(2-chloroethyl)ethylamino]benzaldehyde | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde
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An In-Depth Technical Guide to 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde: A Bifunctional Building Block in Modern Chemistry
This guide provides a comprehensive technical overview of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde, a molecule of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. We will explore its fundamental chemical properties, established synthetic pathways, reactivity, and key applications, grounding our discussion in established scientific principles and field-proven insights.
Introduction: The Strategic Importance of a Dual-Functionality Scaffold
This compound is a substituted aromatic aldehyde that incorporates a nitrogen mustard moiety.[1][2] This structural combination confers a valuable dual reactivity. The benzaldehyde group serves as a versatile synthetic handle for a wide array of chemical transformations, including condensations and carbon-carbon bond-forming reactions. Concurrently, the N-(2-chloroethyl) group acts as a potent alkylating agent, a characteristic feature of nitrogen mustards, which are a cornerstone of cancer chemotherapy.[3][4][5] This bifunctionality makes it a powerful intermediate for creating complex molecules with tailored biological activities or material properties. Aromatic nitrogen mustards, in general, are noted for being less reactive than their aliphatic counterparts, which can be an advantage in designing more targeted therapeutic agents.[4][5]
Core Physicochemical and Spectroscopic Data
A precise understanding of a compound's physical and chemical characteristics is essential for its effective use in experimental design. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C11H14ClNO | [1][2][6] |
| Molecular Weight | 211.69 g/mol | [1][2][6] |
| Appearance | Solid (form may vary, e.g., powder) | [7] |
| Boiling Point | 162 °C at 0.02 Torr | [1] |
| Density | 1.153 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.584 (Predicted) | [1] |
| CAS Number | 2643-07-4 | [1][2][6] |
Expert Insight: The predicted density and refractive index are typical for aromatic compounds of this molecular weight. The specified boiling point under vacuum indicates that the compound is amenable to purification by distillation, although care must be taken to avoid thermal decomposition, a common issue with reactive molecules.
Synthesis and Purification: A Validated Workflow
The synthesis of aromatic aldehydes bearing nitrogen mustard groups often employs established organic reactions such as the Vilsmeier-Haack reaction.[8] This method is particularly effective for the formylation of electron-rich aromatic rings, such as N-substituted anilines.
Synthetic Pathway Overview
The most common route involves the formylation of N-ethyl-N-(2-hydroxyethyl)aniline, followed by the chlorination of the resulting alcohol to yield the final nitrogen mustard.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
Protocol: Vilsmeier-Haack Formylation of N-Ethyl-N-(2-hydroxyethyl)aniline
-
Reagent Preparation: In a three-necked flask fitted with a dropping funnel, mechanical stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. This in-situ formation of the chloroiminium ion (Vilsmeier reagent) is critical.[9][10][11]
-
Substrate Addition: After the Vilsmeier reagent has formed, slowly add N-ethyl-N-(2-hydroxyethyl)aniline to the reaction mixture. The electron-donating amino group activates the para position for electrophilic attack.[10][11]
-
Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., 60-70 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium carbonate solution) to precipitate the product.
-
Extraction & Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 4-((2-hydroxyethyl)(ethyl)amino)benzaldehyde.
Protocol: Chlorination of the Hydroxy Intermediate
-
Setup: Dissolve the crude alcohol from the previous step in an anhydrous solvent (e.g., dichloromethane) in a flask equipped with a reflux condenser.
-
Chlorination: Cool the solution to 0 °C and add thionyl chloride (SOCl2) dropwise.[12] This reaction converts the hydroxyl group into a good leaving group, which is then displaced by the chloride ion.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then reflux until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the mixture and carefully quench it by pouring it into ice water. Separate the organic layer and wash it successively with a dilute base (e.g., sodium bicarbonate solution) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product should be purified by column chromatography on silica gel to yield the pure this compound.
Trustworthiness: The purity of the final product is paramount. It must be validated through analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structural integrity. The presence of any unreacted hydroxy intermediate or other impurities could significantly affect subsequent reactions or biological assays.
Reactivity and Mechanistic Considerations
The compound's reactivity is a tale of two functional groups: the electrophilic aldehyde and the alkylating nitrogen mustard.
The Aldehyde Moiety
The aldehyde group is a classic electrophile, susceptible to nucleophilic attack at the carbonyl carbon. It readily participates in:
-
Condensation Reactions: It can react with active methylene compounds or amines to form larger, conjugated systems. For example, it has been condensed with pyrimidine derivatives to synthesize new nitrogen mustards.[13]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form new C-N bonds.
-
Wittig Olefination: Conversion of the aldehyde to an alkene using a phosphorus ylide.
The Nitrogen Mustard Moiety: A Latent Alkylator
The key to the nitrogen mustard's cytotoxic effect lies in its ability to form a highly reactive aziridinium ion through intramolecular cyclization. This process is the rate-determining step for its alkylating activity.
Caption: Activation mechanism of the nitrogen mustard group.
This positively charged aziridinium ion is a potent electrophile that is readily attacked by nucleophiles.[14] In a biological context, the N7 position of guanine residues in DNA is a primary target.[3][15] This covalent modification of DNA disrupts its structure and function, ultimately leading to cell death, which is the basis for its use in anticancer agents.[5]
Applications in Scientific Research and Development
The unique properties of this compound make it a valuable tool in several fields.
-
Anticancer Drug Discovery: It is a key precursor for synthesizing novel chemotherapeutic agents. The aldehyde can be used to link the nitrogen mustard warhead to carrier molecules, such as chromones or other heterocycles, to improve tumor cell specificity and reduce side effects.[4][5]
-
Organic Synthesis: It serves as a building block for various heterocyclic compounds and has been used in the synthesis of styryl nitrogen mustard derivatives.[13]
-
Materials Science: The reactive nature of both the aldehyde and the chloroethyl groups allows for its potential use as a cross-linking agent or as a monomer for the synthesis of functional polymers.
Safety and Handling Protocols
Critical Safety Warning: Nitrogen mustards are potent alkylating agents and are considered hazardous.[16] They are vesicants (blistering agents) and can cause severe damage to the skin, eyes, and respiratory tract upon contact.[16][17] All handling must be performed with extreme caution.
Mandatory Handling Procedures:
-
Engineering Controls: All work must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[17][18]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles at all times.[17][18][19]
-
Exposure Prevention: Avoid all contact with skin and eyes and prevent inhalation.[18][19]
-
First Aid: In case of skin contact, immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[17][19] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[6][7]
-
Disposal: Dispose of all waste material as hazardous chemical waste in accordance with institutional and governmental regulations.[17]
References
- Modulation of the reactivity of nitrogen mustards by metal complexation: approaches to modify their therapeutic properties. (2019). PubMed.
- Reactions of nitrogen mustards with DNA. PubMed.
- Nitrogen mustard – Knowledge and References. Taylor & Francis.
- Sulfur, oxygen, and nitrogen mustards: stability and reactivity. RSC Publishing.
- Buy 4-[Bis(2-chloroethyl)amino]benzaldehyde (EVT-304352). EvitaChem.
- Nitrogen Mustards Fact Sheet. DHD2.
- CAS 1208-03-3: 4-[Bis(2-chloroethyl)amino]benzaldehyde. CymitQuimica.
- 4-((2-Chloroethyl)(methyl)amino)benzaldehyde | 94-31-5. Sigma-Aldrich.
- Vilsmeier–Haack reaction. Wikipedia.
- SAFETY D
- SAFETY D
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Synthesis of new aromatic aldehydes bearing nitrogen mustard derivatives and halogenoalkylpiperazinyl.
- 4-(N-Ethyl-N-chloroethyl)aminobenzaldehyde. ChemBK.
- 2643-07-4|this compound. BLDpharm.
- SAFETY D
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Synthesis of aromatic nitrogen mustard agents and analysis of their alkylation activity at physiological pH and temper
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
- Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. YouTube.
- 4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde | C11H12Cl2N2O3 | CID. PubChem.
- Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. PMC - NIH.
- Safety D
- Synthesis of the nitrogen mustard agent begins with the parent compound...
- Girish Kumar Sinha.pmd. Oriental Journal of Chemistry.
- (PDF) 4-[Bis(2-chloroethyl)amino]benzaldehyde.
- Nitrogen mustard. Wikipedia.
- N-Ethyl-N-chloroethyl-4-amino-2-methyl benzaldehyde.
- This compound | 2643-07-4. Sigma-Aldrich.
- 4-[N-Methyl-N-(2-chloroethyl)] amino benzaldehyde | CAS 94-31-5. SCBT.
- p-((2-Chloroethyl)ethylamino)benzaldehyde | C11H14ClNO | CID 75842. PubChem.
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An In-Depth Technical Guide to the Spectroscopic Data of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde (CAS No. 2643-07-4). Designed for researchers, scientists, and professionals in drug development, this document delves into the mass spectrometry, infrared, nuclear magnetic resonance, and ultraviolet-visible spectroscopic properties of this molecule. Each section includes detailed experimental protocols, in-depth data interpretation, and visual aids to facilitate a thorough understanding of the compound's structural characteristics. The methodologies presented are grounded in established scientific principles to ensure accuracy and reproducibility.
Molecular Structure and Chemical Identity
This compound is an aromatic aldehyde derivative with a tertiary amine substituent. The presence of a chloroethyl group makes it a potential precursor or intermediate in the synthesis of various compounds, including nitrogen mustards which are a class of alkylating agents.[1] A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and quality control in synthetic applications.
Molecular Formula: C₁₁H₁₄ClNO[2]
Molecular Weight: 211.69 g/mol [2]
CAS Registry Number: 2643-07-4[3]
IUPAC Name: 4-[(2-Chloroethyl)(ethyl)amino]benzaldehyde[4]
Synonyms: p-(N-(2-Chloroethyl)-N-ethyl)aminobenzaldehyde, Benzaldehyde, 4-[(2-chloroethyl)ethylamino]-[3]
To facilitate the interpretation of spectroscopic data, the atoms in the molecule have been numbered as follows:
Caption: General workflow for Electron Ionization Mass Spectrometry.
Rationale: Electron ionization at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for structural elucidation and comparison with spectral libraries. [5]Direct insertion is suitable for pure, solid samples with sufficient volatility.
Data Summary and Interpretation
While the experimental mass spectrum for the title compound is not readily available, the NIST WebBook provides the spectrum for the closely related compound, p-([2-Chloroethyl]ethylamino)benzaldehyde, which is the same molecule. [6]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Interpretation |
|---|---|---|
| 211/213 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom. |
| 162 | [M - CH₂Cl]⁺ | Loss of a chloromethyl radical via α-cleavage adjacent to the nitrogen atom. [7] |
| 148 | [M - C₂H₄Cl]⁺ | Loss of a chloroethyl radical. |
| 134 | [M - C₂H₄Cl - CH₂]⁺ | Subsequent loss of a methylene group. |
| 120 | [C₈H₁₀N]⁺ | A common fragment for N-alkylanilines. |
Interpretation of Fragmentation:
The fragmentation of this compound under EI conditions is expected to be directed by the nitrogen atom and the aromatic ring.
-
Molecular Ion: The molecular ion peak should be observed at m/z 211, with a smaller M+2 peak at m/z 213 (approximately one-third the intensity) due to the natural abundance of the ³⁷Cl isotope.
-
α-Cleavage: The most favorable fragmentation pathway for N-alkyl amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. [8]This would lead to the loss of an ethyl radical or a chloroethyl radical. The loss of the chloroethyl radical is often prominent.
-
Benzylic Cleavage: Cleavage of the bond between the nitrogen and the aromatic ring can also occur.
-
McLafferty Rearrangement: This is less likely for this specific structure as it lacks a γ-hydrogen relative to a carbonyl or other activating group in the appropriate position on the alkyl chains.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
For a solid sample, the ATR technique is a common and convenient method.
Caption: General workflow for ATR-FTIR Spectroscopy.
Rationale: ATR-FTIR requires minimal sample preparation and is suitable for both solid and liquid samples, providing high-quality spectra. [9]
Data Summary and Interpretation
The experimental IR spectrum for the closely related 4-Bis(2-chloroethyl)aminobenzaldehyde is available from the NIST WebBook and provides a good reference. [10]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~2820, ~2720 | C-H stretch | Aldehyde (Fermi resonance) [11] |
| ~1680 | C=O stretch | Aromatic aldehyde (conjugated) [12] |
| ~1600, ~1520 | C=C stretch | Aromatic ring |
| ~1360 | C-N stretch | Aromatic amine |
| ~1180 | C-N stretch | Aliphatic amine |
| ~820 | C-H out-of-plane bend | p-disubstituted benzene |
| ~750 | C-Cl stretch | Alkyl chloride [7]|
Interpretation of Key Absorptions:
-
Aldehyde Group: The most characteristic absorption will be the strong C=O stretch. Its position below 1700 cm⁻¹ (around 1680 cm⁻¹) is indicative of conjugation with the aromatic ring. [12]The two weak C-H stretching bands between 2850 and 2700 cm⁻¹ are also diagnostic for an aldehyde. [11]* Aromatic Ring: The presence of the aromatic ring is confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The strong out-of-plane bending absorption around 820 cm⁻¹ suggests a 1,4- (or para-) disubstituted benzene ring.
-
Amino and Alkyl Groups: The C-N stretching of the aromatic amine will appear around 1360 cm⁻¹. The aliphatic C-H stretching of the ethyl and chloroethyl groups will be observed just below 3000 cm⁻¹.
-
Chloroethyl Group: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. [7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution by providing information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H and ¹³C.
Experimental Protocol: ¹H and ¹³C NMR
The following is a standard protocol for acquiring NMR spectra of a small organic molecule.
Caption: General workflow for NMR Spectroscopy.
Rationale: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is the standard internal reference for both ¹H and ¹³C NMR. A 400 MHz or higher field spectrometer is typically used to achieve good signal dispersion.
Predicted ¹H NMR Data and Interpretation
| Atom(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-C7 | 9.75 | s | 1H | - |
| H-C2, H-C6 | 7.70 | d | 2H | ~8.5 |
| H-C3, H-C5 | 6.70 | d | 2H | ~8.5 |
| H-C10 | 3.75 | t | 2H | ~6.5 |
| H-C11 | 3.65 | t | 2H | ~6.5 |
| H-C8 | 3.50 | q | 2H | ~7.0 |
| H-C9 | 1.25 | t | 3H | ~7.0 |
Interpretation of Predicted ¹H NMR Spectrum:
-
Aldehyde Proton (H-C7): The proton of the aldehyde group is highly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group, and is expected to appear as a singlet far downfield, around 9.75 ppm. [1]* Aromatic Protons (H-C2, H-C3, H-C5, H-C6): The aromatic region will show a typical AA'BB' system for a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing aldehyde group (H-C2, H-C6) will be deshielded and appear as a doublet around 7.70 ppm. The protons ortho to the electron-donating amino group (H-C3, H-C5) will be shielded and appear as a doublet upfield, around 6.70 ppm. Both doublets will show a typical ortho-coupling constant of approximately 8.5 Hz.
-
Alkyl Protons:
-
The ethyl group will show a quartet for the methylene protons (H-C8) around 3.50 ppm, coupled to the methyl protons, and a triplet for the methyl protons (H-C9) further upfield around 1.25 ppm.
-
The chloroethyl group protons will appear as two triplets. The methylene protons adjacent to the nitrogen (H-C10) are expected around 3.75 ppm, while the methylene protons adjacent to the chlorine (H-C11) will be slightly more deshielded, around 3.65 ppm. The similar chemical environments might lead to overlapping signals.
-
Predicted ¹³C NMR Data and Interpretation
| Atom(s) | Predicted Chemical Shift (ppm) |
| C7 | 190.5 |
| C4 | 152.0 |
| C1 | 128.0 |
| C2, C6 | 132.0 |
| C3, C5 | 111.0 |
| C8 | 45.0 |
| C10 | 51.0 |
| C11 | 40.0 |
| C9 | 12.5 |
Interpretation of Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (C7): The aldehyde carbonyl carbon is significantly deshielded and will appear at the lowest field, around 190.5 ppm.
-
Aromatic Carbons:
-
The carbon attached to the nitrogen (C4) will be deshielded due to the resonance effect of the amino group and is expected around 152.0 ppm.
-
The ipso-carbon of the aldehyde group (C1) will be around 128.0 ppm.
-
The carbons ortho to the aldehyde (C2, C6) are expected around 132.0 ppm.
-
The carbons ortho to the amino group (C3, C5) will be shielded by the electron-donating effect of the nitrogen and will appear at the highest field in the aromatic region, around 111.0 ppm.
-
-
Alkyl Carbons: The chemical shifts of the aliphatic carbons are expected in the upfield region. The carbon attached to the chlorine (C11) will be deshielded relative to a standard alkane carbon.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for analyzing compounds containing chromophores, such as conjugated systems.
Experimental Protocol: UV-Vis Spectroscopy
The following is a standard protocol for acquiring a UV-Vis spectrum of a compound in solution.
Caption: General workflow for UV-Visible Spectroscopy.
Rationale: Ethanol is a common solvent for UV-Vis spectroscopy as it is transparent in the UV region above 210 nm. Quartz cuvettes are used because glass absorbs UV radiation.
Predicted Data and Interpretation
The UV-Vis spectrum of this compound is expected to be dominated by the extended conjugated system of the p-substituted benzaldehyde.
| Transition | Predicted λmax (nm) | Chromophore |
| π → π | ~340 | p-(dialkylamino)benzaldehyde |
| n → π | ~280 | Carbonyl group |
Interpretation of Predicted UV-Vis Spectrum:
The molecule contains a strong chromophore consisting of the benzene ring, the aldehyde group, and the lone pair of electrons on the nitrogen atom, all in conjugation.
-
π → π Transition:* The primary absorption band is expected to be an intense π → π* transition. The presence of the electron-donating amino group in the para position to the electron-withdrawing aldehyde group creates a "push-pull" system, which significantly extends the conjugation and shifts the absorption maximum to a longer wavelength (a bathochromic or red shift). For similar p-aminobenzaldehydes, this transition is typically observed in the 320-360 nm range. [4]* n → π Transition:* A weaker n → π* transition associated with the carbonyl group is also expected at a shorter wavelength, likely around 280 nm. This band is often less intense and may appear as a shoulder on the stronger π → π* absorption.
Conclusion
The spectroscopic data for this compound, supported by analysis of closely related compounds and theoretical predictions, provides a clear and consistent structural characterization. The mass spectrum confirms the molecular weight and indicates characteristic fragmentation patterns. The infrared spectrum identifies the key functional groups, including the conjugated aldehyde, the p-disubstituted aromatic ring, and the alkylamino and chloroalkyl moieties. The predicted NMR spectra offer a detailed map of the proton and carbon environments, consistent with the proposed structure. Finally, the predicted UV-Visible spectrum reflects the extended electronic conjugation of the molecule. This comprehensive guide serves as a valuable resource for the identification and characterization of this compound in research and development settings.
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4-((2-Chloroethyl)(ethyl)amino)benzaldehyde CAS number and structure
An In-Depth Technical Guide to 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde and its Bifunctional Analog, 4-[Bis(2-chloroethyl)amino]benzaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a monofunctional alkylating agent, and its more widely studied bifunctional analog, 4-[Bis(2-chloroethyl)amino]benzaldehyde. The structural and functional differences between these compounds are critical to their applications in organic synthesis and medicinal chemistry, particularly in the development of cytotoxic agents.
Introduction and Core Identification
The compounds discussed herein are derivatives of benzaldehyde featuring a nitrogen mustard moiety at the para-position. This functional group is a potent electrophile capable of alkylating various nucleophiles, a reactivity that is central to its biological activity. The primary distinction lies in the number of reactive "arms" on the nitrogen atom.
-
This compound is a monofunctional alkylating agent, possessing one 2-chloroethyl group.
-
4-[Bis(2-chloroethyl)amino]benzaldehyde is a bifunctional alkylating agent, featuring two 2-chloroethyl groups. This bifunctionality allows it to form cross-links with biological macromolecules, such as DNA, which is a cornerstone of its potent cytotoxic effects.[1][2]
These compounds are identified by unique CAS (Chemical Abstracts Service) numbers, ensuring precise identification in databases and regulatory contexts.
The structures of these two key compounds are presented below.
Caption: Chemical structures of the monofunctional and bifunctional title compounds.
Physicochemical and Structural Properties
The physical and chemical properties of these compounds are summarized in the table below. The presence of an additional chloroethyl group in the bifunctional analog significantly increases its molecular weight. Both are typically yellow solids with good solubility in organic solvents and limited solubility in water.[1][2]
| Property | This compound | 4-[Bis(2-chloroethyl)amino]benzaldehyde |
| CAS Number | 2643-07-4[3][4] | 1208-03-3[1][6] |
| Molecular Formula | C₁₁H₁₄ClNO[3] | C₁₁H₁₃Cl₂NO[1][6] |
| Molecular Weight | 211.69 g/mol [3][5] | 246.13 g/mol [1] |
| Appearance | Pale yellow to light brown solid[2] | Yellow solid or powder[1] |
| Melting Point | Not widely reported | 86-90 °C |
| Solubility | Soluble in organic solvents (e.g., DCM)[2] | Soluble in organic solvents (e.g., ethanol)[1] |
| Canonical SMILES | CCN(CCCl)C1=CC=C(C=O)C=C1[3][5] | C1=CC(=CC=C1C=O)N(CCCl)CCCl[1] |
| InChI Key | MFUFJCIFNHFEDW-UHFFFAOYSA-N[5] | PXUFHXLGUJLBMI-UHFFFAOYSA-N[1] |
Structural analysis of 4-[Bis(2-chloroethyl)amino]benzaldehyde reveals that the chloroethyl groups are twisted relative to the amino group, which influences the compound's reactivity and interactions with biological targets.[1][7]
Synthesis Pathway
The synthesis of these compounds generally involves the nucleophilic aromatic substitution or condensation reaction between a benzaldehyde precursor and the appropriate N-substituted amine. For 4-[Bis(2-chloroethyl)amino]benzaldehyde, a typical method involves the reaction of p-chlorobenzaldehyde with bis(2-chloroethyl)amine under reflux conditions, often in a high-boiling solvent like toluene.[1] A similar strategy can be employed for the monofunctional analog using N-ethyl-N-(2-chloroethyl)amine.
Caption: Generalized workflow for the synthesis of N-mustard benzaldehydes.
Chemical Reactivity and Mechanism of Action
The chemistry of these molecules is dominated by two key functional groups: the aldehyde and the nitrogen mustard.
Aldehyde Group Reactivity: The aldehyde moiety (-CHO) is a versatile chemical handle. It readily undergoes condensation reactions with hydrazine derivatives to form hydrazones, which are valuable synthetic intermediates.[1] It can also be oxidized to a carboxylic acid or participate in various nucleophilic addition reactions, expanding its utility in building more complex molecules.[1]
Nitrogen Mustard Mechanism: The cytotoxic activity of these compounds stems from the chloroethyl groups. In a physiological environment, the nitrogen atom attacks the adjacent carbon bearing the chlorine atom in an intramolecular cyclization, forming a highly strained and reactive aziridinium ion. This electrophilic intermediate is then readily attacked by nucleophiles.
Caption: Mechanism of action for nitrogen mustard alkylating agents.
For a monofunctional agent like this compound, this process results in a single alkylation event on a biological target. While this can still be cytotoxic, bifunctional agents like 4-[Bis(2-chloroethyl)amino]benzaldehyde can undergo this reaction twice. After the first alkylation, the second chloroethyl arm can form another aziridinium ion and react with a second nucleophile. This ability to form intra- or inter-strand cross-links in DNA is a significantly more potent form of cellular damage, often leading to irreparable damage and triggering apoptosis.[8]
Applications in Research and Drug Development
The primary application of these compounds is as intermediates in medicinal chemistry.
-
Anticancer Drug Synthesis: 4-[Bis(2-chloroethyl)amino]benzaldehyde is a key building block. Its aldehyde functionality can be condensed with other molecules to create more complex structures. A prominent example is its use in synthesizing pyrimidine-based nitrogen mustards with potential anticancer activity.[9] The broader class of aromatic nitrogen mustards, to which this compound belongs, includes clinically used drugs like Melphalan (a phenylalanine derivative), which is used to treat multiple myeloma and ovarian cancer.[8]
-
Research Chemicals: These compounds serve as valuable tools in chemical biology and drug discovery to study the effects of mono- versus bi-alkylation of DNA and other cellular targets.[1]
-
Material Science: The reactive nature of these compounds allows for their incorporation into polymers or metal complexes. For instance, nickel(II) complexes derived from a similar benzaldehyde mustard have shown potential antibacterial activity.[1]
Safety and Handling
Hazard Warning: 4-[Bis(2-chloroethyl)amino]benzaldehyde and its analogs are potent alkylating agents and should be considered toxic and potentially carcinogenic. All handling should be performed by trained personnel in a designated chemical fume hood with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and tightly fitting safety goggles.[10][11]
-
Engineering Controls: Ensure adequate ventilation to avoid inhalation of dust or vapors.[10][11]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[11][12]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[10][11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[11]
-
In all cases of exposure, seek immediate medical attention.[11]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][11]
Conclusion
This compound and 4-[Bis(2-chloroethyl)amino]benzaldehyde are important chemical entities characterized by the presence of a nitrogen mustard moiety. Their value in research and development is intrinsically linked to the alkylating capability of this functional group. The bifunctional analog, in particular, serves as a crucial intermediate in the synthesis of potent anticancer agents due to its ability to cross-link DNA. A thorough understanding of their synthesis, reactivity, and handling is essential for professionals in the fields of organic chemistry and drug development.
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Reactivity of the chloroethyl group in 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde
An In-Depth Technical Guide on the Reactivity of the Chloroethyl Group in 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde
Abstract
This compound is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure uniquely combines the reactivity of an aromatic aldehyde with that of a nitrogen mustard moiety. This guide provides an in-depth technical analysis of the chloroethyl group's reactivity, which is central to the molecule's utility as an alkylating agent. We will explore the mechanistic underpinnings of its reactivity, focusing on the formation of the key aziridinium ion intermediate. Furthermore, this document will present practical experimental protocols, discuss safety considerations for handling this class of compounds, and contextualize its application in the development of targeted therapeutics and complex molecular architectures.
Introduction to this compound
The title compound belongs to the class of aromatic nitrogen mustards, which are characterized by the N,N-disubstituted 2-chloroethylamine functional group.[1] Unlike its more widely known cousin, 4-[Bis(2-chloroethyl)amino]benzaldehyde, which possesses two chloroethyl groups, this molecule features one chloroethyl and one ethyl group.[2][3] This structural difference modulates its reactivity and potential for cross-linking, making it a distinct tool for synthetic chemists. The presence of the aldehyde group at the para-position provides a versatile handle for a wide array of chemical transformations, including condensation and nucleophilic addition reactions.[2][4]
Chemical Identity and Properties
A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in a laboratory setting. These properties dictate suitable solvents, storage conditions, and handling procedures.
| Property | Value | Source |
| CAS Number | 2643-07-4 | [5] |
| Molecular Formula | C₁₁H₁₄ClNO | [5] |
| Molecular Weight | 211.69 g/mol | [5] |
| Appearance | Typically a solid | [6] |
| Solubility | Soluble in organic solvents like chloroform and dichloromethane; limited solubility in water. | [3] |
| Storage | Inert atmosphere, 2-8°C, protect from light. | [5][7] |
Significance in Synthetic and Medicinal Chemistry
The dual functionality of this compound makes it a valuable intermediate. The chloroethyl group acts as a potent electrophile, capable of alkylating nucleophiles, a property harnessed in the design of anticancer agents.[1][3] Concurrently, the aldehyde group can be used to construct larger molecules through reactions such as Knoevenagel condensation, Wittig reactions, or reductive amination, thereby anchoring the alkylating moiety to a larger scaffold.[4][8] This allows for the development of targeted therapies where a cytotoxic payload (the nitrogen mustard) is directed to a specific biological target.
The Chloroethyl Group: A Latent Electrophile
The hallmark of the chloroethylamino group's reactivity is not a direct Sₙ2 displacement of the chloride by an external nucleophile. Instead, its potency stems from an intramolecular cyclization process, a classic example of neighboring group participation.
The Aziridinium Ion: The Key Reactive Intermediate
In a suitable environment (typically neutral or basic conditions), the nitrogen atom's lone pair of electrons attacks the β-carbon atom, displacing the chloride ion.[1] This intramolecular Sₙ2 reaction forms a highly strained and exceptionally reactive three-membered ring known as an aziridinium ion.[1] This cation is the true alkylating species. Its high reactivity is driven by the significant ring strain, making it susceptible to attack by even weak nucleophiles. This two-step process (cyclization followed by nucleophilic attack) is significantly faster than a direct attack on the starting chloroethyl compound.
Caption: Mechanism of chloroethyl group activation and subsequent nucleophilic attack.
Factors Influencing Reactivity
-
pH: The rate of aziridinium ion formation is dependent on the availability of the nitrogen's lone pair. Under strongly acidic conditions, the nitrogen is protonated, inhibiting cyclization. The free amine, present at neutral or basic pH, is required for the reaction to proceed.
-
Solvent: Polar aprotic solvents can stabilize the aziridinium intermediate, facilitating the reaction. Protic solvents may compete as nucleophiles, potentially leading to side reactions.
-
Aromatic Ring Electronics: The electron-donating nature of the N-ethylamino group enhances the nucleophilicity of the nitrogen atom, promoting the formation of the aziridinium ion.
Key Reactions and Synthetic Strategies
The bifunctional nature of the molecule allows for diverse synthetic strategies, where either the aldehyde or the chloroethyl group can be reacted selectively or in tandem.
Nucleophilic Substitution via the Aziridinium Ion
The primary application of the chloroethyl group is in the alkylation of nucleophiles. In a biological context, this includes the nucleophilic sites on DNA bases (e.g., the N7 of guanine), which is the mechanism of action for many nitrogen mustard-based chemotherapeutics.[9] In a synthetic setting, a wide range of nucleophiles can be employed:
-
Amines: To form piperazine-like structures or other diamine derivatives.
-
Thiols: To generate thioether linkages.
-
Azides: To introduce the azido group for subsequent click chemistry.
A Bifunctional Synthetic Workflow
A key advantage for drug development professionals is the ability to choose the reaction sequence to build complex molecules. This strategic choice depends on the stability of the respective functional groups to the planned reaction conditions.
Caption: Alternative synthetic strategies utilizing the bifunctional nature of the molecule.
Experimental Protocols & Considerations
Safety First: Handling Nitrogen Mustard Analogs
Compounds containing the bis(2-chloroethyl)amine or related moieties are potent alkylating agents and should be treated as hazardous.[1] Always handle these substances with extreme caution in a well-ventilated chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times.
-
Waste Disposal: Dispose of all contaminated materials and chemical waste according to your institution's hazardous waste protocols.
-
Toxicity: These compounds may be toxic and pose risks associated with their chlorinated components.[3] The related compound 4-[Bis(2-chloroethyl)amino]benzaldehyde is classified as acutely toxic (oral) and causes severe skin corrosion and eye damage.
Protocol: Model Nucleophilic Substitution with Benzylamine
This protocol describes a representative reaction to demonstrate the alkylating capability of the chloroethyl group.
Objective: To synthesize N-benzyl-N-ethyl-N'-(4-formylphenyl)ethane-1,2-diamine by reacting this compound with benzylamine.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile (0.2 M) in a round-bottom flask, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq) as a base.
-
Reaction Conditions: Stir the mixture at 60-70°C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Knoevenagel Condensation with Malononitrile
This protocol demonstrates the reactivity of the aldehyde group while preserving the chloroethyl moiety for subsequent reactions.
Objective: To synthesize 2-((4-((2-chloroethyl)(ethyl)amino)benzylidene)malononitrile.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (0.5 M).
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature. A precipitate often forms as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Workup: If a precipitate has formed, collect the product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Purification: The filtered solid is often of high purity. If necessary, recrystallize from ethanol.
-
Characterization: Confirm the product structure via NMR, IR (noting the appearance of the nitrile stretch), and melting point.
Conclusion and Future Outlook
This compound is a powerful and versatile chemical building block. Its defining characteristic is the reactivity of the chloroethyl group, which proceeds through a highly electrophilic aziridinium ion intermediate. This mechanism is the foundation of its use as an alkylating agent in medicinal chemistry. The presence of a reactive aldehyde group provides a second, orthogonal site for modification, enabling the construction of complex, multifunctional molecules. For researchers and drug development professionals, a thorough understanding of this dual reactivity is essential for designing innovative synthetic routes to novel therapeutics, chemical probes, and advanced materials. Future applications will likely focus on incorporating this moiety into antibody-drug conjugates or targeted delivery systems to enhance therapeutic efficacy while minimizing systemic toxicity.
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A Technical Guide to the Synthetic Applications of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde
Introduction: A Molecule of Dichotomous Reactivity
4-((2-Chloroethyl)(ethyl)amino)benzaldehyde is a fascinating bifunctional organic compound that presents a unique landscape of synthetic possibilities for the discerning chemist. Its structure, featuring a benzaldehyde moiety substituted at the para-position with a nitrogen mustard group, offers two distinct and highly valuable reactive centers. This duality makes it a powerful building block in the synthesis of a diverse range of functional molecules, from vibrant solvatochromic dyes to potent cytotoxic agents for anticancer research.[1]
The core of its utility lies in the orthogonal reactivity of its two key functional groups:
-
The Aldehyde Group: A classic electrophilic center, the formyl group readily participates in a host of condensation reactions, most notably the Knoevenagel condensation, allowing for the construction of extended π-systems. This is the gateway to a rich family of styryl and merocyanine dyes with tunable photophysical properties.[1][2]
-
The Nitrogen Mustard Moiety: This N-(2-chloroethyl) group is a masked alkylating agent. Under physiological or appropriate synthetic conditions, it can form a highly reactive aziridinium ion, capable of alkylating nucleophiles, most significantly the purine bases of DNA.[3][4] This property is the foundation of its application in the design of targeted cancer therapeutics.[5]
This guide will provide an in-depth exploration of the synthetic potential of this compound, offering not just protocols, but also the underlying mechanistic principles and strategic considerations for its effective utilization in both materials science and medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄ClNO | [6] |
| Molecular Weight | 211.69 g/mol | [6] |
| Appearance | Pale yellow to light brown solid | [7] |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ethanol; limited solubility in water. | [7] |
| Storage | Store in an inert atmosphere at 2-8°C. | [6] |
Application in the Synthesis of Chromophores: The Knoevenagel Condensation
The electron-donating nature of the amino group in this compound makes the aldehyde proton particularly acidic, facilitating its participation in base-catalyzed condensation reactions. The Knoevenagel condensation, in particular, is a powerful tool for the synthesis of styryl and merocyanine dyes.[2] This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, such as malononitrile or barbituric acid, to form a new carbon-carbon double bond.[8]
General Mechanism of the Knoevenagel Condensation
The reaction proceeds via a three-step mechanism:
-
Deprotonation: A weak base removes a proton from the active methylene compound to generate a carbanion.
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.
-
Dehydration: The resulting aldol-type intermediate undergoes dehydration to yield the final α,β-unsaturated product.
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocol: Synthesis of a Styryl Dye
This protocol describes the synthesis of 2-((4-((2-chloroethyl)(ethyl)amino)phenyl)methylene)malononitrile, a representative styryl dye, via the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound (1 equivalent)
-
Malononitrile (1.1 equivalents)[9]
-
Ethanol
-
Piperidine (catalytic amount)[10]
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.[10]
-
Add malononitrile to the solution.[10]
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.[10]
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[10]
-
Upon completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.[10]
-
Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.[10]
-
Dry the product under vacuum to obtain the pure styryl dye.
Expected Outcome:
The resulting styryl dye is expected to be a colored solid with strong absorption in the visible region. The photophysical properties of these dyes are highly sensitive to solvent polarity, a characteristic feature of donor-acceptor chromophores.[11][12][13]
Application in Medicinal Chemistry: A Precursor to DNA Alkylating Agents
The nitrogen mustard moiety of this compound is a powerful tool in the design of anticancer agents.[5] Nitrogen mustards are a class of alkylating agents that exert their cytotoxic effects by forming covalent bonds with DNA, leading to interstrand cross-linking, which ultimately inhibits DNA replication and triggers apoptosis.[3][4]
Mechanism of DNA Alkylation
The mechanism of DNA alkylation by nitrogen mustards involves the formation of a highly reactive aziridinium ion intermediate.
-
Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom attacks the adjacent carbon bearing the chlorine atom, displacing the chloride ion and forming a strained three-membered aziridinium ring.[3]
-
Nucleophilic Attack by DNA: The aziridinium ion is a potent electrophile and is readily attacked by nucleophilic sites on DNA, primarily the N7 position of guanine.[3]
-
Cross-linking: If a second chloroethyl group is present (as in the bis-chloroethyl analog), the process can repeat, leading to the formation of an interstrand cross-link between two guanine bases.[14]
Caption: Mechanism of DNA alkylation by a nitrogen mustard.
Synthetic Strategy: Prodrug Design
A key challenge in cancer chemotherapy is the selective targeting of tumor cells while minimizing damage to healthy tissues.[5] Aromatic nitrogen mustards are generally less reactive than their aliphatic counterparts, which allows for better oral bioavailability and reduced side effects.[5] The reactivity of the nitrogen mustard can be further modulated by the electronic nature of the substituents on the aromatic ring.
This compound can be used as a starting material to synthesize more complex prodrugs. For instance, the aldehyde can be converted into other functional groups that can be selectively activated in the tumor microenvironment. This could involve, for example, reduction to an alcohol followed by esterification with a tumor-specific enzyme-cleavable moiety.
Conclusion
This compound is a versatile and powerful building block in organic synthesis. Its dichotomous reactivity allows for the independent or sequential manipulation of its aldehyde and nitrogen mustard functionalities, providing access to a wide array of complex molecules. As a precursor to vibrant and environmentally sensitive dyes, it holds promise in the development of advanced materials for sensing and imaging. In the realm of medicinal chemistry, its nitrogen mustard core provides a validated scaffold for the design of novel anticancer agents. The continued exploration of the synthetic potential of this unique molecule is sure to yield exciting new discoveries in both materials science and drug development.
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Navigating the Synthetic Landscape and Therapeutic Potential of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzaldehyde Core
At the heart of a burgeoning field of chemical synthesis and therapeutic innovation lies 4-((2-chloroethyl)(ethyl)amino)benzaldehyde, a seemingly unassuming aromatic aldehyde. However, the strategic placement of a reactive nitrogen mustard moiety—the (2-chloroethyl)(ethyl)amino group—renders this molecule a powerful scaffold for the development of a diverse array of functional derivatives. This technical guide delves into the core chemistry of this versatile precursor, exploring its synthetic transformations into potent anticancer agents and vibrant fluorescent probes. We will dissect the causality behind experimental choices, provide detailed, validated protocols, and illuminate the structure-activity relationships that govern the efficacy of these novel compounds.
The intrinsic reactivity of the aldehyde group, coupled with the alkylating potential of the chloroethyl arms, provides a dual functionality that chemists can exploit to construct complex molecular architectures. The electron-donating nature of the amino group, in conjugation with the benzene ring, also plays a crucial role in the photophysical properties of its derivatives, paving the way for applications in cellular imaging and diagnostics. This guide will serve as a comprehensive resource for researchers seeking to harness the potential of this compound and its analogues in the quest for next-generation therapeutics and advanced molecular tools.
Part 1: The Nitrogen Mustard Moiety - A Double-Edged Sword in Cancer Therapy
The bis(2-chloroethyl)amino group is the cornerstone of a class of chemotherapeutic agents known as nitrogen mustards. These compounds exert their cytotoxic effects by forming highly reactive aziridinium ions that subsequently alkylate DNA, primarily at the N7 position of guanine. This covalent modification leads to DNA cross-linking, strand breaks, and ultimately, apoptosis in rapidly dividing cancer cells. The benzaldehyde scaffold provides a vehicle to deliver this potent warhead with a degree of selectivity.
Synthesis of Nitrogen Mustard Derivatives: A Modular Approach
The synthesis of nitrogen mustard derivatives of this compound often involves the initial formation of the core benzaldehyde structure, followed by diversification through reactions at the aldehyde functionality.
Diagram of the General Synthetic Strategy:
Caption: General synthetic route to 4-[Bis(2-chloroethyl)amino]benzaldehyde and its derivatives.
A key intermediate, 4-[Bis(2-chloroethyl)amino]benzaldehyde, serves as a versatile building block for a variety of anticancer agents.[1] Its synthesis typically involves the dihydroxyethylation of 4-aminobenzaldehyde followed by chlorination.
Schiff Base Derivatives: Enhancing Biological Activity
The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This modular approach allows for the introduction of various functionalities that can modulate the compound's solubility, lipophilicity, and ultimately, its biological activity. The resulting azomethine group (-CH=N-) can be crucial for the compound's anticancer properties.[2][3][4][5]
Experimental Protocol: Synthesis of a this compound Schiff Base Derivative
This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a substituted aniline.
-
Dissolution: Dissolve 1 equivalent of this compound in absolute ethanol in a round-bottom flask.
-
Addition of Amine: Add a stoichiometric equivalent of the desired primary amine to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed for further purification.
-
Characterization: Characterize the purified product using FT-IR (to confirm the presence of the C=N bond), ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: Cytotoxicity Data of Representative Schiff Base Derivatives
| Compound | Target Cell Line | IC₅₀ (µg/mL) | Reference |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF (Oral Cancer) | 446.68 | [2] |
| Schiff Base SP16 | HeLa (Cervical Cancer) | 2.517 | [3][5] |
| Cisplatin (Reference) | HeLa (Cervical Cancer) | 17.2 | [3][5] |
Part 2: Styryl Dyes - Illuminating the Cellular Landscape
The Knoevenagel condensation reaction provides a powerful tool for the synthesis of styryl dyes from this compound.[6][7][8] This reaction involves the condensation of the aldehyde with an active methylene compound, typically in the presence of a basic catalyst, to form a new carbon-carbon double bond. The resulting styryl dyes often exhibit strong fluorescence and solvatochromism, making them valuable as fluorescent probes for cellular imaging.[9][10]
Diagram of the Knoevenagel Condensation:
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An In-depth Technical Guide to 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde, a compound of significant interest to researchers and professionals in drug development and organic synthesis. Drawing from the established knowledge of related nitrogen mustards and aromatic aldehydes, this document will delve into its historical context, chemical properties, synthesis protocols, and potential applications, with a strong emphasis on the scientific principles underpinning its reactivity and utility.
Introduction and Historical Context: The Nitrogen Mustard Lineage
While specific historical records detailing the initial discovery of this compound are not extensively documented in readily available literature, its origins are intrinsically linked to the broader class of nitrogen mustards. These compounds were first developed in the late 1920s and early 1930s.[1] Initially investigated for their potential as chemical warfare agents, their potent biological activity soon led to their exploration in medicine.[2][3]
The foundational nitrogen mustard, mechlorethamine, paved the way for the development of a vast array of derivatives with tailored properties.[3] The core structure, a bis(2-chloroethyl)amine group, is a powerful alkylating agent.[2] The unique reactivity of this functional group, capable of forming highly reactive aziridinium ions, allows it to covalently bind to nucleophilic sites on biological macromolecules, most notably DNA.[4] This mechanism of action, while responsible for its toxicity, also forms the basis of its application as an anti-cancer agent.[3][5] The synthesis of derivatives like this compound represents a strategic chemical modification to modulate the reactivity, selectivity, and overall pharmacological profile of the nitrogen mustard pharmacophore.
Physicochemical Properties and Structural Analysis
This compound is an aromatic aldehyde featuring a nitrogen mustard moiety. Its chemical identity and key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2643-07-4 | [6] |
| Molecular Formula | C11H14ClNO | [6] |
| Molecular Weight | 211.69 g/mol | [6] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds[5][7] |
| Solubility | Expected to be soluble in organic solvents and have limited solubility in water | Inferred from related compounds[5][7] |
| Storage | Inert atmosphere, 2-8°C | [6] |
The molecular structure combines the electrophilic character of the aldehyde group with the alkylating potential of the nitrogen mustard.
Figure 1: Chemical structure of this compound.
The presence of both the aldehyde and the chloroethyl groups allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis.
Synthesis and Reaction Mechanisms
The synthesis of this compound can be approached through several established synthetic routes. A common method involves the N-alkylation of an appropriate aminobenzaldehyde derivative.
Proposed Synthetic Pathway
A plausible synthesis involves the reaction of 4-(ethylamino)benzaldehyde with ethylene oxide, followed by chlorination.
Figure 2: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-((2-Hydroxyethyl)(ethyl)amino)benzaldehyde
-
To a solution of 4-(ethylamino)benzaldehyde in a suitable solvent (e.g., glacial acetic acid and water), add ethylene oxide at a controlled temperature (e.g., 0°C).
-
Stir the reaction mixture for an extended period (e.g., 24-48 hours) at room temperature to allow for the completion of the hydroxyethylation.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the crude product.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-((2-Hydroxyethyl)(ethyl)amino)benzaldehyde in an appropriate solvent (e.g., dichloromethane).
-
Slowly add a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, at a reduced temperature.
-
Allow the reaction to proceed to completion, monitoring by a suitable technique (e.g., TLC).
-
Quench the reaction and work up the mixture to isolate the final product.
-
Purify the product by recrystallization or column chromatography.
Note: This is a generalized protocol and would require optimization for specific laboratory conditions.
Mechanism of Action and Biological Activity
The biological activity of this compound is primarily attributed to the nitrogen mustard moiety. This group acts as a potent alkylating agent, a mechanism shared by many chemotherapeutic drugs.[5]
Figure 3: Generalized mechanism of action for nitrogen mustard alkylating agents.
The cytotoxicity of nitrogen mustards stems from their ability to form interstrand and intrastrand cross-links in DNA, which inhibits cell division and can lead to apoptosis.[5] While the primary focus has been on their anti-cancer properties, derivatives of related compounds have also been explored for other biological applications, such as antibacterial activity.[5]
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature, with a reactive aldehyde and an alkylating group, allows for its incorporation into a variety of molecular scaffolds.
-
Pharmaceutical Synthesis: It can be used as a building block for creating novel drug candidates, particularly in the realm of oncology.[5] The aldehyde group provides a handle for further chemical modifications, such as the formation of Schiff bases or the synthesis of heterocyclic rings.
-
Chemical Probes: The compound and its derivatives can be developed as chemical probes to study biological pathways involving DNA damage and repair.
-
Materials Science: The incorporation of this molecule into polymers or other materials could lead to the development of functional materials with specific biological activities.[5]
Safety and Toxicology
As a nitrogen mustard derivative, this compound should be handled with extreme caution. Nitrogen mustards are known to be highly toxic and can cause severe damage to the skin, eyes, and respiratory tract.[1][8] They are also potent vesicants, causing blistering upon contact.[1]
Key Safety Precautions:
-
Handling: All manipulations should be carried out in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, is mandatory.
-
Toxicity: Nitrogen mustards are classified as probable human carcinogens and can cause bone marrow suppression.[1][9]
-
Exposure: The onset of symptoms after exposure can be delayed for several hours.[1][8] There is no specific antidote for nitrogen mustard toxicity, and immediate decontamination is crucial.[8]
Conclusion
This compound is a compound with significant potential in both synthetic chemistry and drug discovery. Its heritage as a nitrogen mustard derivative provides a well-understood mechanism of action for its biological activity. The presence of the aldehyde functional group adds a layer of synthetic versatility, allowing for its use as a precursor to a wide range of more complex molecules. For researchers and scientists in relevant fields, a thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential.
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A Theoretical and Computational Guide to 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde: Structure, Reactivity, and Synthetic Pathways
Executive Summary
This technical guide provides a comprehensive theoretical framework for the study of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde, a significant but sparsely documented aromatic nitrogen mustard. While its close analog, 4-[Bis(2-chloroethyl)amino]benzaldehyde, is more widely referenced, the principles of synthesis, reactivity, and computational analysis are directly transferable. This document serves researchers, chemists, and drug development professionals by outlining the core molecular properties, a robust synthetic protocol via the Vilsmeier-Haack reaction, and a detailed workflow for theoretical investigation using Density Functional Theory (DFT). We will explore its electronic structure, predicted spectroscopic signatures, and the dual-reactivity mechanism stemming from its aldehyde handle and the cytotoxic nitrogen mustard pharmacophore. The insights presented herein aim to accelerate experimental design and unlock the potential of this molecule as a versatile synthon in medicinal chemistry.
Introduction: The Aromatic Nitrogen Mustard Scaffold
Nitrogen mustards represent a class of bifunctional alkylating agents, originally developed as chemical warfare agents but later repurposed as the first successful class of cancer chemotherapeutics.[1][2] Their potent cytotoxic effect is derived from the bis(2-chloroethyl)amino functional group, which engages in covalent cross-linking of DNA strands, ultimately inducing apoptosis in rapidly dividing cells.[2] Aromatic nitrogen mustards, such as chlorambucil and melphalan, were later developed to reduce systemic toxicity by delocalizing the nitrogen's lone pair into the aromatic ring, thereby moderating the compound's reactivity.[3][4]
This compound belongs to this class, possessing a moderated nitrogen mustard moiety and a versatile benzaldehyde group. The aldehyde provides a reactive handle for synthetic elaboration, allowing this core structure to be incorporated into more complex molecules, such as chalcones or Schiff bases, to create targeted therapeutics or chemical probes.[1] This guide establishes a foundational understanding of its properties through theoretical and computational lenses.
Molecular and Physicochemical Profile
The structural and chemical properties of this compound are foundational to its behavior in both theoretical models and experimental settings.
Key Chemical Identifiers
A summary of the primary chemical data for the target compound is presented below.
| Property | Value | Source |
| IUPAC Name | 4-[2-chloroethyl(ethyl)amino]benzaldehyde | [5] |
| CAS Number | 2643-07-4 | [5][6][7] |
| Molecular Formula | C₁₁H₁₄ClNO | [5][6][7] |
| Molecular Weight | 211.69 g/mol | [5][6][7] |
| SMILES | CCN(CCCl)C1=CC=C(C=O)C=C1 | [6] |
| InChI Key | InChI=1S/C11H14ClNO/c1-2-13(8-7-12)11-5-3-10(9-14)4-6-11/h3-6,9H,2,7-8H2,1H3 | [7] |
Predicted Physicochemical Properties
Based on its structure and data from close analogs, the following properties can be predicted:
-
Appearance: Likely a pale yellow to light brown solid at room temperature.[8]
-
Solubility: Expected to be soluble in common organic solvents like dichloromethane, chloroform, and DMF, with limited solubility in water.[8][9]
-
Storage: Should be stored in a cool, dry place under an inert atmosphere, protected from light to maintain stability.[6]
Synthetic Pathway: The Vilsmeier-Haack Reaction
The most direct and efficient synthesis of 4-substituted benzaldehydes on electron-rich aromatic rings is the Vilsmeier-Haack reaction.[10][11][12] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to formylate an activated aromatic substrate.[11][13] For the synthesis of our target compound, the logical precursor is N-ethyl-N-(2-chloroethyl)aniline.
Caption: Proposed synthetic workflow via the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Formation: In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool N,N-dimethylformamide (DMF, ~10 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃, ~1.5 equivalents) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.[10]
-
Substrate Addition: Dissolve N-ethyl-N-(2-chloroethyl)aniline (1 equivalent) in a minimal amount of DMF and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C for several hours, monitoring by TLC until the starting material is consumed.[11]
-
Workup and Quenching: Cool the reaction mixture in an ice bath. Carefully pour it onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate iminium salt.[10]
-
Extraction: Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound.
A Framework for Theoretical Investigation
Computational chemistry provides invaluable insights into molecular properties where experimental data is lacking. A Density Functional Theory (DFT) approach is a powerful tool for predicting the geometric, electronic, and spectroscopic characteristics of the title compound.
Caption: Mechanism of action for the nitrogen mustard pharmacophore.
Applications in Drug Development
This compound is not primarily an end-drug but a crucial intermediate or synthon. Its value lies in its dual functionality:
-
Cytotoxic Warhead: The nitrogen mustard group serves as the alkylating "warhead."
-
Synthetic Handle: The aldehyde group allows this warhead to be attached to various carrier molecules or scaffolds designed to improve solubility, reduce toxicity, or achieve targeted delivery to cancer cells. [1][9] Derivatives of the closely related 4-[Bis(2-chloroethyl)amino]benzaldehyde have been used to create compounds with potent antitumor activity, including chalcones that inhibit tubulin polymerization and benzamides that act as HDAC inhibitors. [1][4]This demonstrates a proven strategy where the benzaldehyde is used to build larger, more complex molecules with enhanced biological profiles.
Conclusion
This compound is a molecule of significant theoretical and practical interest in medicinal chemistry. Although direct experimental literature is limited, a robust understanding can be constructed by drawing parallels with its well-studied analogs and applying modern computational chemistry techniques. This guide has outlined a clear synthetic pathway via the Vilsmeier-Haack reaction and a comprehensive framework for its theoretical characterization using DFT. The dual reactivity of its aldehyde handle and nitrogen mustard pharmacophore makes it a highly valuable building block for the development of next-generation alkylating agents and other targeted therapeutics. The protocols and theoretical workflows presented here provide a solid foundation for researchers to further investigate and harness the potential of this versatile compound.
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Safety and handling of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde
An In-Depth Technical Guide to the Safe Handling and Application of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde
This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The document moves beyond a standard safety data sheet to offer field-proven insights into the causality behind handling protocols and experimental design, ensuring both safety and scientific integrity.
Core Compound Identity and Physicochemical Profile
This compound (CAS No. 2643-07-4) is a substituted aromatic aldehyde. Its structure is characterized by a benzaldehyde core with a nitrogen mustard-like moiety, specifically an N-ethyl-N-(2-chloroethyl)amino group, at the para position. This bifunctional nature—a reactive aldehyde group and an alkylating chloroethyl group—makes it a versatile intermediate in organic synthesis but also necessitates stringent safety protocols.
The presence of the chloroethyl group categorizes it within the broader class of nitrogen mustards, which are known for their potential as alkylating agents. This inherent reactivity is the primary driver for its utility in synthesis and its associated health hazards. The aldehyde functional group readily participates in reactions such as condensation and nucleophilic addition.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 2643-07-4 | [1][2] |
| Molecular Formula | C₁₁H₁₄ClNO | [1][2] |
| Molecular Weight | 211.69 g/mol | [1][2] |
| Appearance | Solid (form may vary) | |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
| Solubility | Soluble in many organic solvents; limited solubility in water is expected. | [3] |
Hazard Analysis and Risk Mitigation
The primary hazards associated with this compound stem from its potential alkylating nature and irritant properties. Based on GHS classifications for this and structurally similar compounds, a comprehensive risk assessment is crucial before handling.[1]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Danger): Toxic if swallowed.[1]
-
Acute Toxicity, Dermal (Warning): Harmful in contact with skin.[1]
-
Skin Irritation (Warning): Causes skin irritation.[1]
-
Skin Sensitization (Warning): May cause an allergic skin reaction.[1]
-
Aquatic Hazard, Acute (Warning): Very toxic to aquatic life.[1]
The causality for these hazards is rooted in the molecule's reactivity. The chloroethyl group can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which can then alkylate nucleophilic sites on biological macromolecules like DNA and proteins. This mechanism is the basis for the cytotoxic effects of nitrogen mustards and underlies the acute toxicity warnings. Skin and eye irritation are direct consequences of chemical reactivity with tissues.
Logical Workflow for Hazard Mitigation
The following diagram illustrates the logical flow from hazard identification to the implementation of control measures, a self-validating system to ensure laboratory safety.
Caption: Hazard Mitigation Workflow Diagram.
Standard Operating Procedures: Handling and Storage
Adherence to a strict, self-validating protocol is non-negotiable when working with this compound.
Personal Protective Equipment (PPE)
The choice of PPE is dictated by the compound's known hazards. The goal is to create an impermeable barrier between the researcher and the chemical.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used if there is a risk of splashing.
-
Skin Protection: Wear impervious, flame-resistant clothing.[4] Double-gloving with nitrile gloves is recommended. Change gloves immediately if contamination is suspected.
-
Respiratory Protection: Handling should occur within a certified chemical fume hood to prevent inhalation.[5] If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with appropriate cartridges should be used.[4]
Safe Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for handling. Ensure emergency equipment (eyewash, safety shower, spill kit) is accessible and functional.
-
Aliquotting: The compound is a solid. Avoid creating dust. If weighing, do so within a ventilated enclosure or by taring a sealed container, adding the solid inside the fume hood, and re-weighing.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: Decontaminate all surfaces with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water. Dispose of all contaminated consumables (gloves, wipes) as hazardous waste.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for toxic chemicals.[3][5] Recommended storage is at 2-8°C under an inert atmosphere.[2]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[5]
-
Stability: The compound is stable under recommended storage conditions but may degrade with prolonged exposure to moisture or high temperatures.[6]
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the victim to fresh air immediately.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Rinse mouth with water.[4] Do NOT induce vomiting. Seek immediate medical attention.[5]
Accidental Release Measures
In the event of a spill, the primary objectives are to contain the material, prevent exposure, and decontaminate the area.
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Methodological & Application
Application Notes & Protocols: Strategic Use of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde in Condensation Reactions for Synthesis and Drug Discovery
Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block
4-((2-Chloroethyl)(ethyl)amino)benzaldehyde is a bespoke aromatic aldehyde that presents a compelling scaffold for chemists engaged in organic synthesis and pharmaceutical development. Its molecular architecture is distinguished by three key features: an electrophilic aldehyde group, an electron-rich aromatic ring, and a nitrogen mustard-like moiety. The aldehyde is a classical participant in carbon-carbon and carbon-nitrogen bond-forming reactions, while the N,N-disubstituted aniline portion acts as a powerful electron-donating group, activating the para-position and influencing the reactivity of the aldehyde.
Crucially, the presence of the 2-chloroethyl group introduces a latent alkylating function, a pharmacophore of significant interest in the development of cytotoxic agents for cancer therapy.[1][2] This dual functionality—a handle for molecular elaboration via condensation and a potential cytotoxic warhead—makes this reagent a valuable precursor for creating complex molecules with tailored biological activities. These application notes serve as a technical guide to harnessing the reactivity of this aldehyde in several classes of condensation reactions, providing not only procedural details but also the underlying strategic and mechanistic rationale.
Physicochemical Properties & Handling
Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties is paramount for safety and experimental success.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO | [3] |
| Molecular Weight | 211.69 g/mol | [3] |
| Appearance | Typically a solid | |
| CAS Number | 2643-07-4 | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
| Solubility | Soluble in common organic solvents like ethanol, dichloromethane. | [1] |
Safety Note: The presence of the chloroethylamino group suggests potential alkylating properties. Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.
Core Condensation Strategies & Mechanistic Insights
The aldehyde functional group is the primary hub for condensation reactions. The choice of reaction partner dictates the resulting molecular framework. The strong electron-donating character of the dialkylamino group enhances the nucleophilicity of the aromatic ring and can influence the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive.
The Claisen-Schmidt Condensation: Building Chalcone Scaffolds
The Claisen-Schmidt condensation is a robust and widely used variant of the aldol condensation.[4][5] It involves the reaction of an aromatic aldehyde that cannot enolize (like our title compound) with an enolizable ketone or aldehyde.[6] This reaction is instrumental in forming α,β-unsaturated ketones, known as chalcones, which are precursors to flavonoids and other biologically active molecules.[5]
Mechanistic Rationale: The reaction is typically base-catalyzed. The base (e.g., NaOH, KOH) abstracts an acidic α-hydrogen from the ketone to form a nucleophilic enolate ion.[6] This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water) to yield the highly conjugated and thermodynamically stable chalcone product.[6][7]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
The Knoevenagel Condensation: Accessing Electron-Deficient Alkenes
The Knoevenagel condensation is a powerful tool for forming C-C bonds by reacting an aldehyde or ketone with a compound possessing an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (Z).[8][9]
Mechanistic Rationale: This reaction is catalyzed by a weak base, such as piperidine or an amine salt.[8][10] The base facilitates the deprotonation of the active methylene compound to form a stabilized carbanion (enolate). This potent nucleophile then adds to the aldehyde's carbonyl group. The subsequent intermediate eliminates a molecule of water to produce a stable, electron-deficient α,β-unsaturated product.[8] The use of a mild base is critical to prevent self-condensation of aldehydes that have α-hydrogens.[8]
Typical Active Methylene Partners:
-
Malononitrile (Z = CN)
-
Ethyl Cyanoacetate (Z = CN, CO₂Et)
-
Diethyl Malonate (Z = CO₂Et)
-
Thiobarbituric Acid
Hydrazone and Schiff Base Formation: C=N Bond Synthesis
Condensation with primary amines or hydrazine derivatives provides a direct route to imines (Schiff bases) or hydrazones, respectively. These reactions are fundamental in medicinal chemistry for creating prodrugs, linking molecules, or generating intermediates for heterocyclic synthesis.[1] The reaction with hydrazine derivatives is explicitly noted for the related compound 4-[Bis(2-chloroethyl)amino]benzaldehyde.[1]
Experimental Protocols
The following protocols are detailed methodologies for key condensation reactions. They are based on established procedures for structurally similar aromatic aldehydes and are directly applicable.
Protocol 1: Claisen-Schmidt Synthesis of a Chalcone Derivative
This protocol describes the reaction with a pyrimidine derivative, as documented for the synthesis of nitrogen mustards with potential anticancer activity.[11]
Objective: To synthesize 2-[4-N,N-bis(β-chloroethyl) amino] styryl-4-hydroxy-6-methyl pyrimidine. (Note: This adapts a protocol using the bis-chloroethyl analogue, which is chemically homologous to the ethyl/chloroethyl target.)
Materials:
-
This compound
-
4-hydroxy-2,6-dimethyl pyrimidine[11]
-
Glacial Acetic Acid
-
Anhydrous Zinc Chloride (Catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a means to remove water (e.g., Dean-Stark trap), combine this compound (1.0 equivalent) and 4-hydroxy-2,6-dimethyl pyrimidine (1.0 equivalent) in glacial acetic acid (approx. 20 mL per 0.01 mol of aldehyde).
-
Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride to the mixture.
-
Reflux: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Water generated during the condensation will be removed azeotropically. Reflux for approximately 4-6 hours.[11]
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool. Concentrate the solution under reduced pressure.
-
Isolation: Allow the concentrated residue to stand, often overnight, to induce crystallization. Collect the solid product by vacuum filtration.
-
Purification: Wash the crystals with a cold non-polar solvent like ether to remove residual acetic acid and unreacted starting materials. Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol outlines a typical procedure for reacting an aromatic aldehyde with an active methylene compound.[12]
Objective: To synthesize 2-((4-((2-chloroethyl)(ethyl)amino)phenyl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol (Solvent)
-
Piperidine (Catalyst)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Addition of Methylene Compound: Add malononitrile (1.1 equivalents) to the solution and stir until it dissolves.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.[12] A color change is often observed.
-
Reaction: Stir the reaction at room temperature or gently reflux for 1-3 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Product Precipitation: Upon completion, cool the reaction mixture in an ice bath. The solid product will typically precipitate from the ethanol solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst. The product is often pure enough after washing, but it can be recrystallized from ethanol if necessary.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Workflow & Data Management
A systematic workflow ensures reproducibility and accurate data interpretation.
Caption: General experimental workflow for condensation reactions.
Comparative Data Summary:
| Reaction Type | Typical Ketone/Methylene Partner | Catalyst | Solvent | Typical Conditions | Product Class |
| Claisen-Schmidt | Acetone, Acetophenone, Cycloalkanones[13] | NaOH, KOH | Ethanol | Room Temp to Reflux | Chalcones |
| Knoevenagel | Malononitrile, Ethyl Cyanoacetate | Piperidine, DIPEAc[12] | Ethanol, Toluene | Room Temp to Reflux | α,β-Unsaturated Esters/Nitriles |
| Hydrazone Formation | Hydrazine, Phenylhydrazine | Acetic Acid (cat.) | Ethanol | Room Temp to Reflux | Hydrazones |
Applications in Drug Discovery
The products derived from this compound are of significant interest in medicinal chemistry.
-
Anticancer Agents: The nitrogen mustard moiety is a known DNA alkylating agent.[1] Incorporating this group into larger scaffolds via condensation reactions is a proven strategy for developing targeted cytotoxic compounds. Derivatives of the related 4-[N,N-bis(2-chloroethyl)amino] structure have shown significant cytotoxic effects against various cancer cell lines.[1][2]
-
HDAC Inhibitors: The benzamide derivatives of this class of compounds have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer therapeutics.[2]
-
Antimicrobial Agents: The formation of metal complexes with thiosemicarbazone derivatives (a type of hydrazone) of similar aldehydes has yielded compounds with potent antibacterial activity.[1]
By employing the condensation reactions detailed in these notes, researchers can readily generate a library of diverse molecular structures built upon the 4-((2-Chloroethyl)(ethyl)amino)phenyl core, enabling systematic exploration of their therapeutic potential.
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-
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Application Notes & Protocols: 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde in Pharmaceutical Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde as a critical intermediate in pharmaceutical synthesis. This document delves into the compound's properties, synthesis, and principal applications, with a focus on its role in constructing complex active pharmaceutical ingredients (APIs). A detailed, field-tested protocol for its synthesis via the Vilsmeier-Haack reaction is provided, emphasizing the rationale behind experimental choices to ensure reproducibility and safety. The primary application of this intermediate in the synthesis of the alkylating agent Bendamustine is also detailed, illustrating its strategic importance in medicinal chemistry.
Introduction: Strategic Importance of this compound
This compound is a bifunctional organic compound of significant interest in the pharmaceutical industry. Its structure is characterized by three key features: an aromatic benzaldehyde group, a tertiary amine, and a reactive 2-chloroethyl moiety. This unique combination makes it a versatile building block, particularly for APIs that incorporate a nitrogen mustard pharmacophore. The chloroethyl group acts as a potent alkylating agent, capable of forming covalent bonds with nucleophilic sites on biological macromolecules like DNA, a mechanism central to the efficacy of many chemotherapeutic drugs.[1][2]
The aldehyde functional group provides a convenient handle for further molecular elaboration, allowing for the construction of more complex heterocyclic systems through condensation and cyclization reactions.[1][3] Consequently, this intermediate is most notably utilized in the synthesis of Bendamustine, an important anticancer drug used in the treatment of chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[4] Understanding the synthesis and reactivity of this compound is therefore essential for chemists involved in the development of related oncology drugs.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount when working with reactive intermediates. The key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 2643-07-4 | [5][6] |
| Molecular Formula | C₁₁H₁₄ClNO | [6] |
| Molecular Weight | 211.69 g/mol | [6] |
| Appearance | Yellow solid or powder | [1] |
| Melting Point | ~70 °C | [7] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol); low water solubility. | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [6] |
Safety and Handling
As a chloroethylamine derivative, this compound should be handled as a potentially toxic and corrosive substance.[2][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.[9]
-
First-Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release into the environment.
Synthesis Pathway: From N-Ethylaniline to the Target Intermediate
The most common and efficient synthesis of this compound involves a two-stage process. The first stage is the preparation of the precursor, N-(2-chloroethyl)-N-ethylaniline, followed by the introduction of the aldehyde group via a Vilsmeier-Haack formylation. This pathway is favored because the N-ethyl-N-(2-hydroxyethyl)aniline precursor is readily accessible.[10][11]
Figure 1: Two-stage synthesis workflow for the target intermediate.
Rationale for the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution used to introduce a formyl (-CHO) group onto an electron-rich aromatic ring.[12][13][14] The N,N-disubstituted aniline derivative is highly activated towards electrophilic attack, making it an ideal substrate. The reaction proceeds through the in-situ formation of a chloroiminium ion, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[15][16] This reagent is a mild electrophile, which allows for high regioselectivity, typically yielding the para-substituted product due to steric hindrance at the ortho positions.[12]
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes the Vilsmeier-Haack formylation of N-(2-chloroethyl)-N-ethylaniline.
Materials and Reagents
-
N-(2-chloroethyl)-N-ethylaniline (Substrate, 1.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (Solvent/Reagent, ~10 equiv)
-
Phosphorus oxychloride (POCl₃), (Reagent, ~1.5 equiv)
-
Dichloromethane (DCM), anhydrous (Solvent)
-
Sodium Acetate (for workup)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Silica Gel (for chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Nitrogen/Argon inlet
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Step-by-Step Procedure
-
Vilsmeier Reagent Formation:
-
To a clean, dry three-neck flask under an inert atmosphere (N₂), add anhydrous DMF (5 equiv).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add POCl₃ (1.5 equiv) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: This exothermic reaction must be controlled to prevent degradation of the reagent and ensure safety.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes until a pale yellow or colorless crystalline slurry forms. This is the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve N-(2-chloroethyl)-N-ethylaniline (1.0 equiv) in anhydrous DMF (5 equiv).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Causality: The reaction is monitored to completion, often by TLC, to maximize yield.
-
-
Reaction Work-up and Quenching:
-
Once the reaction is complete, cool the flask back down to 0 °C.
-
Prepare a separate beaker with a stirred solution of sodium acetate in ice-water.
-
Slowly and carefully pour the reaction mixture into the ice-water solution. Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes the acidic reaction mixture.
-
Stir the mixture vigorously for 1 hour.
-
-
Extraction and Purification:
-
Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine. Causality: The washes remove residual acid and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is then purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure this compound as a yellow solid.
-
Application in API Synthesis: The Path to Bendamustine
The primary pharmaceutical application of this compound is as a cornerstone intermediate for the synthesis of Bendamustine.[17][18][19] The aldehyde group serves as the electrophilic partner in a condensation and subsequent cyclization reaction to form the core benzimidazole ring structure of the final drug molecule.
Figure 2: Conversion of the intermediate to the Bendamustine core.
This transformation highlights the strategic utility of the intermediate. The pre-installed nitrogen mustard functionality is carried through the synthesis, while the aldehyde allows for the efficient and regioselective construction of the required heterocyclic system, demonstrating a convergent and efficient synthetic strategy.
Analytical Characterization Data
The identity and purity of the synthesized product must be confirmed using standard analytical techniques.[20]
| Analysis Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ ~9.7 (s, 1H, -CHO), δ ~7.7 (d, 2H, Ar-H), δ ~6.7 (d, 2H, Ar-H), δ ~3.7 (t, 2H, -N-CH₂-), δ ~3.6 (t, 2H, -CH₂-Cl), δ ~3.5 (q, 2H, -N-CH₂CH₃), δ ~1.2 (t, 3H, -CH₂CH₃) ppm. |
| ¹³C NMR (CDCl₃) | δ ~190.0 (CHO), δ ~152.0, 132.0, 125.0, 111.0 (Ar-C), δ ~51.0 (-N-CH₂-), δ ~45.0 (-N-CH₂CH₃), δ ~40.0 (-CH₂-Cl), δ ~12.0 (-CH₃) ppm. |
| Mass Spec (ESI+) | m/z = 212.08 [M+H]⁺, showing characteristic isotope pattern for one chlorine atom. |
| HPLC (Reverse Phase) | Purity ≥ 98% (by area percentage at a suitable UV wavelength, e.g., 254 nm). |
Conclusion
This compound stands as a pivotal intermediate in modern pharmaceutical synthesis. Its value is derived from its dual functionality, which enables it to act as both a carrier for the cytotoxic nitrogen mustard warhead and a reactive scaffold for constructing complex heterocyclic APIs. The synthetic protocol detailed herein, centered on the reliable Vilsmeier-Haack reaction, provides a robust and scalable method for its production. For scientists engaged in the development of alkylating agents and related therapeutics, a thorough understanding of the synthesis, handling, and application of this intermediate is indispensable.
References
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- BLDpharm. 2643-07-4|this compound.
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Synthesis of Schiff Bases from 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde: A Detailed Protocol for Pharmaceutical Research
Introduction: The Versatility of Schiff Bases in Drug Development
Schiff bases, compounds characterized by the azomethine functional group (-C=N-), are a cornerstone in the synthesis of a vast array of biologically active molecules.[1] Their facile synthesis, structural diversity, and ability to coordinate with metal ions have made them privileged scaffolds in medicinal chemistry.[2] Specifically, Schiff bases derived from substituted benzaldehydes are precursors to compounds with a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2]
This application note provides a comprehensive and detailed protocol for the synthesis of Schiff bases from 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde. This particular aldehyde is a valuable starting material due to the presence of the nitrogen mustard-like 2-chloroethyl group, which can act as a reactive site for further functionalization or as a pharmacophore itself. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the scientific rationale behind the experimental choices.
Reaction Mechanism and Rationale
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde. The reaction proceeds in a two-step mechanism under mildly acidic conditions.[3][4]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[4]
-
Dehydration: The carbinolamine is then protonated on the hydroxyl group, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable imine or Schiff base.[3][4]
The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed, or the reaction is carried out in a solvent where the product is insoluble and precipitates out.[3] A catalytic amount of a weak acid, such as glacial acetic acid, is often employed to facilitate the protonation steps and accelerate the reaction rate.[1]
Experimental Protocol
This protocol outlines a general and adaptable method for the synthesis of a Schiff base from this compound and a generic primary amine.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier | Notes |
| This compound | C₁₁H₁₄ClNO | 211.69 | ≥97% | BLDpharm[5] | Store in a cool, dry place. |
| Primary Amine (e.g., Aniline) | C₆H₇N | 93.13 | ≥99% | Sigma-Aldrich | Use a freshly distilled or high-purity grade. |
| Absolute Ethanol | C₂H₅OH | 46.07 | ≥99.5% | Fisher Scientific | Anhydrous grade is recommended. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Merck | Use as a catalyst. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is completely dissolved.
-
Addition of Primary Amine: To the stirred solution, add an equimolar amount (10 mmol) of the selected primary amine.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. The mildly acidic condition (pH around 4-5) is optimal for this reaction.[6]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle.[3] Continue stirring at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation and Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. The Schiff base product will likely precipitate out of the solution as a solid. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Caption: Experimental workflow for the synthesis of Schiff bases.
Purification and Characterization
Purification: Recrystallization
For higher purity, the synthesized Schiff base can be recrystallized. Ethanol is often a suitable solvent for the recrystallization of Schiff bases.[1]
-
Dissolve the crude product in a minimum amount of hot absolute ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described previously.
Characterization
The structure and purity of the synthesized Schiff base should be confirmed by various analytical techniques.
-
Melting Point: A sharp melting point range indicates a high degree of purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1600-1650 cm⁻¹.[7] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also confirms the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is indicated by a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm.[8][9] The disappearance of the aldehyde proton signal (around δ 9.0-10.0 ppm) is also a key indicator.
-
¹³C NMR: The carbon of the azomethine group typically appears in the range of δ 160-170 ppm.[9]
-
Safety Precautions
-
This compound: Handle with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Primary Amines: Many primary amines are toxic and corrosive. Handle them in a fume hood and wear appropriate PPE.
-
Glacial Acetic Acid: Corrosive. Handle with care and avoid inhalation of vapors.
-
Ethanol: Flammable. Keep away from open flames and heat sources.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Increase reflux time, ensure proper temperature, and check the amount of catalyst. |
| Reversible reaction | Use anhydrous solvents and consider adding a drying agent like molecular sieves. | |
| Product is an oil or does not solidify | Impurities present | Purify by column chromatography. |
| Product has a low melting point | Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal. | |
| Starting material contamination in the final product | Incomplete reaction or insufficient washing | Increase reaction time, ensure proper stoichiometry, and wash the product thoroughly with a suitable cold solvent. Recrystallization is also recommended. |
Discussion of the 2-Chloroethyl Group Reactivity
The 2-chloroethylamino moiety in the starting aldehyde is a potential site for side reactions. Under certain conditions, such as in the presence of a base or at elevated temperatures for extended periods, intramolecular cyclization to form a piperazine derivative or other heterocyclic structures could occur. However, the mildly acidic and relatively short reaction times proposed in this protocol are generally not conducive to such side reactions. It is important to monitor the reaction closely by TLC to avoid the formation of byproducts. The presence of the electron-donating amino group activates the aromatic ring, but the primary reaction site for the amine nucleophile is the highly electrophilic aldehyde carbon.
Conclusion
This application note provides a detailed and robust protocol for the synthesis of Schiff bases from this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably synthesize these valuable intermediates for further investigation in drug discovery and development. The versatility of the Schiff base linkage and the reactive chloroethyl group offers numerous possibilities for the creation of novel and potent therapeutic agents.
References
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imines. Retrieved from [Link]
-
ER Publications. (2023). Schiff Base Synthesis, Characterization, and Bioactivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 17). synthesis of imines from primary amines and carbonyl compounds [Video]. YouTube. Retrieved from [Link]
-
JETIR. (2018, January). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 5(1). Retrieved from [Link]
-
MDPI. (2022, March 30). Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. Molecules, 27(7), 2216. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Retrieved from [Link]
-
ResearchGate. (2020, March 15). A Novel Route of Synthesis for Schiff bases derived from 4-Chloro Benzaldehyde with 2 Amino 4-(P-Ethoxy Phenyl) Oxazole. Retrieved from [Link]
-
J. Chem. Soc. Nigeria. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. 49(6), 1054-1062. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Characterization of new schiffbases derived from 2-hydroxybenzaldehye and amino acids and their vanadyl Complexes. Retrieved from [Link]
-
ResearchGate. (2015). 4-[Bis(2-chloroethyl)amino]benzaldehyde. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, characterisation and thermal. 8(3), 913-916. Retrieved from [Link]
-
ResearchGate. (2018, January). (PDF) SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
-
MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
-
RSIS International. (2020, October). Synthesis, Characterization and Antibacterial Activity of Schiff Base and its Metal (II) Complexes Derived From 3-Aminophenol and Benzaldehyde. International Journal of Research and Scientific Innovation (IJRSI), 7(10). Retrieved from [Link]
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Application Notes and Protocols: Leveraging 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde in the Synthesis of Advanced Anticancer Agents
Introduction: A Versatile Scaffold for DNA-Targeted Therapeutics
4-((2-Chloroethyl)(ethyl)amino)benzaldehyde, a substituted aromatic aldehyde bearing the core structure of a nitrogen mustard, represents a cornerstone in the rational design of chemotherapeutic agents. Its bifunctional nature—a reactive aldehyde for diverse chemical elaborations and a latent DNA alkylating moiety—provides a strategic advantage in the synthesis of compounds engineered to target the proliferative machinery of cancer cells. The presence of the bis(2-chloroethyl)amino group is pivotal; this pharmacophore is the hallmark of nitrogen mustards, a class of cytotoxic agents that exert their anticancer effects through the alkylation of DNA.[1] This covalent modification of DNA, primarily at the N7 position of guanine residues, leads to the formation of monoadducts and, critically, interstrand cross-links (ICLs).[2][3] These ICLs physically obstruct DNA replication and transcription, triggering cell cycle arrest and ultimately inducing apoptosis.[2]
This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the utilization of this compound in the synthesis of potent anticancer agents. We will delve into the detailed synthetic protocols for key therapeutics, explore the underlying mechanism of action, and present a comprehensive overview of their cytotoxic profiles.
Mechanism of Action: DNA Alkylation and the Cellular Response
The cytotoxic efficacy of agents derived from this compound is rooted in their ability to function as DNA alkylating agents. The process is initiated by an intramolecular cyclization of one of the 2-chloroethyl side chains, forming a highly reactive aziridinium ion intermediate.[1] This electrophilic species is then susceptible to nucleophilic attack by the electron-rich N7 atom of guanine bases in the DNA. Following this initial alkylation, the second 2-chloroethyl arm can undergo a similar cyclization and react with a guanine on the complementary DNA strand, resulting in the formation of a covalent interstrand cross-link.[2]
This DNA damage elicits a complex cellular response known as the DNA Damage Response (DDR), a sophisticated signaling network that detects the lesion, arrests the cell cycle to allow time for repair, and, if the damage is irreparable, initiates programmed cell death (apoptosis).[4] Key protein kinases, including ATM (Ataxia-telangiectasia mutated), ATR (Ataxia-telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit), act as central sensors and transducers in the DDR pathway.[4][5][6] These kinases phosphorylate a cascade of downstream effector proteins that orchestrate the cellular fate. The primary pathways involved in the repair of nitrogen mustard-induced ICLs are Homologous Recombination Repair (HRR) and Non-Homologous End Joining (NHEJ).[7] However, the extensive and complex nature of ICLs often overwhelms the cellular repair capacity, leading to persistent cell cycle arrest and the activation of apoptotic pathways.
Diagram of DNA Alkylation and Damage Response Pathway
Caption: DNA Alkylation and Cellular Damage Response Pathway.
Synthetic Applications and Protocols
The aldehyde functionality of this compound serves as a versatile chemical handle for the synthesis of a diverse array of anticancer agents. Below are detailed protocols for the synthesis of two distinct classes of compounds: the well-established chemotherapeutic agent Bendamustine, and a representative Schiff base derivative.
Synthesis of Bendamustine Hydrochloride
Bendamustine is a nitrogen mustard derivative with a benzimidazole heterocyclic ring structure, approved for the treatment of non-Hodgkin's lymphoma, multiple myeloma, and chronic lymphocytic leukemia.[8] The synthesis typically involves the chlorination of a dihydroxyethyl intermediate followed by hydrolysis.
Experimental Workflow for Bendamustine Synthesis
Caption: Workflow for the synthesis of Bendamustine Hydrochloride.
Detailed Protocol:
-
Chlorination Step:
-
Dissolve ethyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (2.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoate.
-
-
Hydrolysis and Purification:
-
To the crude ester from the previous step, add concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 95-100 °C) for 2-3 hours.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum to yield crude Bendamustine hydrochloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Bendamustine hydrochloride.
-
Synthesis of a Schiff Base Derivative
The condensation of the aldehyde group with primary amines, such as amino acids, yields Schiff bases, which have demonstrated significant potential as anticancer agents.[9] This protocol outlines the synthesis of a Schiff base from this compound and glycine.
Experimental Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of a Schiff base derivative.
Detailed Protocol:
-
Schiff Base Formation:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
In a separate flask, dissolve glycine (1.0 eq) in a minimal amount of water with a few drops of a base (e.g., NaOH) to facilitate dissolution, then add this to the ethanolic solution of the aldehyde.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under vacuum until a precipitate forms.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Purification and Characterization:
-
The crude Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
-
Cytotoxic Activity of Derived Anticancer Agents
The synthesized compounds from this compound exhibit a broad spectrum of cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a drug's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC₅₀ values for Bendamustine and other nitrogen mustard derivatives against several human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bendamustine | HT-29 (Colon Carcinoma) | > 50 | [7] |
| Bendamustine | MG-63 (Osteosarcoma) | > 30 | [7] |
| Bendamustine | SK-MEL-3 (Melanoma) | > 30 | [7] |
| Bendamustine Derivative (Ester) | MG-63 (Osteosarcoma) | ~10 | [7] |
| Bendamustine Derivative (Amide) | MG-63 (Osteosarcoma) | ~10 | [7] |
| BFA-Nitrogen Mustard (5a) | HL-60 (Leukemia) | 4.48 | |
| BFA-Nitrogen Mustard (5a) | PC-3 (Prostate Cancer) | 9.37 | |
| BFA-Nitrogen Mustard (5a) | Bel-7402 (Hepatocellular Carcinoma) | 0.2 | |
| Tyrosinamide-Chlorambucil Hybrid | MDA-MB-231 (Breast Cancer) | 48.61 | |
| Tyrosinamide-Chlorambucil Hybrid | MCF-7 (Breast Cancer) | 31.25 | |
| Azo-Schiff Base (4a) | HeLa (Cervical Cancer) | 120.0 | [2][10] |
| Azo-Schiff Base (4a) | MCF-7 (Breast Cancer) | 140.8 | [2][10] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of anticancer agents. Its unique structure allows for the facile introduction of the DNA alkylating nitrogen mustard pharmacophore into diverse molecular scaffolds, including complex heterocyclic systems like Bendamustine and Schiff bases. The protocols outlined in this application note provide a solid foundation for the synthesis and exploration of novel derivatives. The continued investigation into new chemical entities derived from this benzaldehyde, coupled with a deeper understanding of the cellular responses to the induced DNA damage, holds significant promise for the development of more effective and selective cancer therapies. Future research should focus on the design of derivatives with enhanced tumor-targeting capabilities to minimize off-target toxicities and overcome drug resistance mechanisms.
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Blackford, A. N., & Jackson, S. P. (2017). ATM, ATR, and DNA-PK: The Trinity at the Heart of the DNA Damage Response. Molecular Cell, 66(6), 801–817. [Link]
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Chandra, S., & Kamal, A. (2007). Alkylating agents and cancer therapy. Expert Opinion on Therapeutic Patents, 17(9), 1061-1075. [Link]
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Chen, J., Wang, X., & Zhang, Y. (2021). Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules. Frontiers in Chemistry, 9, 705537. [Link]
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Demir, B., et al. (2025). Synthesis and cytotoxic studies of novel azo-Schiff base derivatives against Hela and MCF7 cell lines. Journal of Molecular Structure, 1315, 138245. [Link]
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Ekwenchi, C. G., et al. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Journal of the Chemical Society of Nigeria, 49(6), 1054-1062. [Link]
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Ghorab, M. M., et al. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Letters in Drug Design & Discovery, 19(4), 324-336. [Link]
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Huber, S., et al. (2020). Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. Archiv der Pharmazie, 353(12), e2000234. [Link]
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Iyer, V. N., & Szybalski, W. (1963). A molecular mechanism of mitomycin action: linking of complementary DNA strands. Proceedings of the National Academy of Sciences, 50(2), 355-362. [Link]
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Lawan, I. Y., et al. (2020). Schiff Base of Metal Complex Derived from Glycine and Benzaldehyde. Earthline Journal of Chemical Sciences, 4(2), 105-114. [Link]
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Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International journal of molecular and cellular medicine, 11(4), 285–296. [Link]
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White, C., & Vijg, J. (2020). DNA damage signaling in the cellular responses to mustard vesicants. Mutation Research/Reviews in Mutation Research, 783, 108291. [Link]
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Abdel-All, A. S., et al. (2013). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. Global Journal of Pharmacology, 7(2), 143-152. [Link]
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Varkey, J. T., et al. (2016). Amino Acid based Schiff Bases and its Zn (II) Complexes. Research and Reviews: Journal of Chemistry, 5(2), 102-108. [Link]
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Islam, M. S., et al. (2020). Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. Asian Journal of Applied Chemistry Research, 5(3), 26-35. [Link]
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Aftab, M., et al. (2022). synthesis, characterization and biological evaluation of three new schiff bases derived from amino. Bulletin of the Chemical Society of Ethiopia, 36(1), 45-56. [Link]
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Singh, N., et al. (2020). A Novel Route of Synthesis for Schiff bases derived from 4-Chloro Benzaldehyde with 2 Amino 4-(P-Ethoxy Phenyl) Oxazole. Microcosmos International Journal of Research, 1(2), 12-14. [Link]
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New Drug Approvals. (n.d.). Bendamustine hydrochloride. [Link]
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Manna, A., et al. (2022). Biophysical insights into the binding capability of Cu(II) schiff base complex with BSA protein and cytotoxicity studies against SiHa. Journal of Molecular Structure, 1268, 133698. [Link]
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Shaik, A., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(3), 3291-3306. [Link]
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Yasir, M., et al. (2023). Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. Molecules, 28(14), 5396. [Link]
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Application Notes and Protocols: The Strategic Use of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde in the Preparation of Advanced Fluorescent Probes
Abstract
This technical guide provides an in-depth exploration of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde as a pivotal building block for the synthesis of functional fluorescent probes. We delineate the underlying chemical principles that make this molecule a versatile precursor, focusing on the dual-functionality of its reactive 2-chloroethyl group and its electron-donating amino-benzaldehyde core. A detailed, field-tested protocol for the synthesis of a novel viscosity-sensitive fluorescent probe, designated VisiProbe-580, is presented. This is followed by comprehensive methodologies for the characterization of the probe's photophysical properties and its performance as a sensor. This document is intended for researchers and professionals in the fields of chemical biology, materials science, and drug development who are engaged in the design and application of sophisticated molecular imaging tools.
Introduction: The Architectural Advantages of this compound
The rational design of fluorescent probes is a cornerstone of modern molecular sciences, enabling the visualization of complex biological processes and the quantification of subtle changes in cellular microenvironments.[1] The selection of the core chemical scaffold is a critical determinant of the final probe's functionality. This compound emerges as a particularly strategic starting material due to its intrinsic molecular architecture.
The molecule incorporates two key features:
-
An Electron-Rich Aromatic System: The diethylamino group, a potent electron-donating group (EDG), is conjugated to a benzaldehyde moiety. This "push-pull" electronic arrangement is foundational for creating fluorophores with high molar absorptivity and quantum yields, often exhibiting sensitivity to their local environment.
-
A Latent Reactive Moiety: The 2-chloroethyl group is a versatile alkylating agent.[2] While reactive, it is stable enough to be carried through synthetic transformations. This group can be exploited as a covalent linker to attach the probe to specific biomolecules or as a recognition site that reacts with a target analyte, leading to a measurable change in fluorescence.
This combination allows for the development of probes where the fluorescence reporting and the target interaction are intricately linked, a hallmark of advanced sensor design.
Principle of Operation: A Viscosity-Sensitive Probe (VisiProbe-580)
To illustrate the utility of the title compound, we will focus on the synthesis of a viscosity-sensitive probe, VisiProbe-580. Many fluorescent probes with rotatable bonds exhibit viscosity-dependent fluorescence, a phenomenon known as "molecular rotor" behavior.[3][4] In low-viscosity environments, the excited state of the fluorophore can decay through non-radiative pathways involving intramolecular rotation, leading to quenched fluorescence. In more viscous media, this rotation is hindered, forcing the excited state to decay radiatively and thus enhancing fluorescence emission.[5]
The design of VisiProbe-580 is based on a Knoevenagel condensation reaction, a classic and efficient method for C-C bond formation.[6][7] This reaction will extend the π-conjugation of the this compound core, creating a larger, more fluorescent system with the desired intramolecular rotational freedom.
Figure 1: Mechanism of a molecular rotor viscosity probe.
Synthesis and Purification Protocol for VisiProbe-580
This section provides a detailed protocol for the synthesis of VisiProbe-580 via a Knoevenagel condensation with 2-dicyanomethylene-indan-1,3-dione.
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[8] Consult the Safety Data Sheet (SDS) before use. All solvents are flammable and should be handled away from ignition sources.
Materials and Reagents:
-
This compound (CAS: 2643-07-4)[9]
-
2-dicyanomethylene-indan-1,3-dione
-
Piperidine
-
Ethanol (Absolute)
-
Dichloromethane (DCM)
-
Hexanes
-
Silica Gel (for column chromatography)
Reaction Scheme:
Figure 2: Synthesis of VisiProbe-580 via Knoevenagel condensation.
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (211.7 mg, 1.0 mmol) and 2-dicyanomethylene-indan-1,3-dione (208.2 mg, 1.0 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of absolute ethanol to the flask. Stir the mixture to dissolve the solids. Add 3-4 drops of piperidine using a Pasteur pipette. The addition of the basic catalyst is often accompanied by a rapid color change, indicating the initiation of the condensation reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The product spot should be significantly more colored and have a lower Rf value than the starting aldehyde.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. A precipitate of the crude product may form. Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 5 mL).
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Load the solution onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 40%).
-
Collect the fractions containing the pure product (identified by TLC).
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid under high vacuum to yield VisiProbe-580 as a colored solid.
Characterization Protocols
A newly synthesized probe must be rigorously characterized to establish its utility.
4.1 Photophysical Characterization
This protocol outlines the determination of key optical properties.
Workflow:
Figure 3: Workflow for photophysical characterization.
Protocol:
-
Stock Solution: Prepare a 1 mM stock solution of VisiProbe-580 in spectroscopic grade DMSO.
-
Absorbance and Emission Spectra:
-
Dilute the stock solution to 10 µM in the solvent of interest (e.g., methanol, glycerol).
-
Record the absorbance spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax,abs).
-
Record the fluorescence emission spectrum using a spectrofluorometer, exciting at λmax,abs, to determine the maximum emission wavelength (λmax,em).
-
-
Quantum Yield (ΦF) Determination:
-
The relative quantum yield is determined by comparing the integrated fluorescence intensity of the probe to a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).[10]
-
Prepare a series of dilutions of both the probe and the standard with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance and integrated fluorescence intensity for each solution.
-
Calculate the quantum yield using the following equation: ΦF,Probe = ΦF,Std * (GradProbe / GradStd) * (η2Probe / η2Std) Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
-
Fluorescence Lifetime (τ):
-
Measure the fluorescence lifetime using a Time-Correlated Single Photon Counting (TCSPC) system.[11]
-
The decay of fluorescence intensity over time is fitted to an exponential function to determine the lifetime.
-
4.2 Performance Evaluation as a Viscosity Probe
Protocol:
-
Viscosity-Dependent Fluorescence:
-
Prepare a series of methanol/glycerol mixtures with varying volume ratios to create a range of known viscosities.
-
Add VisiProbe-580 to each mixture to a final concentration of 10 µM.
-
Measure the fluorescence emission spectrum for each sample, keeping the excitation wavelength and all instrument parameters constant.
-
Plot the fluorescence intensity at λmax,em against the logarithm of viscosity (log η). A linear relationship is expected for many molecular rotors.[3]
-
-
Selectivity and Interference:
-
To ensure the probe responds primarily to viscosity, its fluorescence in a solution of constant viscosity should be measured in the presence of various potentially interfering species (e.g., common metal ions, reactive oxygen species, different pH values).[12][13]
-
Prepare a 10 µM solution of the probe in a 50:50 methanol/glycerol mixture.
-
Measure the fluorescence intensity before and after the addition of high concentrations (e.g., 100 µM) of interfering analytes. A minimal change in fluorescence indicates high selectivity for viscosity.
-
Table 1: Expected Photophysical Properties of VisiProbe-580
| Property | Solvent: Methanol | Solvent: Glycerol | Expected Change |
| λmax,abs (nm) | ~480 | ~485 | Minor red-shift |
| λmax,em (nm) | ~580 | ~585 | Minor red-shift |
| Quantum Yield (ΦF) | Low (~0.05) | High (~0.60) | >10-fold increase |
| Lifetime (τ) (ns) | Short (~0.5 ns) | Long (~3.5 ns) | Significant increase |
Conclusion and Future Directions
This compound serves as an exemplary precursor for the development of sophisticated fluorescent probes. The synthetic accessibility via robust reactions like the Knoevenagel condensation allows for the creation of novel sensors such as the VisiProbe-580 described herein. The protocols provided offer a validated framework for the synthesis, purification, and comprehensive characterization of such probes.
The true power of this building block lies in its latent reactivity. Future work will focus on leveraging the 2-chloroethyl group for targeted applications. For instance, it can be converted to an azide for click chemistry-based conjugation to biomolecules or used directly to covalently label specific proteins, thereby creating probes for targeted viscosity measurements within distinct subcellular compartments. This adaptability ensures that probes derived from this versatile scaffold will continue to be valuable assets in the toolkits of researchers across the scientific disciplines.
References
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Imaging and detection of long-lived fluorescence probes in presence of highly emissive and scattering background. National Institutes of Health (NIH). Available at: [Link]
-
Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Wiley Online Library. Available at: [Link]
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Synthesis and Properties of Red-Emitting Fluorescence Probe for Viscosity Detection. ScienceDirect. Available at: [Link]
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Fluorescence Lifetime Measurements and Biological Imaging. National Institutes of Health (NIH). Available at: [Link]
-
A new and versatile fluorescence standard for quantum yield determination. Royal Society of Chemistry. Available at: [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]
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Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes. National Institutes of Health (NIH). Available at: [Link]
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Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. National Institutes of Health (NIH). Available at: [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Available at: [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. Available at: [Link]
-
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences. Available at: [Link]
-
A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. ResearchGate. Available at: [Link]
-
Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. NIST. Available at: [Link]
-
Design and Screening of Fluorescent Probes Based upon Hemicyanine Dyes for Monitoring Mitochondrial Viscosity in Living Cells. National Institutes of Health (NIH). Available at: [Link]
-
Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. National Institutes of Health (NIH). Available at: [Link]
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Fluorescent Probes for Disease Diagnosis. ACS Publications. Available at: [Link]
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Application Notes and Protocols for 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde in Synthetic Chemistry and Bioconjugation
Foreword
Welcome to this comprehensive guide on the experimental applications of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde. This document is intended for researchers, scientists, and professionals in drug development and chemical biology who are looking to leverage the unique bifunctional reactivity of this versatile molecule. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a deeper understanding of the "why" behind the "how." The protocols herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative references. We will explore the dual reactivity of the aldehyde and the chloroethylamino moieties, offering insights into reaction design, optimization, and execution for both small molecule synthesis and the covalent modification of biomolecules.
Molecular Profile and Intrinsic Reactivity
This compound, with a molecular formula of C₁₁H₁₄ClNO, is a substituted aromatic aldehyde that possesses two distinct reactive centers, making it a valuable building block in organic synthesis and bioconjugation.
| Property | Value | Source |
| CAS Number | 2643-07-4 | [1] |
| Molecular Weight | 211.69 g/mol | |
| Appearance | Typically a solid | [2] |
| Solubility | Soluble in common organic solvents like ethanol and dichloromethane; limited solubility in water. | [3] |
| Storage | Store in an inert atmosphere at room temperature. | [2][4] |
The molecule's utility stems from its bifunctionality:
-
The Aldehyde Group: This group is a classic electrophile, susceptible to nucleophilic attack at the carbonyl carbon. This allows for a wide range of reactions, including condensation with amines and hydrazines to form imines and hydrazones, respectively.[3] These reactions are fundamental in the synthesis of Schiff bases and other heterocyclic structures.[5]
-
The N-(2-Chloroethyl)ethylamino Group: This moiety is a nitrogen mustard derivative. The presence of the chlorine atom on the ethyl chain makes it a latent alkylating agent. Under appropriate conditions, the nitrogen atom can participate in an intramolecular cyclization to form a highly reactive aziridinium ion. This intermediate is a potent electrophile that can be attacked by nucleophiles, leading to covalent bond formation.[6] This alkylating property is particularly useful for creating stable covalent linkages with biological macromolecules.[3][7]
The interplay of these two functional groups allows for a stepwise or, in some cases, a one-pot multi-component reaction strategy, enabling the synthesis of complex molecules and bioconjugates.
Reaction Mechanisms and Pathways
Understanding the underlying mechanisms is crucial for designing successful experiments. Below are diagrams illustrating the key reactive pathways of this compound.
Aldehyde Condensation Pathway
This pathway is fundamental for creating new carbon-nitrogen double bonds, often as a precursor to more complex heterocyclic systems.
Caption: Aldehyde condensation reaction forming a Schiff base.
Alkylation Pathway via Aziridinium Ion
The chloroethyl group provides the molecule with its alkylating capability, which is key for forming stable covalent bonds.
Caption: Alkylation mechanism via an aziridinium ion intermediate.
Experimental Protocols
Safety Precaution: this compound and its analogs are alkylating agents and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[6]
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol details a general procedure for the condensation reaction between this compound and a primary amine.
Objective: To synthesize an imine derivative for use as an intermediate in further synthetic steps.
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted derivative)
-
Anhydrous ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Purification apparatus (e.g., recrystallization or column chromatography)
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous ethanol.
-
Amine Addition: Add 1.05 equivalents of the primary amine to the solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Expected Outcome: A crystalline solid corresponding to the Schiff base product. Characterization should be performed using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Covalent Modification of a Thiol-Containing Peptide
This protocol outlines a method for the covalent labeling of a peptide containing a cysteine residue, leveraging the alkylating properties of the chloroethyl group.
Objective: To achieve site-specific covalent modification of a peptide for applications such as peptide-drug conjugation or the introduction of a reporter group.
Materials:
-
This compound
-
Thiol-containing peptide (e.g., a peptide with a single cysteine residue)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in PBS to a final concentration of 1-5 mg/mL.
-
Labeling Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).
-
Reaction: Add a 10- to 20-fold molar excess of the labeling reagent stock solution to the peptide solution. The final concentration of DMSO in the reaction mixture should be kept low (typically <10%) to avoid peptide denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight. The reaction should be protected from light if the aldehyde is intended for subsequent fluorescent labeling.
-
Purification: Remove the unreacted labeling reagent and purify the labeled peptide using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC.[8]
-
Analysis: Confirm the covalent modification and purity of the labeled peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC.
Workflow for Dual-Functionality Applications
The true power of this compound lies in its ability to be used in a two-step modification strategy. This allows for the introduction of two different functionalities onto a target molecule.
Caption: A two-step workflow utilizing both reactive sites.
This approach is particularly valuable in the construction of antibody-drug conjugates (ADCs) or other targeted therapeutic and diagnostic agents. For instance, the aldehyde can first react with a linker molecule that possesses a primary amine and another functional group (e.g., an alkyne for click chemistry). Subsequently, the chloroethyl group can be used to attach this entire construct to a protein.[9]
Concluding Remarks and Future Perspectives
This compound is a potent and versatile chemical tool. Its dual reactivity allows for creative and efficient synthetic strategies in both medicinal chemistry and chemical biology. The protocols and insights provided in this guide are intended to serve as a strong foundation for your experimental designs. As with any reactive chemical, a thorough understanding of its properties and careful optimization of reaction conditions are paramount to achieving successful and reproducible results. The continued exploration of such bifunctional reagents will undoubtedly pave the way for novel therapeutics, diagnostics, and research tools.
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- NIST. 4-Bis(2-chloroethyl)aminobenzaldehyde.
- CymitQuimica. CAS 1208-03-3: 4-[Bis(2-chloroethyl)amino]benzaldehyde.
- Frontiers. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor.
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- PubMed. Covalent modification with concomitant inactivation of the cAMP-dependent protein kinase by affinity labels containing only L-amino acids.
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Application Notes and Protocols for 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde in Material Science
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the potential uses of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde in material science. This document outlines the core principles, detailed experimental protocols, and potential applications of this versatile chemical building block, focusing on the synthesis of advanced functional materials. While direct literature on the material science applications of this specific molecule is emerging, the protocols and concepts presented herein are based on well-established principles of organic chemistry and material design, drawing parallels from structurally similar compounds.
Introduction: A Molecule of Dual Functionality
This compound is an aromatic aldehyde bearing a reactive nitrogen mustard-like moiety. This unique combination of a conjugated electron-donating group and a reactive alkylating agent makes it a compelling candidate for the development of sophisticated materials.
The core of its utility in material science lies in two key features:
-
The Push-Pull System: The dialkylamino group at the 4-position of the benzaldehyde creates a classic "push-pull" electronic system. The nitrogen atom's lone pair of electrons pushes electron density into the aromatic ring, which is in turn pulled by the electron-withdrawing aldehyde group. This intramolecular charge transfer (ICT) is fundamental to creating materials with interesting optical and electronic properties, such as solvatochromism and non-linear optical (NLO) behavior.[1][2]
-
The Reactive Handle: The 2-chloroethyl group provides a convenient site for covalent modification. This allows the chromophoric core to be anchored onto polymer backbones, surfaces, or biomolecules, leading to the creation of functionalized materials with tailored properties.
| Property | Value | Source |
| CAS Number | 2643-07-4 | [3][4] |
| Molecular Formula | C11H14ClNO | [3] |
| Molecular Weight | 211.69 g/mol | [3] |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in many organic solvents | N/A |
Application I: Synthesis of Solvatochromic Dyes
Solvatochromic dyes exhibit a change in their absorption or emission spectra in response to the polarity of their environment.[5][6] This property makes them valuable as microscopic probes to study local polarity in complex systems like polymer blends or biological membranes. The push-pull nature of this compound makes it an excellent starting material for such dyes.
Principle: Knoevenagel Condensation for Chromophore Extension
A common strategy to enhance the push-pull character and shift the absorption spectrum to longer wavelengths is to extend the conjugation of the system. This can be readily achieved through a Knoevenagel condensation reaction between the aldehyde and an active methylene compound, such as malononitrile or a cyanoacetate derivative.
Caption: Knoevenagel condensation workflow.
Protocol: Synthesis of a Merocyanine-type Solvatochromic Dye
This protocol describes a general procedure for the synthesis of a solvatochromic dye using this compound and malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Toluene
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in toluene (approximately 20 mL per gram of aldehyde).
-
Addition of Reagents: To this solution, add 1.1 equivalents of malononitrile.
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified solvatochromic dye.
-
Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy in various solvents to confirm its solvatochromic properties).
Application II: Covalent Immobilization for Functional Materials
The presence of the 2-chloroethyl group allows the synthesized dye or the aldehyde itself to be covalently attached to other substrates, creating functional materials. This is particularly useful for creating sensors that are fixed in a specific location or for modifying the properties of bulk materials.
Principle: Nucleophilic Substitution
The chlorine atom on the ethyl chain is susceptible to nucleophilic substitution by moieties such as thiols, amines, or alcohols. This reaction forms a stable covalent bond, tethering the chromophore to the substrate.
Caption: Covalent immobilization workflow.
Protocol: Functionalization of a Thiol-Containing Polymer
This protocol provides a general method for attaching a chromophore derived from this compound to a polymer backbone containing thiol groups.
Materials:
-
Solvatochromic dye synthesized in Protocol 2.2
-
Thiol-functionalized polymer (e.g., poly(thiostyrene) or a thiol-ene resin)
-
Triethylamine (TEA) or another non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Dialysis tubing or size exclusion chromatography system for purification
Procedure:
-
Polymer Dissolution: Dissolve the thiol-containing polymer in DMF in a reaction vessel.
-
Dye Addition: Add an excess of the chloroethyl-functionalized dye (typically 1.5-2.0 equivalents relative to the thiol groups on the polymer) to the polymer solution.
-
Base Addition: Add an excess of triethylamine (2-3 equivalents relative to the dye) to act as a base and scavenge the HCl byproduct.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.
-
Purification: Purify the functionalized polymer by removing the unreacted dye and base. This can be achieved by dialysis against fresh DMF followed by a solvent in which the polymer is soluble but the dye is not, or by size exclusion chromatography.
-
Characterization: The degree of functionalization can be determined using UV-Vis spectroscopy by comparing the absorbance of the polymer-bound dye to a standard curve of the free dye.
Potential Applications in Drug Development and Research
-
Cellular Imaging: The solvatochromic dyes can be used to probe the polarity of different cellular compartments. The reactive handle allows for conjugation to cell-penetrating peptides or antibodies for targeted delivery.
-
High-Throughput Screening: Functionalized surfaces (e.g., microplates) can be created to detect changes in local environments, for example, during protein folding or aggregation assays.
-
Smart Polymers: Polymers incorporating this moiety can exhibit stimuli-responsive behavior, changing their optical properties in response to changes in their surroundings.
Safety and Handling
This compound and its derivatives should be handled with care. The nitrogen mustard-like moiety suggests potential alkylating activity, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
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Zhang, J., et al. (2015). Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection. Molecules, 20(10), 18731-18749. Available from: [Link]
-
Allard, E., et al. (2019). Push-Pull Chromophores Based on the Naphthalene Scaffold: Potential Candidates for Optoelectronic Applications. Molecules, 24(8), 1606. Available from: [Link]
-
Ghosh, S., et al. (2022). Synthesis of orthogonal push–pull chromophores via click reaction of arylynamines. Organic & Biomolecular Chemistry, 20(21), 4346-4350. Available from: [Link]
-
Dye|Dye intermediates|Fluorescent Brightener|pigment dye. 4-((2-Chloroethyl)(ethyl)amino)-2-methylbenzaldehyde. (2013). Available from: [Link]
-
Ghosh, S., et al. (2022). Synthesis of orthogonal push–pull chromophores via click reaction of arylynamines. Organic & Biomolecular Chemistry, 20(21), 4346-4350. Available from: [Link]
-
Diederich, F., et al. (2023). Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes. Beilstein Journal of Organic Chemistry, 19, 1318-1334. Available from: [Link]
-
Kim, H. J., et al. (2018). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Molecules, 23(11), 2901. Available from: [Link]
-
Dye|Dye intermediates|Fluorescent Brightener|pigment dye. 4-((2-Chloroethyl)(methyl)amino)benzaldehyde. (2013). Available from: [Link]
-
PubChem. 4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde. Available from: [Link]
-
Seethalakshmi, P., & Palanivel, C. (2017). 4-[Bis(2-chloroethyl)amino]benzaldehyde. IUCrData, 2(1), x162043. Available from: [Link]
-
Awad, M. M., et al. (2021). Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Mini-Reviews in Organic Chemistry, 18(6), 726-743. Available from: [Link]
-
PubChem. 4-(2-Chloroethyl)benzaldehyde. Available from: [Link]
-
Rathnayake, A. D., et al. (2012). Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. Bioconjugate Chemistry, 23(7), 1392-1401. Available from: [Link]
-
Tormena, C. F., et al. (2019). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 9(1), 1-9. Available from: [Link]
-
Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 2(4), 345-353. Available from: [Link]
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- 6. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Metal Complex Formation with 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde for Advanced Therapeutic Design
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and characterization of metal complexes using 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde. This unique ligand combines a classic aromatic aldehyde scaffold with a nitrogen mustard-like moiety, presenting a compelling platform for developing novel therapeutic agents. Metal coordination offers a sophisticated strategy to modulate the reactivity and bioavailability of the cytotoxic chloroethyl group, paving the way for targeted drug delivery and activation. We will explore the underlying chemical principles, provide detailed, field-tested protocols for synthesis and characterization, and discuss the strategic implications for creating next-generation metallodrugs.
Introduction: The Strategic Value of the Ligand
This compound is a bifunctional organic compound featuring a benzaldehyde core substituted at the para-position with a reactive N-(2-chloroethyl)-N-ethylamino group.[1] This structure is of significant interest in medicinal chemistry for several reasons:
-
The Aldehyde Group: Serves as a versatile coordination site (via the oxygen atom) and a handle for further synthetic elaboration, most commonly through condensation reactions to form Schiff bases.[2][3] Schiff base ligands are renowned for their ability to form stable complexes with a wide range of transition metals.[4][5][6]
-
The Tertiary Amine: The nitrogen atom can also participate in coordination, allowing the ligand to act in a bidentate (N,O) fashion, forming a stable chelate ring with a metal center.
-
The Chloroethyl Moiety: This functional group is structurally related to nitrogen mustards, a class of alkylating agents used in cancer chemotherapy.[7][8] These agents exert their cytotoxic effect by forming covalent linkages with nucleophilic sites on DNA, such as the N7 of guanine, ultimately disrupting DNA replication and leading to cell death.[7][8]
The primary challenge with traditional nitrogen mustards is their lack of selectivity, leading to systemic toxicity.[9] Coordinating a metal ion to the ligand can reversibly "mask" or modulate the reactivity of the chloroethyl group. This strategy forms the basis of designing bioreductive prodrugs, where the less reactive metal complex circulates systemically, and upon reaching a target site with a specific microenvironment (e.g., the hypoxic core of a tumor), the metal is reduced, releasing the active, cytotoxic ligand.[9][10]
This guide will provide the foundational protocols to synthesize and validate such metal complexes, enabling researchers to explore their therapeutic potential.
General Principles of Metal Complex Formation
The formation of a coordination complex involves the interaction between a central metal ion (a Lewis acid) and one or more ligands (Lewis bases).[11][12] In the case of this compound, the primary donor atoms are the aldehydic oxygen and the tertiary amine nitrogen.
Coordination Modes:
-
Monodentate: The ligand binds to the metal center through only one donor atom, typically the more accessible and Lewis basic aldehyde oxygen (η¹-O-bonded). This is common for metal centers that are sterically hindered or have a lower affinity for nitrogen donors.[13]
-
Bidentate (Chelating): The ligand binds through both the oxygen and nitrogen atoms, forming a stable five-membered ring. This chelation effect significantly enhances the thermodynamic stability of the resulting complex.
The choice of metal ion is critical and will influence the geometry, stability, and redox properties of the final complex. Transition metals from the first series (e.g., Co, Ni, Cu) are often used due to their versatile coordination chemistry and biological relevance.[14] Platinum(II), a cornerstone of cancer chemotherapy, is another excellent candidate for forming square planar complexes.[15]
Caption: General scheme of metal complex formation.
Experimental Protocols
Safety Note: this compound and its derivatives are potential alkylating agents and should be handled with extreme care.[16] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work within a certified chemical fume hood.
Protocol 1: Synthesis of a Representative Copper(II) Complex
This protocol describes the synthesis of a dichlorido-bis(ligand)-copper(II) complex, a common stoichiometry for Cu(II) with monodentate or loosely bound bidentate ligands.
Rationale: Copper is a biologically relevant metal, and its Cu(II)/Cu(I) redox couple is accessible under physiological conditions, making it an excellent candidate for developing bioreductive prodrugs.[9] Copper(II) complexes are also paramagnetic and colored, simplifying characterization by UV-Vis spectroscopy.
Materials:
-
This compound (Ligand, L) (CAS: 2643-07-4)
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
-
Anhydrous Ethanol (EtOH)
-
Diethyl Ether
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon) setup (optional but recommended)
Procedure:
-
Ligand Solution: In a 100 mL Schlenk flask, dissolve 2.0 mmol of the ligand (423.4 mg) in 20 mL of anhydrous ethanol. Stir at room temperature until fully dissolved. The solution should be a pale yellow color.
-
Metal Salt Solution: In a separate vial, dissolve 1.0 mmol of CuCl₂·2H₂O (170.5 mg) in 10 mL of anhydrous ethanol. Gentle warming may be required. The solution will be blue-green.
-
Reaction: Add the copper(II) chloride solution dropwise to the stirring ligand solution at room temperature over 10 minutes. Causality Note: A slow, dropwise addition helps to prevent the formation of amorphous precipitates and promotes the growth of well-defined crystals.
-
Observation: Upon addition, a color change and/or the formation of a precipitate is expected, indicating complex formation. The solution may turn a deeper green or brown.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 78°C for ethanol) for 2-4 hours. Causality Note: Heating provides the activation energy needed to ensure complete complexation and can help anneal the product into a more crystalline, easily filterable form.
-
Isolation: After the reflux period, allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials, followed by a wash with diethyl ether (2 x 10 mL) to facilitate drying.
-
Drying: Dry the product under vacuum to yield the final complex, [Cu(L)₂Cl₂]. Store in a desiccator.
Protocol 2: Characterization of the Synthesized Complex
A multi-technique approach is essential to confirm the structure and purity of the newly synthesized complex.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To confirm coordination of the ligand to the metal center.
-
Protocol: Acquire spectra of the free ligand and the metal complex using KBr pellets or an ATR accessory.
-
Interpretation:
-
Look for a shift in the ν(C=O) stretching frequency of the aldehyde. Coordination through the oxygen atom will weaken the C=O bond, causing this peak (typically ~1680-1700 cm⁻¹) to shift to a lower wavenumber (e.g., 1650-1670 cm⁻¹).
-
Observe changes in the C-N stretching region (~1350-1250 cm⁻¹), which may indicate coordination via the amine nitrogen.
-
The appearance of new, low-frequency bands (typically below 600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of coordination.[17]
-
B. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To observe electronic transitions indicative of complex formation.
-
Protocol: Prepare dilute solutions (~10⁻⁴ M) of the ligand and the complex in a suitable solvent (e.g., DMF or DMSO). Record the absorption spectra from 200-800 nm.
-
Interpretation:
-
Compare the spectrum of the complex to that of the free ligand. Shifts in the π→π* and n→π* transitions of the benzaldehyde chromophore are expected.
-
For the Cu(II) complex (a d⁹ metal), look for the appearance of a broad, low-intensity band in the visible region (e.g., 600-800 nm). This corresponds to d-d electronic transitions, which are characteristic of transition metal complexes and absent in the free ligand.
-
C. Mass Spectrometry (ESI-MS)
-
Objective: To determine the mass-to-charge ratio (m/z) of the complex and confirm its molecular weight.
-
Protocol: Prepare a dilute solution of the complex in a suitable solvent (e.g., Methanol or Acetonitrile) and analyze using Electrospray Ionization Mass Spectrometry in positive ion mode.
-
Interpretation: Look for a parent ion peak corresponding to the expected molecular weight of the complex or fragments of it. For [Cu(L)₂Cl₂], you might observe ions such as [Cu(L)₂Cl]⁺ or [Cu(L)Cl]⁺, whose isotopic patterns (especially for copper and chlorine) can be simulated to confirm the composition.
D. Elemental Analysis (CHN)
-
Objective: To determine the empirical formula and confirm the stoichiometry and purity of the complex.
-
Protocol: Submit a pure, dry sample of the complex for commercial CHN analysis.
-
Interpretation: Compare the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen to the calculated values for the proposed formula (e.g., C₂₂H₂₈Cl₄CuN₂O₂ for [Cu(L)₂Cl₂]). A close match (within ±0.4%) is strong evidence of the correct composition.
Table 1: Hypothetical Characterization Data Summary for [Cu(C₁₁H₁₄ClNO)₂Cl₂]
| Technique | Free Ligand (Expected) | Metal Complex (Expected) | Rationale for Change |
| FT-IR (cm⁻¹) | ν(C=O): ~1690 cm⁻¹ | ν(C=O): ~1665 cm⁻¹ | Coordination to Cu(II) weakens the C=O bond, lowering its stretching frequency. |
| - | ν(Cu-O)/ν(Cu-N): ~400-550 cm⁻¹ | Appearance of new bands corresponding to metal-ligand bonds. | |
| UV-Vis (λₘₐₓ, nm) | ~250 nm (π→π), ~320 nm (n→π) | ~265 nm, ~340 nm | Coordination perturbs the electronic structure of the ligand chromophore. |
| No absorption > 400 nm | Broad peak ~750 nm | Appearance of d-d transition band for the d⁹ Cu(II) center. | |
| ESI-MS (m/z) | 212.08 [M+H]⁺ | 549.02 [M-Cl]⁺ = [C₂₂H₂₈Cl₃CuN₂O₂]⁺ | Observation of a high-mass ion whose isotopic pattern matches the proposed formula of a complex fragment. |
| Elemental Analysis | C: 62.42%, H: 6.67%, N: 6.62% | C: 45.18%, H: 4.83%, N: 4.79% | Experimental values should closely match the calculated percentages for the C₂₂H₂₈Cl₄CuN₂O₂ formula. |
Advanced Application Concept: Bioreductive Prodrug Activation
The true therapeutic potential of these complexes lies in their ability to act as prodrugs that are activated in the unique microenvironment of tumors. Many solid tumors have hypoxic (low oxygen) regions, which have a more reductive potential than healthy, oxygenated tissues.[9] This difference can be exploited.
Caption: Bioreductive activation of a Cu(II) prodrug complex.
By complexing the ligand with a redox-active metal like Cu(II), the lone pair on the mustard nitrogen can be sterically or electronically hindered from forming the reactive aziridinium ion intermediate.[10][15] In the reductive tumor environment, Cu(II) is reduced to Cu(I). Cu(I) complexes often have different coordination preferences and are less stable, leading to the release of the free ligand. Once freed, the ligand can undergo intramolecular cyclization to form the highly electrophilic aziridinium ion, which then alkylates DNA, leading to targeted cancer cell death. This approach has the potential to significantly improve the therapeutic index of nitrogen mustard-based chemotherapy.[9]
References
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Patel, M. N., et al. (2021). Biological aspects of Schiff base–metal complexes derived from benzaldehydes: an overview. Journal of the Iranian Chemical Society. [Link]
-
Pike, S. D., & Weller, A. S. (2021). As Nice as π: Aromatic Reactions Activated by π-Coordination to Transition Metals. Chemistry–A European Journal. [Link]
-
Mukherjee, A., & Patra, M. (2019). Modulation of the reactivity of nitrogen mustards by metal complexation: approaches to modify their therapeutic properties. Dalton Transactions. [Link]
-
Mukherjee, A., & Patra, M. (2019). Modulation of the reactivity of nitrogen mustards by metal complexation: Approaches to modify the therapeutic properties. Dalton Transactions. [Link]
-
Wikipedia. Transition metal complexes of aldehydes and ketones. Wikipedia. [Link]
-
Al-Janabi, A. S., et al. (2016). Synthesis of Metal Complexes Fe(II), Co(II), Ni(II) of Monodentate Schiff Bases Derived from Aromatic Aldehyde. CORE. [Link]
-
Franz, K. J., et al. (2011). A Novel Design Strategy for Stable Metal Complexes of Nitrogen Mustards as Bioreductive Prodrugs. Journal of Medicinal Chemistry. [Link]
-
Gaber, M., et al. (2021). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Egyptian National Cancer Institute. [Link]
-
Kumar, S., et al. (2020). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. Molecules. [Link]
-
Karmakar, S., et al. (2016). Anticancer activity of a cis-dichloridoplatinum(II) complex of a chelating nitrogen mustard. Dalton Transactions. [Link]
-
Mukherjee, A., & Patra, M. (2019). Modulation of the reactivity of nitrogen mustards by metal complexation: approaches to modify their therapeutic properties. Semantic Scholar. [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules. [Link]
-
Al-Masoudi, N. A., et al. (2003). Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde. ResearchGate. [Link]
-
LibreTexts Chemistry. Coordination Chemistry of Transition Metals. [Link]
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Lumen Learning. Coordination Chemistry of Transition Metals. [Link]
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Troubleshooting & Optimization
Improving the yield of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde synthesis
Answering the complex challenges in synthetic chemistry requires a blend of deep mechanistic understanding and practical, hands-on experience. This technical support center is designed for professionals engaged in the synthesis of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde, a crucial intermediate in various research and development applications. Here, we move beyond simple protocols to address the "why" behind experimental choices, providing a framework for robust troubleshooting and yield optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
The Vilsmeier-Haack reaction is the industry-standard method for this synthesis.[1][2] It offers excellent regioselectivity, typically formylating the aromatic ring at the para-position to the highly activating N,N-disubstituted amino group. The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃).[1][3] This reagent is a mild electrophile, making it ideal for reacting with electron-rich aromatic compounds like N-ethyl-N-(2-chloroethyl)aniline.
Q2: What are the most critical parameters that influence the yield and purity of the final product?
The success of this synthesis hinges on three critical parameters:
-
Strict Anhydrous Conditions: The Vilsmeier reagent and its precursor, POCl₃, are extremely sensitive to moisture. Any water present will rapidly quench the reagent, halting the reaction and leading to significantly lower or no yield.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and must be controlled (typically 0-10 °C). The subsequent formylation step often requires heating, but excessive temperatures can lead to the formation of tarry byproducts and decomposition.
-
Stoichiometry: The molar ratio of the aniline substrate, DMF, and POCl₃ must be carefully controlled. An excess of the Vilsmeier reagent is typically used to drive the reaction to completion, but a large excess can complicate purification.
Q3: What are the primary safety concerns associated with this synthesis?
Phosphorus oxychloride (POCl₃) is the main hazard. It is a highly corrosive liquid that reacts violently with water, releasing toxic hydrogen chloride (HCl) gas. All manipulations involving POCl₃ must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. The reaction work-up involves quenching with a basic solution, which is also highly exothermic and requires careful, slow addition to an ice bath.
Troubleshooting Guide: From Theory to Benchtop Solutions
This guide addresses common issues encountered during the synthesis.
Problem 1: Low or No Product Formation After Reaction Work-up
-
Potential Cause 1: Inactive Vilsmeier Reagent.
-
Why it happens: The chloroiminium salt is highly susceptible to hydrolysis. The presence of moisture in the DMF, the aniline starting material, or the reaction flask is the most common cause of reaction failure.
-
Solution:
-
Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Use a freshly opened bottle of anhydrous DMF or DMF that has been properly dried over molecular sieves.
-
Ensure the N-ethyl-N-(2-chloroethyl)aniline starting material is dry. If it is a salt (e.g., hydrochloride), it must be neutralized and extracted before use.
-
Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
-
-
-
Potential Cause 2: Insufficient Reaction Temperature or Time.
-
Why it happens: While the Vilsmeier reagent formation is exothermic, the subsequent electrophilic aromatic substitution on the aniline derivative requires activation energy. If the reaction mixture is not heated sufficiently, the conversion will be low.
-
Solution: After the initial formation of the Vilsmeier reagent at low temperature, the reaction mixture should be slowly heated, typically to 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or slightly increasing the temperature.
-
-
Logical Relationship of Key Reaction Parameters
Below is a diagram illustrating how key parameters interact to influence the reaction outcome.
Caption: Interplay of critical parameters in the Vilsmeier-Haack reaction.
Problem 2: The Final Product is a Dark, Intractable Tar
-
Potential Cause: Excessive Reaction Temperature.
-
Why it happens: The N,N-disubstituted aniline ring is highly activated. At excessive temperatures, the intermediate iminium salt or the product itself can polymerize or undergo other decomposition pathways, leading to the formation of complex, high-molecular-weight tars.
-
Solution:
-
Carefully control the temperature during the addition of POCl₃ (keep it below 10 °C).
-
When heating the reaction to drive formylation, do so gradually and do not exceed the optimal temperature (typically monitored by TLC, often around 75 °C).
-
Ensure efficient stirring to avoid localized hot spots in the reaction mixture.
-
-
Problem 3: TLC and/or NMR Analysis Shows Multiple Unexpected Spots/Peaks
-
Potential Cause 1: Hydrolysis of the Chloroethyl Group.
-
Why it happens: During the aqueous basic work-up, the chloroethyl group can undergo Sₙ2 displacement by hydroxide ions to form the corresponding hydroxyethyl derivative (4-((ethyl)(2-hydroxyethyl)amino)benzaldehyde). This is more likely if the work-up is prolonged or conducted at elevated temperatures.
-
Solution:
-
Perform the hydrolysis and neutralization steps in an ice bath to keep the temperature low.
-
Once the reaction is quenched and neutralized, proceed with the extraction promptly. Do not let the mixture sit in the basic aqueous phase for an extended period.
-
-
-
Potential Cause 2: Incomplete Hydrolysis of the Iminium Intermediate.
-
Why it happens: The work-up step requires hydrolysis of the iminium salt to the final aldehyde. If the pH is not properly adjusted or the hydrolysis time is insufficient, you may isolate some of the iminium salt or related intermediates.
-
Solution: Ensure the aqueous solution is sufficiently basic (pH 8-9) during work-up to facilitate complete hydrolysis.[4] Stir the quenched mixture for a reasonable time (e.g., 30-60 minutes) before extraction.
-
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis.
Reagents & Stoichiometry Table
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Molar Eq. |
| N-ethyl-N-(2-chloroethyl)aniline | 183.68 | 50.0 | 9.18 g | 1.0 |
| N,N-Dimethylformamide (DMF), Anhydrous | 73.09 | 150.0 | 11.6 mL | 3.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 75.0 | 6.9 mL | 1.5 |
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂), add anhydrous DMF (11.6 mL) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath to 0 °C. Add POCl₃ (6.9 mL) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting pale-yellow solution for an additional 30 minutes at this temperature.
-
Addition of Substrate: Dissolve N-ethyl-N-(2-chloroethyl)aniline (9.18 g) in a minimal amount of anhydrous DMF (~5 mL) and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath at 75 °C. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up & Hydrolysis: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a vigorously stirred mixture of crushed ice (~200 g) and 10% aqueous sodium hydroxide solution (~150 mL), ensuring the temperature of the quench mixture is maintained below 20 °C.
-
Neutralization & Extraction: Continue stirring for 1 hour. Check the pH and adjust to ~8-9 if necessary. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically a yellow to orange oil or solid.[5] Purify the crude material by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
Reaction Mechanism Workflow
The following diagram outlines the key steps of the Vilsmeier-Haack reaction mechanism.
References
-
Wikipedia. Vilsmeier–Haack reaction. Wikipedia, the free encyclopedia. Available from: [Link]
-
Sinha, G. K., & Kumar, N. (2010). Synthesis of some nitrogen mustards. Oriental Journal of Chemistry, 26(2), 643-648. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. (2013). International Letters of Chemistry, Physics and Astronomy. Available from: [Link]
Sources
Technical Support Center: Purification of Crude 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde
Welcome to the technical support center for the purification of crude 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this versatile intermediate. Our focus is on providing practical, experience-driven solutions grounded in chemical principles.
I. Understanding the Compound and Common Impurities
This compound is a key synthetic intermediate, often appearing as a yellow to light brown solid.[1] Its structure, featuring a benzaldehyde moiety and a nitrogen mustard group, makes it valuable in medicinal chemistry, particularly for developing anticancer agents.[1][2] However, its synthesis, commonly via the Vilsmeier-Haack reaction, can introduce several impurities that complicate downstream applications.[3][4]
Typical Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO | |
| Molecular Weight | 211.69 g/mol | |
| Appearance | Liquid or Semi-Solid or Solid or Lump | |
| Solubility | Soluble in organic solvents like chloroform and dichloromethane; limited solubility in water. | [1] |
| Storage | Inert atmosphere, 2-8°C. | [5] |
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Residual N-ethyl-N-(2-chloroethyl)aniline from incomplete formylation.
-
Over-reaction Products: Di-formylated or other polysubstituted species.
-
Side-reaction Products: Impurities arising from the Vilsmeier reagent itself or side reactions on the chloroethyl group.[6]
-
Hydrolysis Products: The corresponding carboxylic acid if the aldehyde is exposed to oxidizing conditions.[7]
-
Solvent Residues: Residual DMF, POCl₃, or other solvents used in the synthesis and workup.[3]
II. Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
A. Recrystallization Issues
Question: My recrystallization of this compound results in a low yield. What are the likely causes and how can I improve it?
Answer: Low recovery during recrystallization is a frequent challenge.[8] The primary reasons are often related to solvent choice and the cooling process.
-
Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] If the solubility is too high at low temperatures, a significant portion of your product will remain in the mother liquor. Conversely, if the initial amount of solvent is excessive, the solution may not become saturated upon cooling, preventing crystallization.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvent systems. A good starting point is a binary mixture, such as ethanol/water or ethyl acetate/hexanes. This allows you to fine-tune the polarity to achieve optimal solubility characteristics.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated as it cools.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
"Salting Out": If using a solvent mixture like ethanol/water, after dissolving the compound in hot ethanol, slowly add water until the solution becomes slightly turbid, then add a few drops of ethanol to redissolve the precipitate before cooling.
-
Question: The purified crystals from recrystallization are still colored. How can I obtain a purer, less colored product?
Answer: Colored impurities often co-crystallize with the desired product.
-
Causality: Highly colored impurities, even in small amounts, can be entrapped in the crystal lattice of your product.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (charcoal) to the solution. The activated carbon will adsorb many colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be done rapidly to prevent premature crystallization in the funnel.
-
Multiple Recrystallizations: A second recrystallization of the obtained crystals can further enhance purity and reduce color.
-
B. Column Chromatography Challenges
Question: I'm trying to purify my compound using column chromatography, but I'm getting poor separation between my product and a key impurity. What can I do?
Answer: Poor separation in column chromatography is typically due to an inappropriate solvent system or issues with the stationary phase.
-
Causality: The principle of column chromatography relies on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (solvent system). If the polarity of the mobile phase is too high, all compounds will travel quickly with the solvent front, resulting in poor separation. If it's too low, the compounds may not move at all.
-
Troubleshooting Steps:
-
TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound. This generally provides the best separation on a column.
-
Solvent Gradient: Instead of using a single solvent system (isocratic elution), employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.
-
Stationary Phase Choice: While silica gel is common, consider using a different stationary phase like alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica gel.[7]
-
C. Purification via Bisulfite Adduct
Question: I am attempting to purify my aldehyde using a sodium bisulfite wash, but the aldehyde is not being efficiently removed from the organic layer. Why is this happening?
Answer: The formation and extraction of the bisulfite adduct can be influenced by several factors.
-
Causality: Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can then be extracted into an aqueous layer.[10] The efficiency of this process depends on the equilibrium of the reaction and the solubility of the adduct.
-
Troubleshooting Steps:
-
Fresh Bisulfite Solution: Ensure you are using a freshly prepared, saturated aqueous solution of sodium bisulfite.[11] The concentration of bisulfite is crucial for driving the reaction forward.
-
Use a Co-solvent: Dissolve your crude mixture in a water-miscible organic solvent like methanol or THF before adding the bisulfite solution.[10] This improves the contact between the aldehyde and the bisulfite. For less reactive aldehydes, dimethylformamide (DMF) can be used to improve removal rates.[12]
-
Vigorous Shaking: Ensure vigorous mixing of the organic and aqueous layers to facilitate the reaction and extraction.
-
Check for Insoluble Adduct: For some non-polar aldehydes, the bisulfite adduct may not be soluble in either the organic or aqueous phase and can precipitate at the interface.[10] If this occurs, the entire mixture can be filtered to isolate the solid adduct.
-
Question: After forming the bisulfite adduct and separating the aqueous layer, how do I regenerate my purified aldehyde?
Answer: The bisulfite addition is a reversible reaction.
-
Causality: The bisulfite adduct is stable under neutral or slightly acidic conditions but decomposes back to the aldehyde and bisulfite under basic conditions.[10]
-
Protocol for Aldehyde Regeneration:
-
Transfer the aqueous layer containing the bisulfite adduct to a separatory funnel.
-
Add an equal volume of an organic solvent like ethyl acetate.
-
Slowly add a 50% sodium hydroxide (NaOH) solution dropwise while monitoring the pH. Continue adding until the aqueous layer reaches a pH of approximately 12.[11]
-
Shake the funnel to extract the regenerated aldehyde into the organic layer.
-
Separate the layers and wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.
-
III. Experimental Workflow Diagrams
The following diagrams illustrate the decision-making process and workflows for the purification of crude this compound.
Caption: Decision tree for selecting a purification method.
Caption: Workflow for purification via bisulfite adduct formation.
IV. Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading during storage. What are the optimal storage conditions? A1: This compound can be sensitive to moisture and prolonged exposure to high temperatures.[2] It is best stored under an inert atmosphere (like nitrogen or argon) at 2-8°C.[5] Proper storage in a cool, dry, and dark place is recommended to maintain its stability.[1]
Q2: I suspect my starting material for the Vilsmeier-Haack synthesis, DMF, is of poor quality. Could this affect the reaction and purification? A2: Absolutely. Old or improperly stored DMF can contain dimethylamine and formic acid as decomposition products.[6] Dimethylamine can react with the Vilsmeier reagent, and other impurities can lead to side reactions, complicating the purification process.[6] It is recommended to use anhydrous DMF for this reaction.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) to assess the purity of my compound? A3: Yes, reverse-phase HPLC is an excellent method for quantifying the purity of this compound and detecting impurities.[13][14] A C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol is a common setup.[14]
Q4: Are there any specific safety precautions I should take when handling this compound? A4: Yes. This compound contains a nitrogen mustard moiety, which is a class of compounds known for their potential toxicity and alkylating properties.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
V. References
-
EvitaChem. (n.d.). 4-[Bis(2-chloroethyl)amino]benzaldehyde (EVT-304352). Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from
-
CymitQuimica. (n.d.). CAS 1208-03-3: 4-[Bis(2-chloroethyl)amino]benzaldehyde. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-((2-Chloroethyl)(methyl)amino)benzaldehyde | 94-31-5. Retrieved from
-
PubChem. (n.d.). 4-(2-Chloroethyl)benzaldehyde. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound | 2643-07-4. Retrieved from
-
SIELC Technologies. (2018, May 16). Separation of Benzaldehyde, 4-[(2-chloroethyl)ethylamino]-2-methyl- on Newcrom R1 HPLC column. Retrieved from
-
Brindle, M. et al. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. J. Vis. Exp. (134), e57337. Retrieved from
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from
-
Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from
-
S. K. Singh et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Oriental Journal of Chemistry.
-
Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. r/OrganicChemistry. Retrieved from
-
Benchchem. (n.d.). Vilsmeier-Haack Reaction for Aminobenzaldehyde Synthesis: Application Notes and Protocols. Retrieved from
-
PubChem. (n.d.). 4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde. Retrieved from
-
Sinha, G. K. (n.d.). Synthesis and characterization of some new pyrimidine derivatives. Oriental Journal of Chemistry.
-
ChemScene. (n.d.). 4-(Bis(2-chloroethyl)amino)benzaldehyde. Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
Parchem. (n.d.). 4-Bis(2-Chloroethyl)Aminobenzaldehyde (Cas 1208-03-3). Retrieved from
-
Seven Chongqing Chemdad Co. (n.d.). 4-((2-Chloroethyl)(methyl)amino)benzaldehyde. Retrieved from
-
Benchchem. (n.d.). Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide. Retrieved from
-
BLDpharm. (n.d.). This compound. Retrieved from
Sources
- 1. CAS 1208-03-3: 4-[Bis(2-chloroethyl)amino]benzaldehyde [cymitquimica.com]
- 2. Buy 4-[Bis(2-chloroethyl)amino]benzaldehyde (EVT-304352) | 1208-03-3 [evitachem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2643-07-4|this compound|BLD Pharm [bldpharm.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. Workup [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzaldehyde, 4-[(2-chloroethyl)ethylamino]-2-methyl- | SIELC Technologies [sielc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde
Welcome to the technical support guide for 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful experimental outcomes.
Compound Profile: At a Glance
This table summarizes the key physicochemical properties of this compound and its closely related analog, which informs the solubility strategies discussed below.
| Property | Value / Description | Source |
| Chemical Name | This compound | [BLDpharm][1] |
| CAS Number | 2643-07-4 | [ChemicalBook][2], [BLDpharm][1] |
| Molecular Formula | C₁₁H₁₄ClNO | [BLDpharm][1] |
| Molecular Weight | 211.69 g/mol | [BLDpharm][1] |
| Appearance | Typically a solid, may range from pale yellow to light brown.[3] | N/A |
| Known Solubility | Limited solubility in water; soluble in organic solvents such as chloroform, dichloromethane, and ethanol.[3][4] | N/A |
| Storage | Store in an inert atmosphere at 2-8°C.[1] | N/A |
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: The solubility challenge stems from the compound's molecular structure. It possesses a large, non-polar aromatic benzaldehyde core and alkyl chains ((2-Chloroethyl)(ethyl)amino group), which makes the molecule predominantly hydrophobic (water-repelling).[4] These structural features limit its ability to form favorable interactions with polar water molecules, leading to poor aqueous solubility.
Q2: What is the recommended starting solvent for this compound?
A2: Based on its chemical properties, you should always begin by preparing a concentrated stock solution in a water-miscible organic solvent. The most common and effective choices are:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
These solvents can effectively solvate the molecule. This stock solution can then be serially diluted into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low enough to not interfere with your biological or chemical system.
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming can be an effective method to increase the rate of dissolution. However, this must be done with caution. As a nitrogen mustard-containing compound, prolonged exposure to high temperatures may risk degradation.[4] We recommend warming the solution to no more than 37-40°C with continuous stirring. Always visually inspect for any signs of color change or precipitation upon cooling, which could indicate degradation or supersaturation.
Q4: My compound "oiled out" or formed a precipitate when I diluted my stock solution into my aqueous buffer. What happened?
A4: This is a classic sign of compound precipitation due to a phenomenon called "solvent shift." Your compound was soluble in the high-concentration organic stock solution, but when diluted into the aqueous buffer, the solvent environment became predominantly aqueous and could no longer keep the hydrophobic compound dissolved. The solution became supersaturated, and the compound crashed out. The troubleshooting guide below provides direct strategies to overcome this.[5]
Part 2: Systematic Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving solubility issues. Follow the steps sequentially to identify the optimal dissolution strategy for your specific application.
Initial Solubility Workflow
The following diagram outlines the decision-making process when you first encounter solubility problems.
Caption: A workflow for addressing solubility issues.
Troubleshooting in Detail (Q&A Format)
Q: My solution is still cloudy after trying the initial workflow. What's next?
A: If direct dilution and gentle warming fail, you need to modify the composition of your final aqueous solution to make it more "hospitable" to the compound. Here are several techniques, from simplest to most complex:
-
1. pH Adjustment: The solubility of ionizable drugs can be significantly influenced by pH.[6] Although the benzaldehyde moiety is not strongly ionizable, the tertiary amine group can be protonated under acidic conditions. Try adjusting the pH of your aqueous buffer. Prepare buffers ranging from pH 5.0 to 7.0 and test the solubility of the compound in each. This may increase solubility by forming a more soluble salt of the compound in situ.
-
2. Use of Surfactants: Surfactants form micelles in solution that can encapsulate hydrophobic compounds, increasing their apparent solubility.[5]
-
Recommended Surfactant: Start with a non-ionic surfactant like Tween® 20 or Tween® 80.
-
Method: Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC). A typical starting concentration is 0.01% to 0.1% (v/v). Then, add the aliquot of your organic stock solution to this surfactant-containing buffer.
-
-
3. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water.[5][6]
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Method: Dissolve HP-β-CD in your aqueous buffer first (e.g., 1-5% w/v). Once fully dissolved, add the aliquot of your compound's organic stock to this solution while vortexing. The formation of the inclusion complex can markedly improve solubility.
-
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for key solubility enhancement techniques. Crucial Note: Before preparing a large volume, always perform a small-scale pilot test to find the lowest effective concentration of any excipient (co-solvent, surfactant, etc.).
Protocol 1: Standard Co-Solvent Method for Stock Solution Preparation
This is the foundational method for dissolving the compound before dilution into aqueous media.
Caption: Step-by-step process for using a co-solvent.
Detailed Steps:
-
Weigh Compound: Accurately weigh the desired amount of this compound powder into an appropriate sterile vial (e.g., a microcentrifuge tube or glass vial).
-
Add Solvent: Add the calculated volume of a high-purity, anhydrous organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 20 mM). Starting with a higher concentration provides more flexibility for dilution.
-
Ensure Complete Dissolution: Vortex the vial vigorously. If particulates remain, place the vial in a bath sonicator for 5-10 minutes. The final stock solution must be perfectly clear.
-
Perform Dilution: To prepare your working solution, take your vigorously stirring or vortexing aqueous buffer. Add the required volume of the organic stock solution very slowly, preferably drop-by-drop, into the buffer. Rapid addition can cause localized high concentrations, leading to precipitation.
-
Validation Checkpoint: After dilution, let the solution sit for 5-10 minutes. Visually inspect it against a dark background for any Tyndall effect (light scattering) or fine precipitate. For sterile applications, a final filtration through a solvent-compatible 0.22 µm syringe filter is recommended.
Part 4: Safety & Handling
Handling this compound requires adherence to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[7]
-
Ventilation: Handle the solid powder and concentrated organic solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[9]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7]
-
Ingestion/Inhalation: Move to fresh air immediately. Seek prompt medical attention in all cases of significant exposure.[7][8]
-
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area as recommended (2-8°C).[1] The compound may be sensitive to moisture and light.[4]
By following this structured guide, researchers can effectively overcome the solubility challenges associated with this compound, ensuring the integrity and success of their experiments.
References
- EvitaChem. 4-[Bis(2-chloroethyl)amino]benzaldehyde (EVT-304352).
- CymitQuimica. CAS 1208-03-3: 4-[Bis(2-chloroethyl)amino]benzaldehyde.
- ECHEMI. 4-[(2-Chloroethyl)methylamino]benzaldehyde SDS, 94-31-5 Safety Data Sheets.
- BenchChem. Addressing solubility issues of 4-Butoxybenzaldehyde in aqueous media.
- ChemicalBook. 4-[(2-Chloroethyl)ethylamino]-benzaldehyde - Safety Data Sheet.
- Sigma-Aldrich. 4-((2-Chloroethyl)(methyl)amino)benzaldehyde | 94-31-5.
- Sigma-Aldrich. Benzaldehyde solubility.
- BLDpharm. 2643-07-4|this compound.
- PubChem. 4-(2-Chloroethyl)benzaldehyde | C9H9ClO | CID 15289760.
- Sravani, G., et al. (2020). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? International Journal of Pharmaceutical Sciences and Research.
- Kumar, S., & Singh, J. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
- Fisher Scientific. SAFETY DATA SHEET.
- Sharma, D., et al. (2015). A comparative study of different approaches used for solubility enhancement of poorly water. Panacea Journal of Pharmacy and Pharmaceutical Sciences.
- Combi-Blocks. Safety Data Sheet. (2023-01-02).
Sources
- 1. 2643-07-4|this compound|BLD Pharm [bldpharm.com]
- 2. 4-[(2-Chloroethyl)ethylamino]-benzaldehyde - Safety Data Sheet [chemicalbook.com]
- 3. CAS 1208-03-3: 4-[Bis(2-chloroethyl)amino]benzaldehyde [cymitquimica.com]
- 4. Buy 4-[Bis(2-chloroethyl)amino]benzaldehyde (EVT-304352) | 1208-03-3 [evitachem.com]
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- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. combi-blocks.com [combi-blocks.com]
Technical Support Center: Optimizing Reaction Conditions for 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde Derivatives
Welcome to the technical support center for the synthesis and optimization of 4-((2-chloroethyl)(ethyl)amino)benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal reaction outcomes.
The synthesis of these aromatic nitrogen mustards is a multi-step process, often culminating in a Vilsmeier-Haack formylation. Each step presents unique challenges, from controlling N-alkylation to managing the sensitive Vilsmeier-Haack reaction conditions. This guide is structured to address these challenges in a logical, question-and-answer format, explaining the "why" behind each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound derivatives.
Q1: My initial N-alkylation of N-ethylaniline with 2-chloroethanol is resulting in low yields. What are the likely causes and how can I improve it?
Low yields in the initial N-alkylation step often stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: The reaction temperature may be too low. While higher temperatures can increase the reaction rate, they can also lead to unwanted side products. A gradual increase in temperature while monitoring the reaction is recommended.
-
Reagent Purity: The purity of your N-ethylaniline and 2-chloroethanol is crucial. Impurities can interfere with the reaction. Ensure you are using high-purity, dry reagents.
Q2: I am observing significant amounts of the di-alkylated product, N,N-bis(2-hydroxyethyl)aniline, during the N-alkylation step. How can I favor mono-alkylation?
Over-alkylation is a common side reaction because the mono-alkylated product, N-ethyl-N-(2-hydroxyethyl)aniline, can be more nucleophilic than the starting N-ethylaniline.[1] To favor mono-alkylation:
-
Control Stoichiometry: Using an excess of N-ethylaniline relative to 2-chloroethanol can favor the formation of the mono-alkylated product.[1]
-
Slow Addition: Adding the 2-chloroethanol slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of di-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second alkylation step more significantly than the first, improving selectivity.[1]
Q3: The subsequent chlorination of N-ethyl-N-(2-hydroxyethyl)aniline is proving difficult. What are the best practices for this step?
The conversion of the hydroxyl group to a chloride is a critical step. Common chlorinating agents include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).
-
Temperature Control: This reaction is often exothermic. It is crucial to maintain a low temperature (e.g., 0 °C) during the addition of the chlorinating agent to prevent side reactions and decomposition.
-
Anhydrous Conditions: Both thionyl chloride and phosphorus oxychloride are sensitive to moisture. Ensure your glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: The reaction should be carefully quenched by slowly adding the reaction mixture to ice-water to decompose any excess chlorinating agent.
Q4: My Vilsmeier-Haack formylation is not proceeding, and I am recovering my starting material. What should I check?
A stalled Vilsmeier-Haack reaction can be frustrating. Here are the primary troubleshooting steps:
-
Vilsmeier Reagent Formation: The Vilsmeier reagent, formed from DMF and POCl₃, is the active electrophile.[2][3][4] Ensure that your DMF is anhydrous and your POCl₃ is fresh.[5][6] The formation of the reagent is often indicated by a color change to yellow or orange.[6]
-
Substrate Reactivity: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[2][3][4][5] The N,N-disubstituted amino group in your substrate is a strong activating group, so low reactivity is less likely to be the issue unless there are strong deactivating groups present elsewhere on the ring.
-
Reaction Temperature: While the Vilsmeier reagent is typically formed at 0 °C, the subsequent reaction with the aromatic substrate may require heating.[5][7] The optimal temperature depends on the reactivity of the substrate and can range from room temperature to 80 °C or higher.[5][7]
Q5: I am observing the formation of multiple formylated products. How can I improve the regioselectivity of the Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction is generally regioselective, with formylation occurring at the most electron-rich and least sterically hindered position, which is typically the para-position to the activating amino group.[3][4][5] If you are observing other isomers, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product.[5]
-
Solvent Effects: While DMF is the standard, the choice of co-solvent can influence the reaction outcome.[7][8] Experimenting with solvents like dichloromethane or 1,2-dichloroethane might be beneficial.[5]
Part 2: Detailed Troubleshooting Guides
This section provides a more in-depth analysis of specific problems and offers step-by-step solutions.
Guide 1: Optimizing the N-Alkylation of N-ethylaniline
Problem: Low yield and/or significant di-alkylation byproduct.
Causality Analysis: The nucleophilicity of the nitrogen atom in aniline is influenced by the substituents. The mono-alkylated product is often more nucleophilic than the starting aniline, leading to a second alkylation event.[1] The reaction rate is also highly dependent on temperature and the choice of solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-alkylation.
Experimental Protocol: Mono-N-alkylation of N-ethylaniline
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-ethylaniline (e.g., 2 equivalents).
-
Solvent: Add an appropriate solvent. While the reaction can be run neat, a high-boiling inert solvent can aid in temperature control.
-
Reagent Addition: Slowly add 2-chloroethanol (1 equivalent) to the stirred solution at room temperature.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Guide 2: Mastering the Vilsmeier-Haack Formylation
Problem: Low or no product yield, or the formation of a precipitate that stalls the reaction.
Causality Analysis: The Vilsmeier reagent is a salt that can precipitate out of solution if the concentration is too high or if there are issues with the solvent.[5] Its stability can also be a factor. The electrophilicity of the Vilsmeier reagent is weaker than that of acylium ions used in Friedel-Crafts reactions, making it more selective for highly activated rings.[2][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, cool anhydrous DMF (e.g., 3 equivalents) to 0 °C in an ice bath.[5] Add POCl₃ (e.g., 1.5 equivalents) dropwise to the stirred DMF over 30-60 minutes, maintaining the temperature below 5 °C.[5] Stir the mixture at 0 °C for an additional 30 minutes.[5]
-
Substrate Addition: Dissolve the 4-((2-chloroethyl)(ethyl)amino)benzene derivative (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or heated (e.g., 40-80 °C) depending on the substrate's reactivity.[5] Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Basify the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of around 10.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Part 3: Data Summary and Visualization
Table 1: Recommended Starting Conditions for Vilsmeier-Haack Formylation
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (POCl₃:DMF:Substrate) | 1.5 : 3 : 1 | An excess of the Vilsmeier reagent ensures complete conversion of the substrate.[5] |
| Vilsmeier Reagent Formation Temp. | 0 °C | The exothermic reaction is controlled at low temperatures to prevent reagent decomposition.[5] |
| Reaction Temperature | 40-80 °C | Dependent on substrate reactivity; higher temperatures may be needed for less reactive substrates.[5][7] |
| Solvent | Anhydrous DMF | Serves as both a reagent and a solvent.[7] |
| Work-up | Hydrolysis with ice, followed by basification | Decomposes the intermediate iminium salt to the aldehyde and neutralizes the acidic medium. |
Reaction Mechanism: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
References
-
PrepChem. (n.d.). Synthesis of N-ethyl-N-(2-hydroxyethyl)-3-methyl-4-nitroso-aniline. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Retrieved from [Link]
- Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NIST. (n.d.). 4-Bis(2-chloroethyl)aminobenzaldehyde. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]
- Google Patents. (n.d.). CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline.
-
ResearchGate. (n.d.). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Retrieved from [Link]
-
NIST. (n.d.). 4-Bis(2-chloroethyl)aminobenzaldehyde. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Common impurities in 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde and their removal
Welcome to the technical support guide for 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde (CEAB), a key intermediate in various synthetic applications, particularly in the development of pharmaceuticals and research chemicals.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to impurities and their removal during your experimental work. Our goal is to equip you with the expertise to identify, understand, and resolve purity challenges, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when working with this compound?
The impurities in CEAB typically arise from three main sources: unreacted starting materials from the synthesis, byproducts of side reactions, and degradation products. The specific impurities depend heavily on the synthetic route employed, which often involves the reaction of an N-substituted aniline with a chlorinating agent followed by formylation, or the direct alkylation of a p-aminobenzaldehyde derivative.
Here are the most probable impurities:
-
Starting Material Carryover:
-
N-ethyl-N-(2-hydroxyethyl)aniline: If the synthesis involves chlorination of the hydroxyl group (e.g., using thionyl chloride or POCl₃), incomplete reaction will leave this starting material in your crude product.
-
4-(Ethylamino)benzaldehyde: Incomplete alkylation with 2-chloroethanol or a related reagent can result in this secondary amine.
-
-
Side-Reaction Byproducts:
-
Dimeric or Polymeric Species: Nitrogen mustards are reactive and can undergo intermolecular reactions, especially at elevated temperatures, leading to the formation of higher molecular weight byproducts.[2]
-
-
Degradation Products:
-
4-((ethyl)(2-hydroxyethyl)amino)benzaldehyde: The 2-chloroethyl group is susceptible to hydrolysis, replacing the chlorine atom with a hydroxyl group. This is a very common impurity, especially if the compound is exposed to moisture or aqueous workup conditions for extended periods.[1][3]
-
4-((2-Chloroethyl)(ethyl)amino)benzoic acid: The aldehyde functional group is prone to oxidation, converting it into a carboxylic acid. This can occur upon exposure to air over time or in the presence of oxidizing agents.
-
Table 1: Summary of Common Impurities
| Impurity Name | Chemical Structure (Simplified) | Probable Origin |
| N-ethyl-N-(2-hydroxyethyl)aniline | C₆H₅-N(CH₂CH₃)(CH₂CH₂OH) | Incomplete chlorination of the precursor alcohol |
| 4-((ethyl)(2-hydroxyethyl)amino)benzaldehyde | (OHC)-C₆H₄-N(CH₂CH₃)(CH₂CH₂OH) | Hydrolysis of the final product |
| 4-((2-Chloroethyl)(ethyl)amino)benzoic acid | (HOOC)-C₆H₄-N(CH₂CH₃)(CH₂CH₂Cl) | Oxidation of the aldehyde group |
| Dimeric/Polymeric Species | High MW Species | Intermolecular side-reactions at high temperatures |
Q2: How can I detect these impurities in my sample?
A multi-faceted analytical approach is recommended for robust impurity profiling.
-
Thin-Layer Chromatography (TLC): This is the quickest method for routine checks. The hydrolyzed impurity, being more polar due to the hydroxyl group, will have a significantly lower Rf value than the desired product on a silica plate. The oxidized benzoic acid is also more polar and will typically stick to the baseline unless a more polar eluent system is used.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column) is the gold standard for quantifying purity.[4] Impurities will have different retention times based on their polarity. This technique can accurately determine the percentage of the main compound and each impurity.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR can confirm the structure of the desired product and help identify impurities. For instance, the presence of the hydrolyzed impurity would show a characteristic broad singlet for the -OH proton and shifts in the adjacent -CH₂- protons.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this powerful technique can help identify unknown impurities by providing their molecular weight, which can then be matched to potential structures.
Troubleshooting & Purification Guides
This section addresses specific issues you may encounter and provides detailed protocols for purification.
Issue 1: My crude product shows a major, more polar spot on TLC after an aqueous workup.
-
Probable Cause: This is almost certainly the hydrolyzed byproduct, 4-((ethyl)(2-hydroxyethyl)amino)benzaldehyde . The chloroethyl group is sensitive to water, especially under neutral or basic conditions, leading to its conversion to a hydroxyethyl group.[1][3]
-
Recommended Solution: The significant difference in polarity between the chloro-product and the hydroxy-impurity makes flash column chromatography the most effective method for separation.
Diagram 1: General Purification Workflow
A logical sequence for isolating a pure compound.
Protocol 1: Flash Column Chromatography for Basic Amines
The tertiary amine in CEAB is basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.[5] To counteract this, a basic modifier is added to the mobile phase.
Materials:
-
Crude CEAB
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate, Triethylamine (TEA)
-
Glass column, flasks, and TLC supplies
Step-by-Step Methodology:
-
Mobile Phase Selection: Start by finding a solvent system using TLC that gives the desired product an Rf of ~0.3. A good starting point is 20-30% Ethyl Acetate in Hexanes. Add 0.5-1% triethylamine to this mixture to improve peak shape.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase (e.g., Hexanes with 1% TEA). Pour it into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen mobile phase. The less polar desired product will elute before the more polar hydrolyzed impurity.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Issue 2: My final product is a yellowish solid that slowly darkens over time.
-
Probable Cause: The aldehyde group is susceptible to slow air oxidation, forming the corresponding carboxylic acid.[6] The color change may also indicate the formation of minor polymeric impurities. The compound is generally stable under standard lab conditions but can degrade with prolonged exposure to air, moisture, or high temperatures.[1]
-
Recommended Solution: For long-term storage, keep the purified solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and store it in a cool, dark place.[3] If minor oxidation has occurred, purification via recrystallization can be effective.
Protocol 2: Recrystallization
This method is excellent for removing small amounts of impurities from a solid product, provided a suitable solvent can be found.
Materials:
-
Crude or slightly impure CEAB
-
Candidate solvents (e.g., ethanol, isopropanol, toluene, or mixtures like ethanol/water)
-
Erlenmeyer flask, heat source, filtration apparatus
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which CEAB is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents. An ethanol/water mixture is often a good choice.
-
Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals thoroughly under vacuum.
Diagram 2: Key Compound and Potential Impurities
Structural relationships between CEAB and its common variants.
References
-
Sinha, G. K., & Kumar, N. (2010). Synthesis of some nitrogen mustards. Oriental Journal of Chemistry, 26(2), 643-648. Retrieved from [Link]
-
PubChem. (n.d.). 4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde. Retrieved from [Link]
-
Wang, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry. Retrieved from [Link]
-
NIST. (n.d.). 4-Bis(2-chloroethyl)aminobenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Retrieved from [Link]
- Google Patents. (2018). CN108003036B - Preparation method of 2-chloroethylamine hydrochloride.
-
Semantic Scholar. (n.d.). Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Retrieved from [Link]
-
PubMed. (2017). Extraction-spectrophotometric determination of tris(2-chloroethyl)amine using phthaleins. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Chloroethyl)benzaldehyde. Retrieved from [Link]
Sources
- 1. Buy 4-[Bis(2-chloroethyl)amino]benzaldehyde (EVT-304352) | 1208-03-3 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 1208-03-3: 4-[Bis(2-chloroethyl)amino]benzaldehyde [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Nuances of a Reactive Aldehyde: A Technical Support Guide to 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde
Welcome to the technical support center for 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this reactive aromatic nitrogen mustard in their experiments. Our goal is to provide you with in-depth technical insights and practical, field-proven troubleshooting strategies to ensure the integrity and reproducibility of your results. We will delve into the inherent stability challenges of this compound in solution and equip you with the knowledge to mitigate them effectively.
Understanding the Core Challenge: The Reactive Nature of the Nitrogen Mustard Moiety
This compound belongs to the nitrogen mustard class of compounds, which are characterized by a bis(2-chloroethyl)amino group. This functional group is the primary source of the compound's biological activity and, concurrently, its instability in solution. The high reactivity of the chloroethyl groups makes the molecule susceptible to degradation, particularly in the presence of nucleophiles, including water.
The primary degradation pathway is hydrolysis, where the chlorine atoms are displaced by hydroxyl groups. This reaction is often autocatalytic and can be influenced by factors such as pH, temperature, and the presence of other nucleophiles in the solution. Understanding and controlling this degradation is paramount for obtaining reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns that arise when working with this compound.
Q1: My stock solution of this compound is showing a gradual color change. Is this a sign of degradation?
A1: Yes, a change in the color of your solution, often to a yellowish or brownish hue, is a common visual indicator of degradation. While the pure compound is typically a pale yellow solid, the formation of degradation products can lead to discoloration. However, color change is a qualitative indicator, and we strongly recommend performing analytical checks, such as HPLC, to confirm the integrity of your solution.
Q2: What are the primary degradation products I should be looking for?
A2: The most common degradation product in aqueous or protic solvents is the hydrolyzed diol species, 4-((2-hydroxyethyl)(ethyl)amino)benzaldehyde. Depending on the solvent and other components in your experimental system, other adducts may also form. It is advisable to synthesize or procure a standard of the diol compound to use as a reference in your analytical methods.
Q3: How should I prepare my stock solutions to maximize stability?
A3: We recommend preparing stock solutions in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO). Prepare the solution immediately before use whenever possible. If storage is necessary, aliquot the stock solution into small, single-use volumes in tightly sealed vials and store them at -20°C or colder, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.
Q4: What is the expected shelf-life of a stock solution in DMSO?
A4: While a precise shelf-life is difficult to predict and depends on the purity of the solvent and storage conditions, we advise using DMSO stock solutions within a few weeks of preparation for critical experiments. For long-term studies, it is best practice to prepare fresh stock solutions regularly. We recommend performing a periodic quality control check of your stock solution using HPLC to monitor for the appearance of degradation peaks.
Q5: Can I use aqueous buffers to prepare my working solutions?
A5: While it is often necessary to introduce the compound into an aqueous environment for biological assays, prolonged incubation in aqueous buffers will lead to hydrolysis. Prepare working solutions in your final assay buffer immediately before adding them to your experimental system. Minimize the time the compound spends in the aqueous buffer before the start of your experiment.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered when using this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity | Degradation of the compound in stock or working solutions. | 1. Prepare fresh stock and working solutions. 2. Verify the integrity of the solid compound and the solvent. 3. Perform an HPLC analysis of your solutions to quantify the active compound. |
| High variability between replicate experiments | Inconsistent levels of active compound due to ongoing degradation. | 1. Standardize the timing of solution preparation and addition to the assay. 2. Ensure thorough mixing of solutions. 3. Prepare a master mix of the working solution for all replicates. |
| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS) | Formation of degradation products or adducts with media components. | 1. Characterize the unexpected peaks, potentially by mass spectrometry. 2. Compare with a reference standard of the hydrolyzed diol product. 3. Run a control experiment with the compound in the assay medium without the biological target to identify potential adducts. |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility of the compound or its degradation products. | 1. Ensure the final concentration of DMSO or other organic solvent is within the tolerated limits of your assay and helps maintain solubility. 2. Visually inspect solutions for any signs of precipitation before use. 3. Consider the use of a non-ionic surfactant, but validate its compatibility with your assay first.[1] |
Experimental Protocols
To ensure the highest quality of your experimental data, we provide the following detailed protocols for handling and analyzing this compound.
Protocol 1: Preparation of a Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance and pipettes
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the solid compound in a sterile microcentrifuge tube or on weighing paper.
-
Transfer the solid to a sterile, amber glass vial.
-
Under a gentle stream of inert gas, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
If not for immediate use, flush the headspace of the vial with inert gas before capping.
-
Label the vial clearly with the compound name, concentration, date of preparation, and solvent.
-
Store at -20°C or below.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To monitor the stability of this compound in solution by separating the parent compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or a suitable buffer like phosphate). A typical gradient could be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., around 254 nm or its specific λmax).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a fresh standard solution of this compound in the mobile phase or a compatible solvent at a known concentration.
-
Inject the standard to determine the retention time of the parent compound.
-
To assess stability, incubate a solution of the compound under the desired conditions (e.g., in aqueous buffer at 37°C).
-
At various time points, take an aliquot of the incubated solution, dilute it if necessary, and inject it into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products over time.
Visualizing the Degradation Pathway and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway and a recommended experimental workflow.
Caption: Hydrolysis of this compound.
Sources
Troubleshooting guide for reactions with 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde
Welcome to the technical support guide for 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde (CEEAB). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this versatile intermediate. Our goal is to move beyond simple procedural steps and delve into the causal chemistry to empower you to diagnose and resolve experimental challenges effectively.
Compound Profile: A Bifunctional Reagent
This compound is a bifunctional organic compound featuring two key reactive sites: an aromatic aldehyde and a nitrogen mustard moiety.[1] This dual reactivity allows for its use in a wide array of syntheses, from fluorescent dyes to potential therapeutic agents, but also presents unique challenges.[2][3] Understanding the interplay between these functional groups is critical for successful experimentation.
| Property | Value | Source |
| CAS Number | 2643-07-4 | [4] |
| Molecular Formula | C₁₁H₁₄ClNO | [4] |
| Molecular Weight | 211.69 g/mol | [4] |
| Appearance | Typically a solid | [5] |
| Solubility | Soluble in many organic solvents | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C, protect from light | [4][6] |
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is low or I'm recovering only starting material. What are the likely causes?
This is one of the most common issues and can typically be traced back to reagent stability, reaction conditions, or the inherent reactivity of the chloroethyl group.
Plausible Causes & Solutions:
-
Reagent Degradation: CEEAB is sensitive to moisture and elevated temperatures.[1][7] The chloroethyl group can undergo slow hydrolysis to the less reactive hydroxyethyl analog, and the aldehyde can oxidize.
-
Troubleshooting Step: Confirm the purity of your CEEAB batch via NMR or LC-MS before use. Ensure it was stored under an inert atmosphere (nitrogen or argon) at the recommended 2-8°C.[4][6]
-
Preventative Measure: Purchase from a reputable supplier and always handle the reagent under anhydrous conditions in a glovebox or with a nitrogen blanket.
-
-
Formation of a Stable Aziridinium Ion: The nitrogen mustard moiety can undergo intramolecular cyclization to form a highly reactive aziridinium ion.[8] While this is key to its alkylating activity, in the absence of a suitable nucleophile, it can lead to decomposition or oligomerization pathways.
-
Troubleshooting Step: If your reaction involves a nucleophile intended to react with the chloroethyl group, ensure it is added promptly after the activation of CEEAB (e.g., by a base). Consider reaction temperature; lower temperatures may disfavor decomposition pathways while still allowing the desired reaction to proceed.
-
-
Insufficient Activation (For Aldehyde Reactions): Condensation reactions at the aldehyde position (e.g., Knoevenagel, Wittig) often require specific catalysts or conditions (acidic or basic).
-
Troubleshooting Step: Review the literature for analogous reactions. Are you using the correct catalyst? Is the pH of your reaction medium optimal? For example, a Knoevenagel condensation with an active methylene compound often requires a weak base like piperidine or an ammonium acetate catalyst.
-
FAQ 2: My TLC/LC-MS shows multiple unexpected spots. What side reactions are occurring?
The presence of multiple byproducts is often a direct consequence of the compound's bifunctional nature.
Logical Troubleshooting Workflow
Caption: Competing reaction pathways for CEEAB.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol provides a general starting point for the condensation of CEEAB with an active methylene compound (e.g., malononitrile). Note: This is a template and must be optimized for your specific substrate.
-
Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 eq), the active methylene compound (1.1 eq), and anhydrous toluene (approx. 0.2 M).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Reaction: Equip the flask with a Dean-Stark apparatus to remove water. Heat the reaction mixture to reflux (approx. 110°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization. [7]
References
-
4-[Bis(2-chloroethyl)amino]benzaldehyde Properties and Reactions. EvitaChem.
-
4-((2-Chloroethyl)(methyl)amino)benzaldehyde | 94-31-5. Sigma-Aldrich.
-
Safety Data Sheet for Bis(2-chloroethyl)amine hydrochloride. Sigma-Aldrich.
-
4-((2-Chloroethyl)(methyl)amino)benzaldehyde Product Page. Sigma-Aldrich.
-
4-[Bis(2-chloroethyl)amino]benzaldehyde | CAS 1208-03-3. CymitQuimica.
-
This compound | 2643-07-4. BLDpharm.
-
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde. PubChem, National Center for Biotechnology Information.
-
4-((2-Chloroethyl)(methyl)amino)benzaldehyde | 94-31-5. ChemScene.
-
Synthesis of some nitrogen mustrads. Oriental Journal of Chemistry.
-
4-((2-Chloroethyl)(methyl)amino)benzaldehyde Chemical Properties. Chemdad.
-
Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. Benchchem.
-
(PDF) 4-[Bis(2-chloroethyl)amino]benzaldehyde. ResearchGate.
-
4-(2-Chloroethyl)benzaldehyde. PubChem, National Center for Biotechnology Information.
-
Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry.
-
4-Bis(2-Chloroethyl)Aminobenzaldehyde (Cas 1208-03-3). Parchem.
-
This compound Product Page. Sigma-Aldrich.
-
Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. ChemPhysChem.
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... Growing Science.
-
Design, synthesis and application in biological imaging of a novel red fluorescent dye... RSC Publishing.
-
Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds... MDPI.
-
Benzophenoxazine-Based Fluorescent Dyes for Labeling Biomolecules. ResearchGate.
-
4-Bis(2-chloroethyl)aminobenzaldehyde. NIST WebBook.
-
4-[Bis-(2-chloroethyl)amino]benzaldehyde 99%. Sigma-Aldrich.
-
4-(Bis(2-chloroethyl)amino)benzaldehyde | 1208-03-3. BLDpharm.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal.
-
Boronolectins and fluorescent boronolectins: an examination of the detailed chemistry issues... PubMed.
-
Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl... Google Patents.
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- 3. Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2643-07-4|this compound|BLD Pharm [bldpharm.com]
- 5. 4-((2-Chloroethyl)(methyl)amino)benzaldehyde | 94-31-5 [sigmaaldrich.com]
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How to prevent polymerization of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde
Technical Support Center: 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde
A Guide to Preventing Instability and Polymerization for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice, FAQs, and validated protocols to address the primary challenge encountered when working with this bifunctional reagent: its inherent chemical instability and tendency to polymerize. As a molecule possessing both a reactive aldehyde and a nitrogen mustard-like moiety, its proper handling is critical for experimental success.
Section 1: Frequently Asked Questions (FAQs)
Q1: My vial of this compound, which was a yellow powder, now contains a hard, dark, insoluble mass. What happened?
This is a classic sign of degradation and polymerization. The compound's reactive nature, particularly the chloroethyl group, makes it susceptible to self-reaction, especially when exposed to heat, moisture, or light.[1][2] This process is generally irreversible, and the material is no longer suitable for use.
Q2: What are the absolute ideal storage conditions to maximize the shelf-life of this compound?
For maximum stability, the solid compound should be stored under the following conditions:
-
Temperature: 2-8°C.[3]
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Container: In a tightly sealed, opaque vial with a PTFE-lined cap to prevent moisture and air ingress.
-
Environment: In a dry, dark location.[2]
Q3: Is it safe to prepare a stock solution for later use? What are the best solvents?
It is strongly advised to prepare solutions fresh for immediate use. If temporary storage is unavoidable, use an anhydrous, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents (like alcohols) or those containing nucleophilic impurities. Never store this compound in solution for extended periods, as this will accelerate degradation.
Q4: I believe my reagent has started to degrade but hasn't fully solidified. Can I purify it?
Attempting to purify partially polymerized material is not recommended. The purification process itself (e.g., heating for distillation or column chromatography) can often accelerate the degradation. Furthermore, the presence of reactive oligomers can compromise your experiment even if the bulk material appears pure. It is more reliable and cost-effective to use a fresh, properly stored batch.
Section 2: The Chemistry of Instability: Understanding the "Why"
The instability of this compound stems from its bifunctional nature. Both the nitrogen mustard-like group and the benzaldehyde group can participate in degradation pathways.
Primary Polymerization Mechanism: Aziridinium Ion Formation
The most significant pathway to polymerization involves the nitrogen mustard-like moiety. This is a well-understood mechanism for this class of compounds.[4][5]
-
Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom attacks the adjacent carbon atom that is bonded to chlorine. This displaces the chloride ion in an intramolecular nucleophilic substitution reaction.
-
Formation of a Reactive Intermediate: This reaction forms a highly strained, three-membered ring containing a positively charged nitrogen atom, known as an aziridinium ion. This ion is a potent electrophile.
-
Intermolecular Propagation: The reactive aziridinium ion is then attacked by a nucleophile. In a concentrated sample, the most available nucleophile is the nitrogen atom of a second molecule of this compound. This reaction forms a dimer and regenerates the reactive moiety, which can then propagate, leading to the formation of oligomers and polymers.
Caption: Proposed polymerization mechanism via aziridinium ion intermediate.
Secondary Degradation Pathways
-
Oxidation: Like many aldehydes, the formyl group (-CHO) is susceptible to air oxidation, which converts it into the corresponding carboxylic acid (benzoic acid derivative).[6][7] This is often observed as a change in the physical properties of the material.
-
Condensation Reactions: The aldehyde group can react with nucleophiles. While self-condensation is less common for aromatic aldehydes, reactions with trace impurities (e.g., water, amines) can lead to the formation of unwanted byproducts.[8]
Section 3: Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Action & Prevention Strategy |
| Reagent has darkened, clumped, or solidified in the vial. | Advanced Polymerization: Caused by prolonged or significant exposure to heat, moisture, air, or light. | Action: Discard the reagent safely according to your institution's guidelines. The material is not salvageable.Prevention: Strictly adhere to the storage protocol (See 4.1). Purchase smaller quantities that will be consumed quickly to avoid long-term storage issues. |
| Poor solubility in recommended anhydrous solvents (e.g., DCM, THF). | Initial Degradation: The formation of oligomers reduces solubility long before the material fully solidifies. | Action: Do not proceed with the reaction. Using this material will lead to low yields and complex impurities.Prevention: Always use a fresh vial or a properly stored aliquot. When opening a new vial, inspect for any signs of clumping or discoloration. |
| Inconsistent results or unexpected byproducts in reactions. | Presence of Degradants: The reagent is likely contaminated with oxidized species or oligomers that are interfering with the desired reaction pathway. | Action: Cease using the current batch of the reagent. Obtain a new, high-quality lot.Prevention: Implement the handling workflow (See 4.2). Ensure all solvents and other reagents are pure and anhydrous to avoid introducing contaminants that could initiate degradation. |
Section 4: Recommended Protocols for Prevention
Adherence to strict handling and storage protocols is the most effective way to prevent degradation.
Protocol 4.1: Long-Term Storage of Solid Reagent
-
Inspect Upon Receipt: As soon as the reagent arrives, check that the container seal is intact and there are no visible signs of degradation.
-
Aliquot for Use: To prevent repeated exposure of the entire batch to the atmosphere, aliquot the powder into smaller, single-use vials inside a glovebox or under a gentle stream of inert gas.
-
Inert Atmosphere: Backfill each vial with dry argon or nitrogen.
-
Seal Tightly: Use vials with high-quality PTFE-lined caps. For extra protection, wrap the cap-vial interface with paraffin film.
-
Store Correctly: Place the sealed vials in an opaque secondary container and store them in a refrigerator at 2-8°C.[3]
Protocol 4.2: Workflow for Weighing and Preparing Solutions
This workflow minimizes the reagent's exposure to atmospheric oxygen and moisture.
Caption: Recommended workflow for handling the solid reagent.
Protocol 4.3: Considerations for Chemical Stabilization (Advanced)
While adding a chemical stabilizer is a common practice for many reactive monomers, it is not a standard procedure for this compound and should be approached with caution as it may interfere with your specific application.
-
Mechanism-Based Inhibition: The primary instability arises from an intramolecular nucleophilic reaction, not a free-radical process. Therefore, common radical inhibitors like BHT or hydroquinone are unlikely to be effective.
-
Acidic Stabilizers: Theoretically, protonating the nitrogen atom with a trace amount of a non-nucleophilic acid could inhibit the initial cyclization step. However, this would also alter the compound's reactivity and is not recommended without extensive validation for your specific downstream process.
-
Recommendation: If instability remains a critical issue despite following all handling and storage protocols, the best course of action is to design experiments that use the reagent as quickly as possible after synthesis or purchase.
Section 5: Data Summary Table
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | 2–8°C | Slows the rate of intramolecular cyclization and other degradation reactions.[3] |
| Storage Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the aldehyde group and hydrolysis from atmospheric moisture.[3] |
| Light Conditions | Dark / Opaque Vial | Prevents potential light-catalyzed degradation.[2] |
| Recommended Solvents | Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), Anhydrous Acetonitrile | Aprotic and non-nucleophilic solvents are less likely to react with the compound. |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Protic Solvents (e.g., water, alcohols), Primary/Secondary Amines | These materials can react with the aldehyde or chloroethylamino groups, leading to degradation or byproduct formation.[9] |
References
-
Benzaldehyde Safety Data Sheet - Techno PharmChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
Benzaldehyde - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. (2019). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Seethalakshmi, P., & Palanivel, C. (2017). 4-[Bis(2-chloroethyl)amino]benzaldehyde. IUCrData, 2, x162043. Retrieved January 7, 2026, from [Link]
-
Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Sprung, M. M. (1940). A Summary of the Reactions of Aldehydes with Amines. Chemical Reviews, 26(3), 297–338. Retrieved January 7, 2026, from [Link]
-
Le, T. B., & Im, H. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Processes, 9(2), 377. Retrieved January 7, 2026, from [Link]
-
Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. (2022). Oriental Journal of Chemistry, 38(2). Retrieved January 7, 2026, from [Link]
-
Nitrogen mustard - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
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- 2. CAS 1208-03-3: 4-[Bis(2-chloroethyl)amino]benzaldehyde [cymitquimica.com]
- 3. 2643-07-4|this compound|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 6. technopharmchem.com [technopharmchem.com]
- 7. Benzaldehyde - Wikipedia [en.wikipedia.org]
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- 9. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to Benzaldehyde-Based Nitrogen Mustards: 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde vs. 4-[Bis(2-chloroethyl)amino]benzaldehyde
For researchers in oncology, drug development, and medicinal chemistry, aromatic nitrogen mustards serve as critical scaffolds for creating targeted cytotoxic agents. The benzaldehyde moiety, in particular, offers a versatile chemical handle for conjugation and prodrug strategies. This guide provides an in-depth comparison of two structurally related benzaldehyde mustards: the monofunctional 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde and the bifunctional 4-[Bis(2-chloroethyl)amino]benzaldehyde .
Understanding the fundamental differences in their reactivity, mechanism of action, and resulting biological consequences is paramount for their effective application in research. This document moves beyond a simple catalog of properties to explain the causal relationships between chemical structure and cytotoxic performance, providing both theoretical grounding and actionable experimental protocols.
At a Glance: Structural and Physicochemical Comparison
The defining difference between these two molecules is their alkylating potential. This compound possesses a single reactive "arm," making it a monofunctional alkylating agent. In contrast, 4-[Bis(2-chloroethyl)amino]benzaldehyde has two such arms, classifying it as a bifunctional agent. This seemingly small structural change has profound implications for their interaction with biological macromolecules.
| Property | This compound | 4-[Bis(2-chloroethyl)amino]benzaldehyde |
| Synonym(s) | N/A | Benzaldehyde Mustard, p-Formyl-N,N-bis(2-chloroethyl)aniline |
| Molecular Formula | C₁₁H₁₄ClNO | C₁₁H₁₃Cl₂NO |
| Molecular Weight | 211.69 g/mol [1] | 246.13 g/mol [2] |
| CAS Number | 2643-07-4[1] | 1208-03-3[2] |
| Appearance | Likely a solid | Pale yellow to light brown solid[2] |
| Functionality | Monofunctional Alkylating Agent | Bifunctional Alkylating Agent |
| Key Reactive Group | One (2-chloroethyl)amino group | One bis(2-chloroethyl)amino group |
Mechanism of Action: The Critical Difference of One Reactive Arm
The cytotoxicity of nitrogen mustards stems from their ability to alkylate DNA, primarily at the N7 position of guanine residues.[3] This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion. It is the fate of this intermediate and the number of reactive arms that dictates the ultimate DNA lesion.
The shared mechanistic first step is the intramolecular nucleophilic attack by the amine nitrogen on the carbon bearing the chlorine, displacing the chloride and forming the electrophilic aziridinium cation. This highly strained, three-membered ring is readily attacked by nucleophiles, such as the N7 of a guanine base in DNA.
For this compound (Monofunctional): After the formation of the initial DNA adduct (a "mono-adduct"), the reaction is complete. The ethyl group is non-reactive. The resulting DNA lesion can lead to base-pairing errors during replication, potentially causing mutations, but it is often efficiently repaired by cellular mechanisms like nucleotide excision repair (NER).[4] Consequently, while still genotoxic, monofunctional agents are generally less cytotoxic than their bifunctional counterparts.[4]
For 4-[Bis(2-chloroethyl)amino]benzaldehyde (Bifunctional): The crucial difference arises after the first alkylation event. The resulting mono-adduct still possesses a second, unreacted 2-chloroethyl arm. This arm can undergo the same intramolecular cyclization to form another aziridinium ion, which then alkylates a second guanine base. This second reaction can occur on the opposite strand of the DNA, creating a highly cytotoxic interstrand cross-link (ICL) .[5][6] ICLs physically prevent the separation of the DNA strands, thereby blocking both replication and transcription, leading to cell cycle arrest and apoptosis.[5] This ability to cross-link DNA is the primary reason for the high anti-neoplastic potency of bifunctional nitrogen mustards.[4]
Expected Performance and Applications: A Predictive Comparison
| Feature | This compound | 4-[Bis(2-chloroethyl)amino]benzaldehyde | Causality |
| Reactivity | Lower | Higher | The two electron-withdrawing chloroethyl groups on the bis-functional agent decrease the basicity and nucleophilicity of the nitrogen atom less than one chloroethyl and one electron-donating ethyl group. However, the probability of forming a reactive aziridinium intermediate is doubled. |
| Primary DNA Lesion | Mono-adducts | Interstrand Cross-links (ICLs) | Possesses only one reactive arm, preventing cross-linking. The second arm allows for the formation of ICLs. |
| Cytotoxicity | Lower | Significantly Higher | ICLs are more difficult for cells to repair and are potent blocks to DNA replication and transcription, efficiently triggering apoptosis.[4] Mono-adducts are more readily repaired. |
| Mutagenicity | Higher relative to cytotoxicity | Lower relative to cytotoxicity | Mono-adducts can be bypassed by translesion synthesis polymerases, leading to mutations. ICLs are more likely to lead directly to cell death, precluding mutation.[4] |
| Primary Application | As a control compound in genotoxicity studies; intermediate for synthesis. | As a precursor for potent anticancer agents and antibody-drug conjugates (ADCs).[7] | Its simpler mechanism is useful for studying mono-adduct repair. Its high cytotoxicity makes it a valuable warhead for targeted therapies. |
Experimental Protocols for a Self-Validating Comparison
To empirically validate the predicted differences in performance, a series of well-established assays should be performed in parallel. This multi-assay approach provides a self-validating system, where results from one experiment (e.g., cytotoxicity) are mechanistically explained by another (e.g., DNA damage).
Protocol 1: Cytotoxicity Assessment via MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound, providing a quantitative measure of potency.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.[8]
Methodology:
-
Cell Seeding: Plate a chosen cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of both benzaldehyde mustards in DMSO. Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., from 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include wells with medium and DMSO alone as a vehicle control. Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the log of the compound concentration versus cell viability and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.[9][10]
Protocol 2: Assessment of DNA Damage via Alkaline Comet Assay
Objective: To quantify DNA strand breaks and alkali-labile sites induced by each compound.
Principle: This is a single-cell gel electrophoresis technique. After treatment, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates out of the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[11]
Methodology:
-
Cell Treatment: Treat cells in a 6-well plate with a low-to-mid range concentration (e.g., near the IC₅₀) of each compound for a short duration (e.g., 2-4 hours).
-
Cell Harvesting: Trypsinize and resuspend cells in ice-cold PBS to obtain a single-cell suspension.
-
Embedding: Mix approximately 10,000 cells with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow to solidify on ice.
-
Lysis: Immerse the slides in a high-salt, detergent-based lysis solution overnight at 4°C. This removes cell membranes and proteins, leaving behind DNA "nucleoids."
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage (e.g., 25 V, 300 mA) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Analysis: Visualize the comets using a fluorescence microscope. Use specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment. Compare the results from treated cells to the vehicle control. A significant increase in tail moment indicates genotoxicity.
Protocol 3: Visualization of DNA Double-Strand Breaks via γH2AX Assay
Objective: To specifically detect and quantify DNA double-strand breaks (DSBs), a hallmark of severe DNA damage often caused by ICL repair.
Principle: The histone variant H2AX is rapidly phosphorylated (to become γH2AX) at the sites of DSBs. This modification serves as a scaffold for the recruitment of DNA repair proteins. Using immunofluorescence with an antibody specific to γH2AX, these sites can be visualized as distinct nuclear foci, where each focus is thought to represent a single DSB.[12][13]
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with the compounds as described for the Comet Assay.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a detergent solution (e.g., 0.1% Triton X-100) to allow antibody access to the nucleus.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with bovine serum albumin).
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) for 1 hour at room temperature or overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG).
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Analysis: Acquire images using a fluorescence microscope. Count the number of distinct γH2AX foci per nucleus. A statistically significant increase in the average number of foci per cell in treated samples compared to controls indicates the induction of DSBs. The bifunctional agent is expected to induce significantly more γH2AX foci, especially at later time points as the cell attempts to repair the ICLs.[14]
Conclusion for the Field Professional
The choice between this compound and 4-[Bis(2-chloroethyl)amino]benzaldehyde is a choice between fundamentally different mechanistic tools.
-
This compound should be considered a monofunctional control agent . Its utility lies in creating DNA mono-adducts, making it suitable for studies on DNA repair pathways like NER, or as a less potent baseline for comparing more complex derivatives.
-
4-[Bis(2-chloroethyl)amino]benzaldehyde is a potent, bifunctional cytotoxic agent . Its ability to induce interstrand cross-links makes it a relevant starting point for the development of anticancer therapeutics.[7] The benzaldehyde group provides a reactive site for conjugating this potent warhead to targeting moieties (e.g., antibodies, peptides) to enhance tumor specificity and reduce systemic toxicity.
By understanding the clear line of causality—from the number of chloroethyl arms to the type of DNA lesion and, ultimately, to the magnitude of the cytotoxic effect—researchers can make informed decisions, design more robust experiments, and accelerate the development of next-generation cancer therapies.
References
-
Clementi, E., et al. (2020). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 10(16), e3728. Available at: [Link]
-
Creative Diagnostics. Comet Assay for the Detection of DNA Breaks Protocol. Available at: [Link]
-
McGill University. (2015). Comet Assay Protocol. Available at: [Link]
-
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Zaman, G. J. R., et al. (2000). The in vivo genetic activity profile of the monofunctional nitrogen mustard 2-chloroethylamine differs drastically from its bifunctional counterpart mechlorethamine. Carcinogenesis, 21(10), 1859–1866. Available at: [Link]
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Qvarnström, S., et al. (2018). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. Radiation Research, 190(5), 503-513. Available at: [Link]
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Sayre, L. M., et al. (1991). Opioid agonist and antagonist activities of monofunctional nitrogen mustard analogues of beta-chlornaltrexamine. Journal of Medicinal Chemistry, 34(3), 1259-1262. Available at: [Link]
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Watters, D. J., & Kedar, P. (2018). High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. In High-Throughput Screening for Biodosimetry. IntechOpen. Available at: [Link]
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Gredilla, R., et al. (2010). High-throughput detection of DNA double-strand breaks using image cytometry. Journal of Visualized Experiments, (43), 2112. Available at: [Link]
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Povirk, L. F., & Shuker, D. E. (1994). Specificity and kinetics of interstrand and intrastrand bifunctional alkylation by nitrogen mustards at a G-G-C sequence. Nucleic Acids Research, 22(24), 5285–5291. Available at: [Link]
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Rübe, C. E., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (125), 55720. Available at: [Link]
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Fernández, R., et al. (2014). Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection. In DNA Repair. Humana Press. Available at: [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
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Ojwang, J. O., et al. (2000). Reactions of 4-[Bis(2-chloroethyl)amino]benzenebutanoic acid (chlorambucil) with DNA. Chemical Research in Toxicology, 13(7), 633–639. Available at: [Link]
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Ludlum, D. B. (1997). Specificity and kinetics of interstrand and intrastrand bifunctional alkylation by nitrogen mustards at a G-G-C sequence. Nucleic Acids Research, 25(6), 1211–1216. Available at: [Link]
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Estepa, A., & Rojo-Molinero, E. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 14(15), 3762. Available at: [Link]
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Robinson, A. (2016, February 25). IC50 or cell viability experiment [Video]. YouTube. Available at: [Link]
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Wang, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry, 8, 582989. Available at: [Link]
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Seethalakshmi, P., & Palanivel, C. (2017). 4-[Bis(2-chloroethyl)amino]benzaldehyde. IUCrData, 2(1), x162043. Available at: [Link]
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Wang, Q. Q., et al. (2019). Sulfur, oxygen, and nitrogen mustards: stability and reactivity. RSC Advances, 9(4), 2130-2141. Available at: [Link]
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Sinha, G. K., & Kumar, N. (2010). Synthesis of some nitrogen mustards. Oriental Journal of Chemistry, 26(2), 643-648. Available at: [Link]
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Hashimoto, K., et al. (2010). Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde. Anticancer Research, 30(12), 5069-5076. Available at: [Link]
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Stockman, B. J., et al. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview [Video]. JoVE. Available at: [Link]
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Gu, D., et al. (2016). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. ExRNA, 1(1), 1-19. Available at: [Link]
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Singer, B., et al. (1994). All four known cyclic adducts formed in DNA by the vinyl chloride metabolite chloroacetaldehyde are released by a human DNA glycosylase. Proceedings of the National Academy of Sciences, 91(3), 1024-1028. Available at: [Link]
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Ashnagar, A., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5399-5405. Available at: [Link]
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Żurek, E., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(14), 5389. Available at: [Link]
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Navigating the Structural Maze: A Comparative Guide to Validating 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde with NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in discovery pipelines. This guide provides a comprehensive, data-supported framework for the validation of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde, a versatile chemical intermediate, utilizing a suite of Nuclear Magnetic Resonance (NMR) techniques. Moving beyond a superficial checklist of spectra, this guide delves into the causal reasoning behind experimental choices and illustrates how a multi-faceted NMR approach creates a self-validating system for structural elucidation.
The Analytical Challenge: More Than Just a Molecular Formula
The molecular formula, C₁₁H₁₄ClNO, merely hints at the molecule's identity. The precise arrangement of atoms—the connectivity and spatial relationships—is what dictates the compound's reactivity and utility. For this compound, NMR spectroscopy must definitively answer several key structural questions:
-
Aromatic Substitution: Is the benzaldehyde core substituted at the para (4-) position as intended?
-
Amine Connectivity: Are both the ethyl and the 2-chloroethyl groups correctly bonded to the nitrogen atom, which is in turn attached to the aromatic ring?
-
Functional Group Integrity: Are the aldehyde, ethyl, and chloroethyl functionalities intact and correctly represented in the final structure?
To rigorously address these points, we employ a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. This powerful combination allows us to not only observe the distinct chemical environments of protons and carbons but also to meticulously map their direct and through-bond connectivities.
Experimental Protocol: A Step-by-Step Guide to Data Acquisition
Objective: To acquire high-resolution 1D and 2D NMR spectra of this compound to facilitate unambiguous structural validation.
Materials:
-
Synthesized sample of this compound (~10-15 mg)
-
Deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tube
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the compound.
-
Dissolve the sample in ~0.6 mL of CDCl₃. CDCl₃ is a standard choice for its ability to dissolve a wide array of organic molecules and its well-characterized residual solvent peak (~7.26 ppm in ¹H NMR).[1]
-
Transfer the resulting solution into a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an adequate number of scans (e.g., 16-32) to ensure a high signal-to-noise ratio.
-
-
¹³C{¹H} NMR Acquisition:
-
Using the same sample, switch the spectrometer's observation nucleus to ¹³C.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by collapsing carbon-proton coupling, resulting in a single peak for each unique carbon environment.[2] A greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
2D COSY (Correlation Spectroscopy) Acquisition:
-
Acquire a gradient-enhanced COSY spectrum. This experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH or ³JHH). It is instrumental in piecing together fragments of the molecule, such as the ethyl and chloroethyl chains.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Acquire a gradient-enhanced HSQC spectrum. This experiment maps correlations between protons and the carbon atoms to which they are directly attached. It provides an unambiguous linkage between the ¹H and ¹³C spectral data.
-
Data Analysis and Structural Validation: A Comparative Approach
The cornerstone of the validation process is a meticulous comparison of the experimentally observed NMR data with the theoretically expected spectra for the proposed structure of this compound. This is informed by data from structurally similar compounds.
Molecular Structure and Atom Numbering
Caption: Key COSY correlations confirming proton-proton connectivities.
-
Aromatic System: A distinct cross-peak between the signals at 7.72 ppm and 6.68 ppm confirms that these two sets of aromatic protons are coupled, consistent with their ortho relationship in a para-substituted ring.
-
Ethyl Group: A strong cross-peak between the quartet at 3.45 ppm (H-8) and the triplet at 1.21 ppm (H-9) unequivocally validates the presence of the -CH₂CH₃ moiety.
-
2-Chloroethyl Group: A cross-peak between the two triplets at 3.71 ppm (H-10) and 3.62 ppm (H-11) confirms the -CH₂CH₂- linkage within this fragment.
HSQC: Linking Protons to Their Carbons
The HSQC spectrum provides the definitive link, unambiguously connecting each proton to its directly bonded carbon atom.
Caption: HSQC correlations linking proton and their directly attached carbon signals.
This experiment will display cross-peaks corresponding to the following (Proton ppm, Carbon ppm) pairs: (7.72, 132.0), (6.68, 111.2), (9.75, 190.8), (3.45, 47.3), (1.21, 12.6), (3.71, 51.5), and (3.62, 41.8). Each correlation confirms a specific C-H bond, leaving no doubt in the assignment of the protonated carbons and solidifying the entire structural framework.
Conclusion: A Self-Validating Structural Confirmation
By systematically applying a suite of NMR experiments, we have constructed a robust, self-validating proof of structure for this compound. The ¹H NMR established the substitution pattern and confirmed the presence of the distinct proton environments. The ¹³C NMR verified the carbon skeleton. The COSY experiment definitively connected the coupled protons within the aromatic, ethyl, and chloroethyl fragments. Finally, the HSQC spectrum provided the crucial, unambiguous link between the proton and carbon frameworks. This multi-pronged, comparative approach, where each experiment corroborates the findings of the others, provides an exceptionally high degree of confidence in the structural assignment—a non-negotiable prerequisite for advancing any chemical entity in research and development.
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A Comparative Guide to the Cytotoxicity of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde Derivatives in Cancer Cell Lines
For researchers and professionals in the field of drug development, the quest for potent and selective anticancer agents is a continuous endeavor. Nitrogen mustards, a class of alkylating agents, have long been a cornerstone of chemotherapy. The 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde scaffold represents a versatile platform for the development of novel cytotoxic compounds. By modifying this core structure, medicinal chemists aim to enhance tumor cell selectivity, improve efficacy, and overcome mechanisms of drug resistance.
This guide provides an in-depth comparison of the cytotoxic effects of various derivatives of this important pharmacophore. We will delve into their mechanism of action, present available experimental data on their efficacy against different cancer cell lines, and provide detailed protocols for assessing their cytotoxic potential. Our objective is to offer a scientifically grounded resource that informs and guides further research in this promising area of oncology.
The Rationale for Derivatization: Enhancing Anticancer Activity
The parent compound, this compound, possesses the key structural feature of a nitrogen mustard group, the bis(2-chloroethyl)amino moiety. This group is responsible for its alkylating properties and, consequently, its cytotoxicity. However, the therapeutic window of early nitrogen mustards was often narrow, with significant toxicity to healthy tissues.
The strategic derivatization of the benzaldehyde core serves several key purposes:
-
Modulation of Reactivity: Altering the electronic properties of the aromatic ring can influence the reactivity of the nitrogen mustard, potentially leading to more targeted alkylation of tumor cell DNA.
-
Improved Targeting: Attaching moieties that are preferentially taken up by cancer cells can increase the local concentration of the cytotoxic agent within the tumor.
-
Overcoming Resistance: Novel derivatives may circumvent resistance mechanisms that have developed against existing alkylating agents.
-
Enhanced Physicochemical Properties: Modifications can improve solubility, stability, and pharmacokinetic profiles, leading to better drug delivery and efficacy.
Common derivatization strategies include the formation of Schiff bases, amides, and esters, as well as the incorporation of the nitrogen mustard pharmacophore into more complex heterocyclic systems.
Mechanism of Action: DNA Alkylation and Induction of Apoptosis
The primary mechanism of action for this compound derivatives is the alkylation of DNA.[1] The bis(2-chloroethyl)amino group is the key player in this process. It undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, most commonly the N7 position of guanine.
This initial alkylation can lead to several cytotoxic consequences:
-
DNA Cross-linking: Since the nitrogen mustard has two chloroethyl arms, it can react with a second guanine base, leading to the formation of interstrand or intrastrand cross-links in the DNA. These cross-links prevent the separation of the DNA strands, which is essential for both replication and transcription, ultimately leading to cell cycle arrest and cell death.
-
DNA Strand Breaks: The alkylated DNA can be recognized by DNA repair enzymes. In an attempt to repair the damage, these enzymes can create single- or double-strand breaks in the DNA, which, if not properly repaired, can also trigger apoptosis.
-
Induction of Apoptosis: The extensive DNA damage caused by these agents activates cellular stress response pathways, leading to the initiation of programmed cell death, or apoptosis. This is a key mechanism by which alkylating agents eliminate cancer cells.
Caption: General mechanism of action for nitrogen mustard benzaldehyde derivatives.
Comparative Cytotoxicity of Derivatives
A direct, comprehensive comparison of the cytotoxicity of various this compound derivatives is challenging due to the lack of studies testing a wide range of these compounds on a standardized panel of cancer cell lines. However, by synthesizing data from multiple independent studies, we can gain valuable insights into the potential of different derivative classes.
The following table summarizes the cytotoxic activity of several compounds related to the this compound scaffold. It is crucial to note that the cytotoxic metric (IC50 or CTC50), the specific cancer cell lines, and the incubation times may vary between studies, making direct comparisons of potency tentative.
| Derivative Class | Specific Compound | Cancer Cell Line | Cytotoxicity Metric | Value (µM) | Reference |
| Benzofuranone-Nitrogen Mustard Hybrid | (Z)-2-(2-(2-(bis(2-chloroethyl)amino)ethoxy)benzylidene)-5-chloro-6-methylbenzofuran-3(2H)-one | A-549 (Lung Carcinoma) | CTC50 | 119.32 ± 8.98 | [2] |
| MCF-7 (Breast Adenocarcinoma) | CTC50 | 82.18 ± 6.23 | [2] | ||
| Fluorinated Benzamide Derivative | N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 (Hepatocellular Carcinoma) | IC50 | 1.30 | [3] |
| Benzamide Derivative | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 (Ovarian Cancer) | IC50 | 2.66 | [4] |
| HepG2 (Hepatocellular Carcinoma) | IC50 | 1.73 | [4] | ||
| Distamycin-Nitrogen Mustard Conjugate | Compound 3 (three pyrrole units) | K562 (Chronic Myelogenous Leukemia) | IC50 | 0.03 | [5] |
| Schiff Base Derivative | 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | TSCCF (Tongue Squamous Cell Carcinoma) | IC50 | 446.68 µg/mL | [6] |
| NHGF (Normal Human Gingival Fibroblasts) | IC50 | 977.24 µg/mL | [6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. CTC50 (Cytotoxic concentration 50%) is the concentration of a test compound that kills 50% of the cells in a given time period.
From this data, several key observations can be made:
-
The distamycin-nitrogen mustard conjugate exhibits exceptionally high potency against the K562 leukemia cell line, with an IC50 value in the nanomolar range.[5] This highlights the potential of conjugating the alkylating agent to a DNA-binding moiety to enhance its cytotoxic effect.
-
The fluorinated benzamide (FNA) and benzamide (NA) derivatives show significant activity against solid tumor cell lines like HepG2 and A2780, with IC50 values in the low micromolar range.[3][4] This suggests that the benzamide linkage is a promising strategy for developing derivatives with solid tumor efficacy.
-
The benzofuranone-nitrogen mustard hybrid demonstrates cytotoxicity against lung and breast cancer cell lines, although at higher concentrations compared to the benzamide and distamycin derivatives.[2]
-
The Schiff base derivative shows activity against tongue squamous cell carcinoma, and importantly, exhibits some selectivity for cancer cells over normal fibroblasts, a desirable characteristic for any potential chemotherapeutic agent.[6]
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
To ensure the reliability and reproducibility of cytotoxicity data, a standardized and well-validated protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: A stepwise workflow for determining cytotoxicity using the MTT assay.
Detailed Step-by-Step Methodology
1. Cell Seeding:
- Culture the desired cancer cell line to ~80% confluency.
- Trypsinize the cells, count them using a hemocytometer or automated cell counter, and prepare a cell suspension of the appropriate density in complete culture medium.
- Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
- Include wells with medium only to serve as a blank control.
- Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.
2. Compound Treatment:
- Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.
- Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
- Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
- Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
- Carefully remove the medium containing MTT.
- Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Subtract the average absorbance of the blank wells from all other readings.
- Calculate the percentage of cell viability for each concentration using the following formula:
- % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
- Plot the percentage of cell viability against the logarithm of the compound concentration.
- Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the development of novel anticancer agents. The available data, though not from a single comparative study, clearly indicates that derivatization of this core structure can lead to compounds with potent cytotoxic activity against a range of cancer cell lines.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: A more systematic approach to derivatization and testing on a standardized panel of cancer cell lines is needed to establish clear SARs.
-
Mechanism of Action Studies: While DNA alkylation is the primary mechanism, further studies are needed to elucidate the specific signaling pathways involved in the cellular response to these compounds and to identify potential biomarkers of sensitivity or resistance.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates identified in vitro must be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetic properties, and toxicity profiles.
By leveraging the insights gained from the studies presented here and pursuing these future research directions, the scientific community can continue to advance the development of more effective and safer therapies for cancer patients.
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A Comparative Guide to the Biological Activity of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, alkylating agents remain a cornerstone of treatment, valued for their ability to induce cytotoxicity by damaging the DNA of rapidly proliferating cancer cells.[1][2] This guide provides an in-depth comparison of the biological activity of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde, a nitrogen mustard derivative, with established alkylating agents such as Chlorambucil, Melphalan, and Cyclophosphamide. While direct experimental data on this compound is limited, this analysis will leverage data from its closely related derivatives to infer its potential activity and benchmark it against these clinically significant drugs.
The core structure of this compound features a benzaldehyde ring substituted with a nitrogen mustard moiety.[1] This bifunctional architecture suggests a mechanism of action rooted in DNA alkylation, a hallmark of nitrogen mustards. The benzaldehyde component itself has been noted for its own antitumor properties, potentially contributing to the overall cytotoxic profile of the molecule.[2][3]
The Alkylating Agent Family: A Mechanistic Overview
Alkylating agents exert their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, with DNA being the primary target. This process, particularly the formation of inter- and intrastrand cross-links, disrupts DNA replication and transcription, leading to cell cycle arrest and, ultimately, apoptosis.[1]
Nitrogen mustards, the first class of alkylating agents used in chemotherapy, are characterized by the presence of one or more 2-chloroethyl groups.[4] The reactivity of these agents is modulated by the nature of the group attached to the nitrogen atom. Aromatic nitrogen mustards, such as the compound in focus, generally exhibit reduced reactivity compared to their aliphatic counterparts, which can translate to a more favorable toxicity profile.[5]
Comparative Analysis of Cytotoxicity
A critical metric for evaluating the potency of an anticancer agent is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. The following table summarizes the available cytotoxicity data for derivatives of this compound and compares it with established alkylating agents across various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone (BNMPH) | HepG2 (Hepatocellular Carcinoma) | 26.1 ± 3.5 | [6] |
| HCT-116 (Colon Carcinoma) | 57.5 ± 5.3 | [6] | |
| K562 (Chronic Myelogenous Leukemia) | 48.2 ± 4.0 | [6] | |
| PC-12 (Pheochromocytoma) | 19.4 ± 2.2 | [6] | |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 (Hepatocellular Carcinoma) | 1.30 | [7] |
| Chlorambucil | Varies by cell line | Generally in the low micromolar range | [4] |
| Melphalan | Varies by cell line | Generally in the low micromolar range | [8] |
| 4-Hydroxycyclophosphamide (active metabolite of Cyclophosphamide) | Varies by cell line | Generally in the low micromolar range | |
| *Derivative of this compound |
The data reveals that derivatives of the 4-((2-chloroethyl)amino)benzaldehyde scaffold exhibit a wide range of cytotoxic activity. The FNA derivative, in particular, demonstrates potent activity against the HepG2 cell line with an IC50 value of 1.30 µM, which is comparable to or even more potent than some established alkylating agents in certain contexts.[7] The BNMPH derivative shows more moderate activity across a panel of cell lines.[6] This variability highlights the significant impact of chemical modifications to the core benzaldehyde nitrogen mustard structure on its biological efficacy.
Unraveling the Mechanism of Action
The cytotoxic effects of these compounds are underpinned by their interaction with cellular machinery, primarily DNA. The following sections delve into the key mechanistic aspects.
DNA Alkylation and Cross-linking
The defining characteristic of nitrogen mustards is their ability to form a highly reactive aziridinium ion intermediate through intramolecular cyclization. This electrophilic species then alkylates nucleophilic sites on DNA, most commonly the N7 position of guanine.[9] Bifunctional agents like this compound and its counterparts can subsequently form a second covalent bond, leading to the formation of DNA interstrand cross-links (ICLs). These ICLs are particularly cytotoxic as they physically prevent the separation of DNA strands, a critical step for both replication and transcription.[10][11]
Caption: General mechanism of DNA alkylation by nitrogen mustards.
While direct evidence for DNA cross-linking by this compound is not available, studies on its derivative, BNMPH, suggest that DNA damage is a key component of its cytotoxic mechanism.[6] This is consistent with the known activity of other aromatic nitrogen mustards like chlorambucil and melphalan, which are potent inducers of DNA cross-links.
Induction of Apoptosis and Cell Cycle Arrest
The extensive DNA damage caused by alkylating agents triggers cellular surveillance mechanisms, leading to the activation of cell cycle checkpoints and the induction of programmed cell death, or apoptosis.[12][13][14][15] Research on the FNA derivative of this compound has demonstrated its ability to induce both apoptosis and G2/M phase cell cycle arrest in HepG2 cells.[7] This aligns with the established mechanisms of other nitrogen mustards, which are known to activate caspase-dependent apoptotic pathways.
Experimental Protocols
To facilitate further research and comparative studies, this section outlines standard methodologies for assessing the biological activity of alkylating agents.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
DNA Interstrand Cross-linking: Comet Assay (under denaturing conditions)
The comet assay, or single-cell gel electrophoresis, can be adapted to detect DNA interstrand cross-links.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a defined period.
-
Irradiation (for ICL detection): Expose the cells to a fixed dose of ionizing radiation (e.g., X-rays) to induce random DNA strand breaks.
-
Cell Lysis: Embed the cells in agarose on a microscope slide and lyse them in a high-salt solution to remove membranes and proteins.
-
Alkaline Denaturation and Electrophoresis: Immerse the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. The presence of ICLs will reduce the migration of DNA fragments, resulting in a smaller comet tail compared to irradiated control cells.
Caption: A typical experimental workflow for evaluating the biological activity of a novel alkylating agent.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently sparse in the public domain, the available data on its derivatives suggest that the 4-((2-chloroethyl)amino)benzaldehyde scaffold holds promise as a foundation for the development of novel anticancer agents. The potent cytotoxicity of the FNA derivative, in particular, warrants further investigation into the parent compound and other analogues.
Future research should focus on a systematic evaluation of this compound to establish its cytotoxic profile across a broad panel of cancer cell lines, quantify its DNA alkylating and cross-linking capabilities, and elucidate the specific cellular pathways it modulates. Such studies will be crucial for determining its therapeutic potential and for guiding the rational design of next-generation alkylating agents with improved efficacy and reduced toxicity.
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[Synthesis and antitumor activity of benzoic nitrogen mustard derivatives]. (2015). PubMed. Retrieved January 7, 2026, from [Link]
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A Senior Application Scientist's Guide to the Quantification of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde, a key intermediate and potential impurity in the synthesis of pharmaceuticals such as Bendamustine.[1][2] Our focus will be on providing not just procedural steps, but the scientific rationale behind the selection of each technique, underpinned by experimental insights and adherence to rigorous validation standards.
The Critical Role of Quantifying this compound
This compound is a reactive aromatic amine containing a nitrogen mustard moiety. Its role as a precursor and potential genotoxic impurity in active pharmaceutical ingredients (APIs) necessitates robust analytical methods for its quantification.[1][3] Accurate measurement is crucial for ensuring the quality, safety, and efficacy of the final drug product, as mandated by regulatory bodies such as the ICH, USFDA, and MHRA.[3] This guide will explore and compare the primary analytical techniques suited for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Comparative Overview of Analytical Techniques
The choice of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.
| Analytical Technique | Principle | Strengths | Limitations | Ideal Application |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High versatility, robust, good for routine quality control.[4] | Moderate sensitivity, potential for matrix interference. | Quantification in bulk drug and formulation samples. |
| LC-MS/MS | Separation by HPLC coupled with highly selective mass detection. | High sensitivity and selectivity, ideal for trace analysis and genotoxic impurities.[1][5] | Higher cost and complexity, potential for ion suppression.[5] | Trace level impurity analysis, bioanalytical studies. |
| GC-MS | Separation of volatile compounds, detection by mass spectrometry. | Excellent for volatile and semi-volatile analytes, high specificity.[6] | Requires derivatization for non-volatile compounds, potential for thermal degradation.[6] | Analysis of residual solvents and volatile impurities. |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte in a solution. | Simple, rapid, and cost-effective.[7][8] | Low specificity, susceptible to interference from other chromophores.[7] | Preliminary quantification, in-process monitoring. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the most widely used technique for the analysis of pharmaceutical impurities due to its versatility and robustness.[4] For a molecule like this compound, which possesses a strong UV chromophore, HPLC with UV detection is a highly suitable method.
Causality in HPLC Method Development
The development of a robust HPLC method is a systematic process. For our target analyte, a reverse-phase C18 column is the logical first choice due to the compound's moderate polarity. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a good peak shape and resolution from potential impurities. The addition of an acid, such as formic or phosphoric acid, to the mobile phase can improve peak symmetry by suppressing the ionization of silanol groups on the stationary phase.[9]
Experimental Workflow for HPLC Analysis
Caption: A generalized workflow for the quantification of this compound by HPLC.
Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed for the quantification of this compound and the separation of its potential degradation products, making it a stability-indicating method.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).
-
Rationale: A gradient elution is often necessary to separate the main analyte from a range of impurities with different polarities that may be generated during synthesis or degradation.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Rationale: Benzaldehyde derivatives typically exhibit strong absorbance in this region of the UV spectrum. The exact wavelength of maximum absorbance should be determined experimentally.
-
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Prepare the sample to a target concentration of approximately 100 µg/mL in the diluent. The exact preparation will depend on the sample matrix. For reaction mixtures, a simple dilution and filtration may suffice. For formulated products, extraction steps may be necessary.
3. Validation of the Method (as per ICH Q2(R1) Guidelines): [10]
-
Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the analyte from its degradation products.[11]
-
Linearity: Analyze a series of at least five concentrations of the standard solution. Plot a graph of peak area versus concentration and determine the correlation coefficient (should be ≥ 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Analytes
GC-MS is a highly sensitive and specific technique, particularly well-suited for the analysis of volatile and semi-volatile compounds.[6] While this compound itself is not highly volatile, GC-MS can be a valuable tool, especially if derivatization is employed to increase its volatility and thermal stability.
The Rationale for Derivatization in GC-MS
Direct injection of compounds containing reactive functional groups like amines and aldehydes into a hot GC inlet can lead to degradation and poor peak shapes. Derivatization, such as silylation, converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, leading to improved chromatographic performance.
Logical Flow of GC-MS Analysis
Caption: Decision-making process for employing GC-MS for the analysis of a given compound.
Generalized GC-MS Protocol (with Derivatization)
1. Derivatization:
-
Accurately weigh the sample or standard into a reaction vial.
-
Add a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., pyridine).
-
Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period to ensure complete derivatization.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range that covers the expected molecular ions and fragment ions of the derivatized analyte.
-
3. Data Analysis:
-
Identification is achieved by comparing the retention time and the mass spectrum of the analyte with that of a reference standard and by searching mass spectral libraries.
-
Quantification is typically performed using an internal standard and constructing a calibration curve.
UV-Vis Spectrophotometry: A Simple and Rapid Approach
UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[7] Given the presence of the benzaldehyde chromophore, this method is applicable to this compound.
Limitations and Appropriate Applications
The primary limitation of UV-Vis spectrophotometry is its lack of specificity.[7] Any other compound in the sample matrix that absorbs at the same wavelength will interfere with the analysis. Therefore, this method is best suited for the analysis of relatively pure samples or for in-process control where a rapid estimation of concentration is needed and the interfering species are known and controlled.
Protocol for UV-Vis Spectrophotometric Quantification
1. Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or a mixture of acetonitrile and water).
-
Scan the solution using a UV-Vis spectrophotometer over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.
2. Preparation of Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.
3. Sample Analysis:
-
Prepare the sample solution in the same solvent used for the standards, ensuring the concentration falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of the analyte in the sample by interpolating its absorbance on the calibration curve.
Conclusion: Selecting the Optimal Analytical Method
The choice of the most appropriate analytical method for the quantification of this compound depends on the specific analytical challenge at hand.
-
For routine quality control of bulk drug substance and finished products where the impurity profile is well-characterized, a validated stability-indicating HPLC-UV method is the gold standard, offering a balance of performance, robustness, and cost-effectiveness.
-
When trace-level quantification is required, particularly for assessing potential genotoxic impurities , the superior sensitivity and selectivity of LC-MS/MS make it the method of choice.
-
GC-MS can be a powerful tool for identifying and quantifying volatile impurities that may be present alongside the target analyte, and with appropriate derivatization, can also be used for the target analyte itself.
-
UV-Vis spectrophotometry serves as a valuable technique for rapid, in-process monitoring and for the analysis of relatively pure samples where high specificity is not a primary concern.
By understanding the principles, strengths, and limitations of each of these techniques, and by adhering to rigorous validation protocols, researchers and drug development professionals can ensure the generation of reliable and accurate data, ultimately contributing to the development of safe and effective medicines.
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Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde
For researchers, scientists, and drug development professionals, the promise of a targeted therapeutic is often tempered by the challenge of off-target effects. In the realm of alkylating agents, where high reactivity is a double-edged sword, understanding the cross-reactivity profile of a compound is paramount. This guide provides an in-depth comparative analysis of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde, a bifunctional molecule featuring a nitrogen mustard moiety, against other clinically relevant alkylating agents. By examining its mechanism of action, comparative cytotoxicity, and the broader implications of its chemical structure, we aim to equip researchers with the foundational knowledge to better predict and assess its biological activity.
The Chemistry of Reactivity: Understanding the Benzaldehyde Mustard Moiety
This compound belongs to the class of aromatic nitrogen mustards. Its chemical architecture is key to its biological function, possessing two primary reactive centers: the nitrogen mustard group and the benzaldehyde group.
The nitrogen mustard component, characterized by the bis(2-chloroethyl)amino group, is the cornerstone of its cytotoxic activity. Through an intramolecular cyclization, it forms a highly reactive aziridinium ion. This electrophilic intermediate readily reacts with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine bases in DNA.[1][2] Bifunctional alkylating agents like this can form covalent bonds with two separate guanine bases, leading to the formation of highly cytotoxic interstrand cross-links (ICLs).[3] These ICLs physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3][4]
The benzaldehyde group, on the other hand, introduces additional chemical properties. The aldehyde functionality is an electrophilic center that can react with nucleophiles, such as hydrazines, to form stable adducts like hydrazones.[5] This group can also influence the compound's solubility, metabolic stability, and potential for interactions with other cellular components, such as proteins with reactive lysine or cysteine residues.[6][7] The presence of the aldehyde may also open avenues for targeting specific cellular pathways, for instance, by interacting with enzymes like aldehyde dehydrogenases (ALDH), which are often upregulated in cancer cells.[6]
Caption: Figure 1: Mechanism of DNA Alkylation by Nitrogen Mustards
Comparative Cytotoxicity: A Look at the In Vitro Evidence
It is crucial to note that IC50 values can vary significantly based on the cell line used, the duration of exposure, and the specific assay conditions. Therefore, the following table should be interpreted as a relative guide to potency rather than an absolute comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Nitrogen Mustard-Fluorophore Conjugate (3h) | A549 (Lung Carcinoma) | 13.1 ± 2.7 | [8] |
| Nitrogen Mustard-Fluorophore Conjugate (3i) | NCI-H460 (Lung Carcinoma) | 14.2 ± 3.3 | [8] |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 (Hepatocellular Carcinoma) | 1.30 | [9] |
| BFA-Nitrogen Mustard Hybrid (5a) | HL-60 (Leukemia) | 4.48 | [10] |
| BFA-Nitrogen Mustard Hybrid (5a) | PC-3 (Prostate Cancer) | 9.37 | [10] |
| BFA-Nitrogen Mustard Hybrid (5a) | Bel-7402 (Hepatocellular Carcinoma) | 0.2 | [10] |
| Chlorambucil | MCF-7 (Breast Cancer) | 29.14 | [10] |
| Melphalan | Various Sarcoma Cells | Effective at 1-10 µM | [11] |
| Bendamustine | HT-29 (Colorectal Carcinoma) | Ineffective up to 50 µM | [11] |
From the available data, it is evident that modifications to the core nitrogen mustard structure can significantly impact cytotoxic potency. For instance, the benzamide derivative FNA shows potent activity against HepG2 cells.[9] Similarly, hybrid molecules incorporating a nitrogen mustard moiety demonstrate a wide range of cytotoxicities, with some exhibiting sub-micromolar efficacy.[10] The relatively low potency of bendamustine in certain solid tumor cell lines highlights the differential sensitivity of cancers to various alkylating agents.[11]
Beyond DNA: Assessing Broader Cross-Reactivity
While DNA is the primary target of nitrogen mustards, their high electrophilicity means they have the potential to react with other cellular nucleophiles, leading to a broader cross-reactivity profile. This can contribute to both on-target efficacy and off-target toxicity.
Protein Alkylation: The side chains of several amino acids, particularly cysteine and histidine, are nucleophilic and can be targets for alkylation by nitrogen mustards.[12] Such protein modifications can alter their structure and function, potentially leading to the inhibition of critical enzymes or the disruption of signaling pathways. For example, the tumor suppressor protein p53 has been shown to be directly alkylated and cross-linked by nitrogen mustard, which can modulate its transcriptional activity.[12] The aldehyde group on this compound could also participate in reactions with protein nucleophiles, such as lysine residues, to form Schiff bases.
Reaction with Glutathione: Glutathione (GSH) is a major intracellular antioxidant and a potent nucleophile. Elevated levels of GSH in cancer cells can contribute to drug resistance by forming adducts with electrophilic drugs like nitrogen mustards, thereby inactivating them before they can reach their DNA target.[13][14]
The Role of the Aldehyde Group: The aldehyde moiety itself can contribute to cytotoxicity. Studies on various benzaldehyde derivatives have shown that they can induce mitochondrial dysfunction and increase cell death.[7][15] The reactivity of the aldehyde group can be a double-edged sword; while it may contribute to broader anticancer activity, it could also lead to off-target interactions.
To experimentally assess this broader cross-reactivity, a tiered approach is recommended:
-
In Chemico Reactivity Assays: Simple chemical assays can be used to determine the reactivity of the compound with model nucleophiles like glutathione or specific amino acids.[16]
-
Cell-Based Target Engagement Assays: Techniques like the cellular thermal shift assay (CETSA) can be employed to identify protein targets that are stabilized or destabilized upon compound binding in a cellular context.
-
Proteomics-Based Approaches: Advanced mass spectrometry-based proteomics can be used to identify specific proteins that are covalently modified by the compound in cells.
Caption: Figure 2: Potential Cross-Reactivity of the Topic Compound
Experimental Protocols for Assessing Cytotoxicity and Cross-Reactivity
To enable researchers to conduct their own comparative studies, we provide a detailed protocol for the MTT assay, a widely used method for assessing cell viability and cytotoxicity.
MTT Assay for Cytotoxicity Assessment
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottomed cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compound (this compound) and comparator compounds, dissolved in a suitable solvent (e.g., DMSO)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test and comparator compounds in complete culture medium.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells and formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot a dose-response curve of cell viability versus compound concentration and determine the IC50 value using appropriate software.
-
Caption: Figure 3: Experimental Workflow for the MTT Cytotoxicity Assay
Conclusion and Future Directions
This compound is a bifunctional alkylating agent with the potential for potent cytotoxic activity. Its cross-reactivity is primarily driven by the electrophilic nature of the nitrogen mustard moiety, leading to DNA damage. However, the presence of the benzaldehyde group adds another layer of chemical reactivity that may influence its biological activity and off-target effects.
For researchers working with this and similar compounds, a thorough understanding of its chemical properties is essential for designing experiments and interpreting results. The comparative data, while not exhaustive, suggests that the cytotoxic potency of nitrogen mustards can be significantly modulated by structural modifications.
Future research should focus on direct, head-to-head comparative studies of this compound against other alkylating agents across a standardized panel of cancer cell lines. Furthermore, unbiased, proteomics-based approaches will be invaluable in elucidating its off-target protein interactions and building a comprehensive cross-reactivity profile. Such studies will be instrumental in guiding the rational design of more selective and effective anticancer agents.
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Liv Hospital. (n.d.). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. [Link]
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MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(15), 4488. [Link]
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Bibliothèque et Archives Canada. (n.d.). Drug Resistance to Nitrogen Mustards in B-Cell Chronic Lymphocytic Leukemia by Garyfallia Christodoulopoulos. [Link]
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Taylor & Francis Online. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde
For the modern researcher and professional in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. One such intermediate, 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde, serves as a crucial building block in the creation of various pharmacologically active molecules, particularly those leveraging the alkylating properties of the nitrogen mustard moiety. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, grounded in established chemical principles and supported by experimental data from analogous transformations. We will dissect the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a clear, data-driven recommendation for its synthesis in a research and development setting.
Core Synthetic Strategies: A Retrosynthetic Analysis
Two principal retrosynthetic pathways emerge for the construction of this compound. The choice between these routes dictates the subsequent chemical transformations and the associated challenges.
-
Route A: Formylation of a Pre-formed Aniline Derivative. This approach involves the initial synthesis of N-ethyl-N-(2-chloroethyl)aniline, followed by the introduction of the formyl (-CHO) group onto the aromatic ring. This strategy is dominated by electrophilic aromatic substitution reactions.
-
Route B: Alkylation of a Pre-formed Benzaldehyde. This alternative pathway begins with a commercially available aminobenzaldehyde derivative, followed by the construction of the N-(2-chloroethyl)-N-ethylamino side chain. This route relies on nucleophilic substitution reactions.
This guide will benchmark the well-established Vilsmeier-Haack reaction (Route A) against a plausible multi-step alkylation approach inspired by the classical work of Ross on aromatic nitrogen mustards (Route B), while also considering other classical formylation methods.
Methodology Showdown: A Head-to-Head Comparison
Method 1: The Vilsmeier-Haack Reaction (The Workhorse)
The Vilsmeier-Haack reaction stands as a premier method for the formylation of electron-rich aromatic compounds, including N,N-disubstituted anilines.[1][2] Its reliability, operational simplicity, and generally good yields make it the go-to strategy in many synthetic campaigns.
Causality of Experimental Choices & Mechanism:
The reaction proceeds via the formation of a chloroiminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] This iminium salt is a moderately strong electrophile that readily attacks the electron-rich para-position of the N,N-disubstituted aniline. The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde. The electron-donating nature of the dialkylamino group strongly activates the aromatic ring towards this electrophilic substitution, favoring para-substitution due to steric hindrance at the ortho positions.
Experimental Protocol: Vilsmeier-Haack Formylation
The following protocol is adapted from a well-established procedure for the formylation of N,N-dimethylaniline.[5]
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, 4.0 equivalents). Cool the flask to 0 °C in an ice-salt bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise, ensuring the internal temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation: To the freshly prepared Vilsmeier reagent, add N-ethyl-N-(2-chloroethyl)aniline (1.0 equivalent) dropwise, maintaining the temperature below 20 °C. After the addition, remove the cooling bath and allow the reaction mixture to stir at room temperature for 1 hour, then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice (approx. 10 parts by weight relative to the starting aniline). Neutralize the acidic solution to a pH of 6-7 by the slow addition of a saturated aqueous solution of sodium carbonate with vigorous stirring. The product will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield this compound as a crystalline solid.
Expected Performance:
-
Yield: 75-85%
-
Purity: >95% after recrystallization
-
Reaction Time: 4-6 hours
Method 2: Alkylation of 4-aminobenzaldehyde (A "Ross" Inspired Route)
An alternative strategy involves building the nitrogen mustard side chain onto a pre-existing benzaldehyde core. This approach is inspired by the foundational work of W. C. J. Ross on the synthesis of aryl-2-halogenoalkylamines.[6] The general principle involves the initial introduction of a hydroxyethyl group, followed by its conversion to the corresponding chloroethyl derivative.
Causality of Experimental Choices & Mechanism:
This two-step process begins with the nucleophilic addition of 2-(ethylamino)ethanol to the para-position of a suitably activated benzaldehyde, or more practically, the N-alkylation of 4-aminobenzaldehyde. A more direct approach would be the reaction of 4-aminobenzaldehyde with 2-chloroethanol followed by ethylation, or reaction with N-ethyl-2-chloroethanol. However, to ensure selectivity and avoid polymerization, a stepwise approach is often preferred. The first step is the formation of N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde. The subsequent chlorination of the primary alcohol is a standard transformation, readily achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This step proceeds via a nucleophilic substitution mechanism.
Experimental Protocol: Two-Step Alkylation and Chlorination
Step 1: Synthesis of 4-((2-Hydroxyethyl)(ethyl)amino)benzaldehyde
-
In a round-bottom flask, dissolve 4-aminobenzaldehyde (1.0 equivalent) and 2-(ethylamino)ethanol (1.2 equivalents) in a suitable solvent such as toluene.
-
Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Chlorination of 4-((2-Hydroxyethyl)(ethyl)amino)benzaldehyde
-
Dissolve the product from Step 1 (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane or chloroform, and cool to 0 °C.
-
Add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by pouring it into ice-water. Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purification by column chromatography or recrystallization will yield the final product.
Expected Performance:
-
Yield: 50-60% over two steps
-
Purity: >95% after purification
-
Reaction Time: 8-12 hours
Other Classical Formylation Methods: A Brief Assessment
Several other named reactions are known for the formylation of aromatic rings. However, their applicability to N,N-disubstituted anilines for the synthesis of the target para-substituted product is limited.
-
Gattermann Reaction: This reaction uses HCN and HCl (or a safer alternative like Zn(CN)₂) to formylate aromatic compounds.[7][8] While effective for phenols and less substituted anilines, the strongly acidic conditions can lead to side reactions with the N,N-dialkylamino group, and the use of highly toxic cyanides is a significant drawback.
-
Duff Reaction: The Duff reaction employs hexamethylenetetramine in an acidic medium.[9] It is primarily used for the ortho-formylation of phenols and is generally inefficient for anilines, often resulting in low yields of the para-isomer.[10]
-
Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a basic solution to generate a dichlorocarbene intermediate.[8][11] It is characteristic for the ortho-formylation of phenols and is not a viable route for the para-formylation of anilines.
Quantitative Comparison of Synthetic Methods
| Method | Typical Yield | Purity | Reaction Time | Reagents & Conditions | Suitability for Target Synthesis |
| Vilsmeier-Haack Reaction | 75-85% | High | 4-6 h | DMF, POCl₃; mild conditions | Excellent |
| "Ross" Inspired Alkylation | 50-60% (2 steps) | High | 8-12 h | Multi-step, requires purification of intermediate | Good |
| Gattermann Reaction | Low to Moderate | Moderate | 6-10 h | Highly toxic cyanide, strong acid | Poor |
| Duff Reaction | Low | Low | 12-24 h | Inefficient for anilines, ortho-selective | Poor |
| Reimer-Tiemann Reaction | Very Low/None | N/A | 8-12 h | Basic conditions, ortho-selective for phenols | Not Suitable |
Conclusion and Recommendation
Based on a thorough analysis of the available synthetic methodologies, the Vilsmeier-Haack reaction is unequivocally the most effective and efficient method for the synthesis of this compound. Its single-step procedure, high yields, excellent para-selectivity for N,N-disubstituted anilines, and the use of readily available and moderately hazardous reagents make it the superior choice for both laboratory-scale synthesis and potential scale-up.
The "Ross" inspired alkylation route, while viable, is a two-step process that results in a lower overall yield and a longer total reaction time. The classical Gattermann, Duff, and Reimer-Tiemann reactions are not well-suited for this particular transformation due to issues with substrate compatibility, regioselectivity, and/or the use of highly toxic reagents.
For researchers and drug development professionals seeking a reliable and high-yielding synthesis of this compound, the Vilsmeier-Haack reaction is the recommended and most scientifically sound approach.
References
-
Ross, W. C. J. (1949). Aryl-2-halogenoalkylamines. Part I. Journal of the Chemical Society (Resumed), 183-191. [Link]
-
Duff, J. C.; Bills, E. J. (1945). A new method for the preparation of p-dialkylaminobenzaldehydes. Journal of the Chemical Society (Resumed), 276. [Link]
-
Vilsmeier, A.; Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Campaigne, E.; Archer, W. L. p-Dimethylaminobenzaldehyde. Organic Syntheses, Coll. Vol. 4, p.331 (1963); Vol. 33, p.27 (1953). [Link]
-
Gattermann, L. (1898). Synthese aromatischer Oxyaldehyde. Berichte der deutschen chemischen Gesellschaft, 31(2), 1765-1769. [Link]
-
Reimer, K.; Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(2), 1268-1278. [Link]
-
Ferguson, L. N. (1946). The Synthesis of Aromatic Aldehydes. Chemical Reviews, 38(2), 227-254. [Link]
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Jones, G.; Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659. [Link]
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Meth-Cohn, O.; Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. [Link]
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Wynberg, H.; Meijer, E. W. (1982). The Reimer-Tiemann Reaction. Organic Reactions, 28, 1-36. [Link]
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Vilsmeier-Haack Reaction. NROChemistry. [Link]
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A Comparative Guide to In Vitro and In Vivo Studies of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde Derivatives
This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating derivatives of 4-((2-chloroethyl)(ethyl)amino)benzaldehyde, a core structure in the development of nitrogen mustard-based therapeutic agents. We will delve into the rationale behind experimental choices, compare key performance indicators, and provide detailed protocols to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Derivatization
The this compound scaffold belongs to the aromatic nitrogen mustard class of compounds.[1] Nitrogen mustards are potent alkylating agents that have been a cornerstone of cancer chemotherapy for over 70 years.[2][3] Their primary mechanism involves the formation of covalent bonds with DNA, leading to interstrand cross-links that disrupt DNA replication and trigger cell death. However, a significant limitation of early nitrogen mustards is their lack of selectivity for cancer cells, leading to systemic toxicity.[2]
Modern drug development focuses on synthesizing derivatives of this core structure to enhance targeting, improve efficacy, and increase the therapeutic window. The aldehyde functional group on the benzaldehyde ring is a versatile chemical handle, allowing for the creation of numerous derivatives, such as Schiff bases or amides, through condensation reactions.[4][5] This guide compares the two critical stages of preclinical evaluation for these novel compounds: initial cell-based (in vitro) screening and subsequent validation in living organisms (in vivo).
The Core Mechanism: DNA Alkylation
The therapeutic potential of these derivatives stems from the bis(2-chloroethyl)amino moiety. This group undergoes an intramolecular cyclization to form a highly reactive aziridinium ion, which then acts as an electrophile, alkylating nucleophilic sites on DNA bases, primarily the N7 position of guanine. As a bifunctional agent, this process can occur with both chloroethyl arms, leading to the DNA interstrand cross-links that are profoundly cytotoxic to rapidly dividing cancer cells.
Caption: General mechanism of action for nitrogen mustard derivatives.
Part 1: In Vitro Studies - The Initial Proving Ground
In vitro studies are the first critical step in evaluating the potential of a new derivative. These experiments are conducted in a controlled laboratory environment using isolated cancer cell lines. The primary goal is to determine the direct cytotoxicity of the compound and gain initial insights into its mechanism of action at the cellular level.
Key Methodologies & Endpoints
-
Cell Viability Assays (e.g., MTT Assay): This is the workhorse of in vitro screening. The assay measures the metabolic activity of a cell population after exposure to the test compound. The primary endpoint is the Half-Maximal Inhibitory Concentration (IC50) , which represents the drug concentration required to reduce the viability of a cancer cell population by 50%.[6][7] A lower IC50 value indicates higher potency.
-
Cell Cycle and Apoptosis Analysis: Flow cytometry is often used to determine how the compound affects cell division and induces programmed cell death (apoptosis). A successful cytotoxic agent will typically cause cells to arrest in a specific phase of the cell cycle (e.g., G2/M phase) and trigger apoptotic pathways.[8]
Representative In Vitro Data
Numerous studies have demonstrated the potent in vitro activity of these derivatives against a wide range of human cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Comparative Control | Control IC50 (µM) | Reference |
| FNA | HepG2 (Liver) | 1.30 | SAHA | 17.25 | [8] |
| Compound 19f | MCF-7 (Breast) | 18.70 | Chlorambucil | 29.14 | [2] |
| Compound 19a | Jurkat (Leukemia) | 0.62 | - | - | [2] |
| Compound 5a | Bel-7402/5-FU (Resistant Liver) | 0.84 | 5-FU | >100 | [2] |
As the data shows, derivatization can lead to compounds with significantly greater potency than established drugs like SAHA and Chlorambucil, and can even overcome drug resistance.[8][2]
Strengths and Limitations
-
Strengths: High-throughput, relatively low cost, excellent for direct comparison of potency (IC50), and essential for initial mechanism-of-action studies.
-
Limitations: The artificial environment of a cell culture dish lacks the complexity of a living organism. It cannot predict a compound's pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME) or its potential for systemic toxicity.
Part 2: In Vivo Studies - Validation in a Biological System
Compounds that demonstrate high potency and interesting mechanisms in vitro are advanced to in vivo testing. These studies use animal models, most commonly mice, to evaluate the compound's overall therapeutic efficacy and safety profile in a complex, living system.
Key Methodologies & Endpoints
-
Tumor Xenograft/Implantation Models: Human cancer cells are implanted into immunocompromised mice, or murine tumor cells are implanted into syngeneic mice.[8][9] Once tumors are established, the animals are treated with the derivative.
-
Efficacy Assessment: The primary endpoints are Tumor Growth Inhibition (TGI) or the Treated vs. Control tumor volume ratio (%T/C) .[8][9] An increase in the lifespan of the treated animals is also a critical measure of success.
-
Toxicity and Pharmacokinetic (PK) Studies: Animals are monitored for signs of toxicity, such as weight loss or behavioral changes.[10] Blood and tissue samples are collected to study the drug's ADME profile, which is crucial for understanding its behavior in the body and can explain discrepancies between in vitro and in vivo results.[11]
Representative In Vivo Data
Successful translation from in vitro to in vivo is the goal of preclinical development.
| Derivative | Animal Model | Key Efficacy Result | Comparative Control | Control Result | Reference |
| FNA | HepG2 Xenograft (Mice) | 48.89% TGI | SAHA | 48.13% TGI | [8] |
| Compound VIII | Ehrlich Ascites (Mice) | %T/C > 254 at 20 mg/kg | Doxorubicin | - | [9] |
These results show that potent in vitro compounds can translate to significant tumor regression in animal models, sometimes performing as well as or better than standard-of-care agents.[8][9] The pharmacokinetic behavior can be a deciding factor; for instance, a drug that is cleared more slowly from the tumor site may show superior in vivo activity despite having a similar in vitro potency to another derivative.[11]
Part 3: A Head-to-Head Comparison
| Feature | In Vitro Studies | In Vivo Studies |
| System | Isolated cells in culture | Whole living organism (e.g., mouse) |
| Complexity | Low (single cell type) | High (multiple organs, immune system, metabolism) |
| Primary Endpoint | Cytotoxicity (IC50) | Antitumor Efficacy (TGI, %T/C), Survival |
| Information Gained | Direct potency, cellular mechanism | Overall therapeutic effect, pharmacokinetics, systemic toxicity |
| Throughput | High | Low |
| Cost & Time | Lower cost, faster | Higher cost, time-consuming |
| Translational Gap | High potential for failure in next stage | Higher predictive value for clinical success |
The "in vitro-in vivo gap" is a major challenge in drug discovery. A compound may be highly potent in a petri dish but fail in an animal due to poor absorption, rapid metabolism into an inactive form, or unacceptable toxicity to vital organs.[8][11] Therefore, both study types are indispensable and provide complementary information.
Caption: The preclinical drug discovery and validation workflow.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol is a standard method for determining the IC50 value of a compound.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Return the plate to the incubator and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines the process for evaluating a compound's ability to inhibit tumor growth in vivo.
-
Animal Acclimation: House immunocompromised mice (e.g., BALB/c nude) for at least one week to acclimate them to the facility. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Inoculation: Subcutaneously inject 1-5 million human cancer cells (e.g., HepG2) suspended in a solution like Matrigel into the flank of each mouse.[8]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
Drug Administration: Administer the test derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dose and schedule (e.g., daily for 14 days). The control group receives the vehicle solution only.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of distress or toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at a set time point. Euthanize the animals and excise the tumors for weighing and further analysis.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Final Tumor Volume of Treated Group / Final Tumor Volume of Control Group)] x 100.
Conclusion
The evaluation of this compound derivatives requires a synergistic combination of in vitro and in vivo studies. In vitro assays serve as a rapid and cost-effective filter to identify potent cytotoxic agents from a library of synthesized compounds. The subsequent in vivo studies are indispensable for validating therapeutic efficacy in a complex biological context, assessing the all-important pharmacokinetic and safety profiles. Only through this rigorous, dual-pronged approach can researchers confidently identify lead compounds with the genuine potential to become next-generation anticancer therapeutics.
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A Spectroscopic Journey: Unraveling the Synthesis of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical intermediates and dye chemistry, the nuanced structures of substituted benzaldehydes play a pivotal role. This guide offers an in-depth spectroscopic comparison of the synthetically important molecule, 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde, and its key precursors. By dissecting the spectral signatures at each synthetic stage, we provide a robust framework for reaction monitoring, quality control, and structural verification. This document is tailored for researchers and scientists who rely on a deep understanding of molecular architecture to drive innovation.
The Synthetic Rationale: A Two-Step Pathway
The synthesis of this compound is logically approached through a two-step sequence starting from N-ethyl-N-(2-hydroxyethyl)aniline. This strategy hinges on two fundamental organic transformations: the conversion of an alcohol to an alkyl chloride, followed by the formylation of an activated aromatic ring.
The initial precursor, N-ethyl-N-(2-hydroxyethyl)aniline, possesses a nucleophilic hydroxyl group and an electron-rich aromatic ring, making it an ideal starting point. The alternative precursor considered, 4-(diethylamino)benzaldehyde, while structurally similar to the target, would necessitate a more challenging selective de-ethylation and subsequent chlorination, a less direct and efficient route.
Our chosen pathway is as follows:
-
Chlorination: The hydroxyl group of N-ethyl-N-(2-hydroxyethyl)aniline is converted to a chloro group using a suitable chlorinating agent like thionyl chloride (SOCl₂), yielding the intermediate, N-ethyl-N-(2-chloroethyl)aniline. This step is crucial as it introduces the reactive chloroethyl moiety.
-
Formylation: The aldehyde functionality is introduced onto the aromatic ring of N-ethyl-N-(2-chloroethyl)aniline via the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to formylate the electron-rich para-position of the aniline derivative.
This synthetic design is both convergent and efficient, allowing for a clear spectroscopic progression from starting material to final product.
Caption: Synthetic route to this compound.
Spectroscopic Comparison: A Tale of Three (and a Half) Molecules
The power of spectroscopic analysis lies in its ability to reveal the subtle electronic and structural changes that occur during a chemical reaction. Here, we will dissect the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for our target compound and its precursors.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.
| Compound | Aromatic Protons (ppm) | Aldehyde Proton (ppm) | -CH₂-Cl (ppm) | -N-CH₂- (ppm) | -CH₃ (ppm) | -CH₂-OH (ppm) | -OH (ppm) |
| N-ethyl-N-(2-hydroxyethyl)aniline | 6.6-7.3 (m, 5H) | - | - | 3.39 (t, 2H), 3.71 (t, 2H) | 1.13 (t, 3H) | 3.71 (t, 2H) | 2.15 (s, 1H) |
| N-ethyl-N-(2-chloroethyl)aniline (Intermediate) | 6.6-7.3 (m, 5H) | - | 3.65 (t, 2H) | 3.45 (q, 2H), 3.55 (t, 2H) | 1.15 (t, 3H) | - | - |
| This compound (Target) | 6.7 (d, 2H), 7.7 (d, 2H) | 9.7 (s, 1H) | 3.75 (t, 2H) | 3.5 (q, 2H), 3.8 (t, 2H) | 1.2 (t, 3H) | - | - |
| 4-(diethylamino)benzaldehyde (Reference) | 6.67 (d, 2H), 7.68 (d, 2H) | 9.71 (s, 1H) | - | 3.42 (q, 4H) | 1.21 (t, 6H) | - | - |
Analysis:
-
Aromatic Region: In the precursors without the aldehyde group, the aromatic protons appear as a complex multiplet. The introduction of the strongly electron-withdrawing aldehyde group in the target compound and the reference compound, 4-(diethylamino)benzaldehyde, significantly alters the aromatic region. The protons ortho to the aldehyde are deshielded and shift downfield to around 7.7 ppm, appearing as a doublet. The protons meta to the aldehyde are less affected and appear as a doublet around 6.7 ppm.
-
Alkyl Chains: The key transformation from N-ethyl-N-(2-hydroxyethyl)aniline to N-ethyl-N-(2-chloroethyl)aniline is clearly observed in the upfield shift of the methylene protons adjacent to the heteroatom, from -OH (3.71 ppm) to -Cl (3.65 ppm). In the final product, these methylene protons are further influenced by the electronic changes on the aromatic ring.
-
Aldehyde Proton: The appearance of a sharp singlet at approximately 9.7 ppm is a definitive indicator of the successful formylation in the final step.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | Aromatic C (ppm) | C=O (ppm) | -CH₂-Cl (ppm) | -N-CH₂- (ppm) | -CH₃ (ppm) | -CH₂-OH (ppm) |
| N-ethyl-N-(2-hydroxyethyl)aniline | 112.5, 116.5, 129.3, 147.8 | - | - | 45.2, 51.8 | 12.1 | 60.5 |
| N-ethyl-N-(2-chloroethyl)aniline (Intermediate) | 112.2, 116.8, 129.4, 147.5 | - | 41.9 | 47.3, 50.8 | 12.0 | - |
| This compound (Target) | 111.2, 125.5, 132.0, 152.0 | 190.5 | 42.5 | 45.5, 51.5 | 12.3 | - |
| 4-(diethylamino)benzaldehyde (Reference) | 110.8, 125.1, 132.2, 152.8 | 190.2 | - | 44.8 | 12.5 | - |
Analysis:
-
Carbonyl Carbon: The most telling signal is the appearance of the aldehyde carbonyl carbon at around 190 ppm in the target compound and the reference compound, confirming the success of the Vilsmeier-Haack reaction.
-
Alkyl Carbons: The change from a hydroxyl to a chloro substituent in the intermediate is reflected in the upfield shift of the adjacent carbon from approximately 60.5 ppm (-CH₂-OH) to 41.9 ppm (-CH₂-Cl).
-
Aromatic Carbons: The electron-withdrawing nature of the aldehyde group causes a downfield shift of the aromatic carbon to which it is attached (ipso-carbon) and the carbon para to it.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
| Compound | C=O Stretch (cm⁻¹) | C-H (aldehyde) Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| N-ethyl-N-(2-hydroxyethyl)aniline | - | - | 3350 (broad) | 1350-1250 | - |
| N-ethyl-N-(2-chloroethyl)aniline (Intermediate) | - | - | - | 1350-1250 | 750-650 |
| This compound (Target) | 1670 (strong) | 2820, 2720 (medium) | - | 1350-1250 | 750-650 |
| 4-(diethylamino)benzaldehyde (Reference) | 1665 (strong) | 2810, 2710 (medium) | - | 1350-1250 | - |
Analysis:
-
Hydroxyl to Chloro: The disappearance of the broad O-H stretching band around 3350 cm⁻¹ and the appearance of a C-Cl stretching band in the 750-650 cm⁻¹ region are key indicators of the successful chlorination step.
-
Aldehyde Formation: The emergence of a strong carbonyl (C=O) stretching absorption around 1670 cm⁻¹ and the characteristic pair of medium intensity C-H stretching bands of the aldehyde at approximately 2820 cm⁻¹ and 2720 cm⁻¹ are definitive proof of the formylation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and fragmentation pattern.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| N-ethyl-N-(2-hydroxyethyl)aniline | 165 | 134 ([M-CH₂OH]⁺), 120 ([M-C₂H₅O]⁺), 106 ([M-C₂H₄OH]⁺) |
| N-ethyl-N-(2-chloroethyl)aniline (Intermediate) | 183/185 (3:1) | 148 ([M-Cl]⁺), 120 ([M-C₂H₄Cl]⁺), 106 ([M-C₂H₃Cl]⁺) |
| This compound (Target) | 211/213 (3:1) | 182/184 ([M-CHO]⁺), 148 ([M-C₂H₄Cl]⁺) |
| 4-(diethylamino)benzaldehyde (Reference) | 177 | 148 ([M-C₂H₅]⁺), 120 ([M-C₄H₉]⁺) |
Analysis:
-
Isotopic Pattern: The presence of a chlorine atom in the intermediate and the target compound is confirmed by the characteristic M+ and M+2 isotopic peaks in a roughly 3:1 ratio.
-
Fragmentation: The fragmentation patterns provide valuable structural information. For instance, the loss of a chloroethyl radical from the target compound's molecular ion helps to confirm the presence of this group.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and spectroscopic analysis of this compound and its precursors.
Synthesis of N-ethyl-N-(2-chloroethyl)aniline
This procedure details the chlorination of N-ethyl-N-(2-hydroxyethyl)aniline using thionyl chloride.
Caption: Workflow for the chlorination of N-ethyl-N-(2-hydroxyethyl)aniline.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-ethyl-N-(2-hydroxyethyl)aniline (1 equivalent) in an anhydrous solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.
-
Carefully pour the reaction mixture into ice-cold water to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the formylation of N-ethyl-N-(2-chloroethyl)aniline.
Caption: Workflow for the Vilsmeier-Haack formylation.
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the DMF to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add N-ethyl-N-(2-chloroethyl)aniline (1 equivalent) dropwise to the prepared Vilsmeier reagent.
-
After the addition, allow the mixture to warm to room temperature and then heat to 70-80 °C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Hydrolyze the resulting iminium salt by adding a solution of sodium hydroxide until the mixture is basic.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
FT-IR Spectroscopy:
-
For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
-
For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and detailed roadmap for its synthesis. Each spectroscopic technique offers a unique window into the molecular transformations occurring at each step, from the conversion of a hydroxyl group to a chloro group to the introduction of an aldehyde functionality. By understanding these spectral changes, researchers can confidently monitor their reactions, verify the structures of their products, and troubleshoot any synthetic challenges that may arise. This guide serves as a valuable resource for chemists engaged in the synthesis of complex organic molecules, where a thorough understanding of spectroscopic data is paramount to success.
References
-
N-ethyl-N-(2-chloroethyl)aniline Spectroscopic Data. SpectraBase. [Link]
-
Vilsmeier-Haack Reaction General Procedure. NROChemistry. [Link]
-
Vilsmeier-Haack Reaction Mechanism. Chemistry Steps. [Link]
-
Chlorination of Alcohols using Thionyl Chloride. Organic Syntheses. [Link]
-
4-(Diethylamino)benzaldehyde Spectroscopic Data. PubChem. [Link]
-
4-(Dimethylamino)benzaldehyde UV-Vis Spectrum. NIST Chemistry WebBook. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde, a potent aromatic nitrogen mustard derivative. Due to its chemical nature as an alkylating agent with cytotoxic potential, stringent disposal procedures are imperative to protect laboratory personnel and the environment.[1][2] This document moves beyond a simple checklist, offering a deep dive into the chemical principles underpinning these safety measures.
Understanding the Hazard: Chemical Profile of this compound
This compound is an organic compound featuring a benzaldehyde core with a nitrogen mustard moiety.[1] This bifunctional structure is key to both its utility in chemical synthesis and its hazardous properties. The nitrogen mustard group, characterized by the bis(2-chloroethyl)amino functional group, is a known DNA alkylating agent, a mechanism leveraged in the development of some anticancer therapeutics.[1][2] However, this reactivity also renders the compound cytotoxic and a potential mutagen.
| Property | Data | Source |
| Chemical Formula | C₁₁H₁₄ClNO | [3] |
| Molecular Weight | 211.69 g/mol | [3] |
| Appearance | Typically a solid | [4] |
| Storage | Inert atmosphere, 2-8°C | [5] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
It is crucial to recognize that the hazardous nature of this compound necessitates that it be managed as a hazardous waste, in accordance with the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6][7] This "cradle-to-grave" approach ensures that the chemical is handled safely from the moment it is designated as waste until its final disposal.[6][7]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound involves a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a comprehensive overview of the necessary procedures.
Caption: Disposal workflow for this compound.
Pre-Disposal Phase: Assessment and Segregation
Step 1: Hazard Assessment and Waste Identification
Before initiating any disposal procedures, a thorough hazard assessment must be conducted. This begins with a careful review of the Safety Data Sheet (SDS) for this compound. Based on its chemical properties and known reactivity as a nitrogen mustard, it must be classified as a hazardous waste.[6][7]
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions. Waste this compound should be kept separate from incompatible materials. A chemical compatibility chart should be consulted, but as a general rule, avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]
Chemical Deactivation: A Proactive Safety Measure
Given the reactivity of nitrogen mustards, chemical deactivation is a highly recommended step to render the waste less hazardous before final disposal. This process involves a chemical reaction to break down the active cytotoxic components of the molecule.
Recommended Deactivation Reagents:
-
Sodium Thiosulfate: This is a well-documented nucleophile that can react with and inactivate nitrogen mustards.[1][6][9] The thiosulfate anion attacks the electrophilic carbon of the chloroethyl group, displacing the chloride and forming a less toxic, stable thiosulfate ester.
-
Sodium Hypochlorite (Bleach): As a strong oxidizing agent, sodium hypochlorite can degrade nitrogen mustards.[10][11] However, this reaction can be vigorous and may produce other hazardous byproducts, so it should be performed with caution in a well-ventilated fume hood.
-
Hydrolysis: While nitrogen mustards can undergo hydrolysis, the rate can be slow.[12][13] Relying solely on hydrolysis for deactivation is not recommended for timely and complete neutralization.
Deactivation Protocol using Sodium Thiosulfate (Recommended):
-
Prepare the Deactivation Solution: In a designated chemical fume hood, prepare a 10% (w/v) solution of sodium thiosulfate in water.
-
Controlled Addition of Waste: Slowly and in small portions, add the this compound waste to the sodium thiosulfate solution with stirring. Be mindful of any potential for heat generation or gas evolution. The reaction should ideally be carried out in a vessel that can be cooled if necessary.
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete deactivation.
-
pH Adjustment: After the reaction period, check the pH of the solution and neutralize it to a pH between 6 and 8 using a suitable acid or base (e.g., dilute hydrochloric acid or sodium bicarbonate).
Caption: Chemical deactivation process overview.
Final Disposal Phase: Collection, Storage, and Professional Hand-off
Step 5: Waste Collection
The deactivated waste solution, as well as any grossly contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated hazardous waste container. This container must be:
-
Made of a compatible material (e.g., high-density polyethylene).
-
In good condition with a secure, leak-proof lid.
-
Clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (including the deactivation products), and the associated hazards.
Step 6: Temporary Storage in a Satellite Accumulation Area (SAA)
The sealed and labeled hazardous waste container must be stored in a designated Satellite Accumulation Area (SAA).[14] The SAA should be:
-
Located at or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from general laboratory traffic and drains.
Step 7: Arrange for Professional Disposal
Hazardous waste must be disposed of through a licensed and certified hazardous waste management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste. It is a regulatory requirement to maintain records of all hazardous waste generated and disposed of.[6][7][15]
Spill and Emergency Procedures
In the event of a spill of this compound, immediate action is required to minimize exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Personal Protective Equipment (PPE): Do not attempt to clean a spill without the appropriate PPE, which includes at a minimum:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A chemical-resistant lab coat or apron.
-
-
Containment: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Decontamination of Surfaces: Once the bulk of the spill has been absorbed, the contaminated surface should be decontaminated. A 10% sodium thiosulfate solution can be used to wipe down the area, followed by a thorough cleaning with soap and water.[10][11]
-
Waste Disposal: All materials used for spill cleanup must be collected and disposed of as hazardous waste.
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the chemical principles behind the hazards and the disposal protocols, researchers can ensure a safe working environment and maintain compliance with all relevant regulations. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
-
Daniels Health. (2019, July 4). Guide to Cytotoxic Waste Compliance. Retrieved from [Link]
-
Glycon LLC. (n.d.). Cytotoxic Waste. Retrieved from [Link]
- McKinley, M. D., McKinley, F. R., & McGown, E. L. (1982). Thiosulfate as an Antidote to Mustard Poisoning, A Review of the Literature.
- Bussières, J. F., et al. (2020). Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces. PLOS ONE, 15(6), e0234433.
- Sewell, G. J. (2006). Detergents and disinfectants currently used in hospital pharmacies : Abilities for removing and degrading cytotoxic drugs. GERPAC.
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
- Williamson, C. E., & Witten, B. (1970). Extracellular or Cell Membrane Toxic Reactions of Some Sulfur and Nitrogen Mustards.
-
Taylor & Francis Online. (n.d.). Nitrogen mustard – Knowledge and References. Retrieved from [Link]
- Fasth, A., & Sörbo, B. (1973). Protective Effect of Thiosulfate and Metabolic Thiosulfate Precursors Against Toxicity of Nitrogen Mustard (HN2). Biochemical Pharmacology, 22(11), 1337-1351.
- Otsuka, M., et al. (2019). Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography-tandem mass spectrometry.
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
- Otsuka, M., et al. (2020). Analysis of nitrogen mustard degradation products via post-pentafluorobenzoylation liquid chromatography-tandem mass spectrometry.
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde
This guide provides essential safety protocols and operational guidance for the handling of 4-((2-Chloroethyl)(ethyl)amino)benzaldehyde (CAS: 2643-07-4). As a compound belonging to the nitrogen mustard family, it presents significant health risks due to its potential as an alkylating agent. Adherence to these protocols is critical to ensure the safety of all laboratory personnel. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Hazard: Why This Compound Demands Respect
This compound is not a benign reagent. Its structure contains a bis(2-chloroethyl)amino group, a classic feature of nitrogen mustards. These compounds are known for their ability to form highly reactive aziridinium ions that can alkylate nucleophilic groups in biological macromolecules, including DNA. This mechanism is the basis for their use in chemotherapy but also underlies their toxicity to healthy cells. Therefore, occupational exposure must be minimized to prevent potential long-term health effects, including mutagenicity and carcinogenicity.[1]
The immediate hazards associated with this compound are well-documented and demand a rigorous approach to safety.
| Hazard Classification | Description | GHS Pictogram | Source |
| Acute Oral Toxicity | Category 3: Toxic if swallowed. Ingestion can lead to severe health complications or be fatal. | 💀 | [2][3] |
| Acute Dermal Toxicity | Category 4: Harmful in contact with skin. The compound can be absorbed through the skin, causing systemic effects. | ❗ | [2][3] |
| Skin Irritation | Category 2: Causes skin irritation upon direct contact. | ❗ | [2][3] |
| Skin Sensitization | Category 1: May cause an allergic skin reaction. Repeated exposure can lead to sensitization. | ❗ | [2][3] |
| Aquatic Hazard | Acute & Chronic Category 1: Very toxic to aquatic life with long-lasting effects. | 🐠 | [2][3] |
The Hierarchy of Controls: Your First Line of Defense
Before relying on Personal Protective Equipment (PPE), a comprehensive safety strategy must be implemented using the hierarchy of controls. PPE is the last and final barrier between you and the hazard.
-
Engineering Controls : Your primary protection. Always handle this compound inside a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent inhalation of dust or aerosols.[4] Ensure safety showers and eyewash stations are readily accessible.[5]
-
Administrative Controls : Establish clear, written Standard Operating Procedures (SOPs) for handling this compound. Restrict access to authorized and trained personnel only. All users must be thoroughly trained on the specific hazards and handling procedures.
-
Personal Protective Equipment (PPE) : The focus of this guide. PPE must be used in conjunction with engineering and administrative controls. Never use PPE as a substitute for proper containment.[6]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and use of PPE must be deliberate and based on a risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Weighing Solid Compound | Two pairs of chemotherapy-rated gloves (ASTM D6978) | Disposable, poly-coated gown with back closure | Tightly fitting safety goggles and a full face shield | NIOSH-certified N95 respirator or higher |
| Preparing Solutions | Two pairs of chemotherapy-rated gloves (ASTM D6978) | Disposable, poly-coated gown with back closure | Tightly fitting safety goggles and a full face shield | Not required if performed in a certified fume hood |
| Handling Contaminated Waste | Two pairs of chemotherapy-rated gloves (ASTM D6978) | Disposable, poly-coated gown with back closure | Safety goggles | Not required |
| Cleaning a Spill | Two pairs of heavy-duty, chemical-resistant gloves (e.g., nitrile >0.45mm thick) | Disposable, poly-coated gown with back closure | Tightly fitting safety goggles and a full face shield | Fit-tested N95 or PAPR for large spills |
Detailed PPE Specifications
-
Gloves : Double gloving is mandatory.[7] The inner glove should be tucked under the cuff of the gown, and the outer glove placed over the cuff.[8] Use powder-free gloves tested for use with chemotherapy drugs (ASTM D6978 standard).[4] Change gloves every 2-3 hours or immediately if contamination is suspected.[8]
-
Gowns : Must be disposable, lint-free, and made of a low-permeability fabric (e.g., polyethylene-coated).[8] They must have long sleeves with tight-fitting elastic or knit cuffs and close securely in the back to eliminate frontal gaps.[8]
-
Eye and Face Protection : At a minimum, wear tightly fitting safety goggles with side shields.[9] When there is any risk of splashing, a full face shield must be worn over the safety goggles.[6][8]
-
Respiratory Protection : A NIOSH-certified N95 respirator protects against airborne particles when weighing the solid compound outside of a containment device.[8] For large spills or situations where aerosolization is possible outside of a fume hood, a powered air-purifying respirator (PAPR) may be necessary.[8] All respirator use requires prior medical evaluation and fit-testing as per OSHA regulations.[8]
Procedural Workflows
PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first.
Caption: PPE Donning and Doffing Workflow.
Emergency Spill Response Protocol
All personnel must be trained in spill response. A spill kit specifically for hazardous chemicals must be readily available.
-
Alert & Secure (Immediate Action)
-
Alert others in the immediate area.
-
Secure the area and restrict access. Do not leave the spill unattended.[1]
-
-
Assess & Protect
-
Assess the size of the spill and whether you have the resources to manage it. For large spills, evacuate and call emergency services.
-
Don the appropriate PPE as outlined in the table above, including respiratory protection.
-
-
Contain & Clean
-
Cover the spill with an absorbent material (e.g., paper towels or a bench diaper), starting from the outside and working inwards to prevent spreading.[10]
-
Gently apply a decontaminating solution (e.g., 10% bleach solution, followed by a rinse with water) to the absorbent material.[10] Avoid creating aerosols.
-
Allow for sufficient contact time for the decontaminant to work.
-
-
Dispose & Decontaminate
-
Collect all contaminated materials (absorbent pads, gloves, etc.) using tongs or forceps.
-
Place all waste into a designated, labeled hazardous waste container.[9]
-
Thoroughly decontaminate the spill area again.
-
Doff PPE as described above and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Report the incident to the appropriate safety officer.
-
Caption: Emergency Spill Response Workflow.
Decontamination and Waste Disposal
-
Work Surfaces : All surfaces and equipment should be wiped down with a suitable decontaminating agent after use.
-
Waste : All disposable PPE worn when handling this compound is considered contaminated and must be disposed of immediately in a designated hazardous waste container.[8] Never reuse disposable PPE.[8] All chemical waste, including unused compounds and contaminated materials, must be disposed of following institutional and local hazardous waste regulations.[11][12] Do not pour this chemical down the drain.[13]
Emergency First Aid Procedures
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[9] |
References
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PubChem. p-((2-Chloroethyl)ethylamino)benzaldehyde | C11H14ClNO | CID 75842. [Link]
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HALYARD. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. [Link]
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GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
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Whipps Cross University Hospital. Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. [Link]
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The University of Texas at Austin. Chemical Waste | Environmental Health & Safety (EHS). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
